Product packaging for Vanicoside B(Cat. No.:)

Vanicoside B

Cat. No.: B1245763
M. Wt: 956.9 g/mol
InChI Key: ALSDWGAQQGXOHC-PWYSLETCSA-N
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Description

Vanicoside B is a natural product found in Fallopia sachalinensis, Persicaria perfoliata, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C49H48O20 B1245763 Vanicoside B

Properties

Molecular Formula

C49H48O20

Molecular Weight

956.9 g/mol

IUPAC Name

[(2R,3R,4S,5S)-3-hydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-5-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxyoxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C49H48O20/c1-62-36-24-31(8-19-35(36)53)12-22-40(55)63-25-37-43(58)45(60)46(61)48(66-37)69-49(27-65-41(56)21-10-29-4-15-33(51)16-5-29)47(67-42(57)23-11-30-6-17-34(52)18-7-30)44(59)38(68-49)26-64-39(54)20-9-28-2-13-32(50)14-3-28/h2-24,37-38,43-48,50-53,58-61H,25-27H2,1H3/b20-9+,21-10+,22-12+,23-11+/t37-,38-,43-,44-,45+,46-,47+,48-,49+/m1/s1

InChI Key

ALSDWGAQQGXOHC-PWYSLETCSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)COC(=O)/C=C/C4=CC=C(C=C4)O)O)OC(=O)/C=C/C5=CC=C(C=C5)O)COC(=O)/C=C/C6=CC=C(C=C6)O)O)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)COC(=O)C=CC4=CC=C(C=C4)O)O)OC(=O)C=CC5=CC=C(C=C5)O)COC(=O)C=CC6=CC=C(C=C6)O)O)O)O)O

Synonyms

vanicoside B

Origin of Product

United States

Foundational & Exploratory

Vanicoside B: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanicoside B is a phenylpropanoid sucrose derivative that has garnered significant interest in the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the natural sources of this compound and detailed methodologies for its isolation and purification. The information presented herein is intended to support researchers in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Polygonaceae family, particularly within the Persicaria (formerly Polygonum) and Fallopia genera. These plants are widely distributed globally and have a history of use in traditional medicine. Table 1 summarizes the key plant species reported to contain this compound.

Plant SpeciesGenusPlant PartReference(s)
Persicaria pensylvanicaPersicariaNot specified in abstract[1]
Persicaria perfoliataPersicariaWhole plant
Persicaria bungeanaPersicariaNot specified
Persicaria dissitifloraPersicariaHerb[2][3]
Fallopia sachalinensis (syn. Polygonum sachalinense)FallopiaRoots[4][5]

Table 1: Natural Plant Sources of this compound

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves a multi-step process of extraction, solvent partitioning, and chromatographic purification. The following sections provide a detailed experimental protocol based on published literature.[4][5]

Experimental Protocol: Isolation from Fallopia sachalinensis

This protocol describes a common method for the isolation of this compound from the roots of Fallopia sachalinensis.

1. Extraction:

  • Plant Material: Dried and powdered roots of Fallopia sachalinensis.

  • Solvent: Methanol (MeOH)

  • Procedure:

    • Macerate the powdered plant material in methanol at room temperature.

    • Filter the extract and concentrate under reduced pressure to obtain a crude methanol extract.

2. Solvent Partitioning:

  • Procedure:

    • Suspend the crude methanol extract in water.

    • Partition the aqueous suspension successively with ethyl acetate (EtOAc).

    • Separate the layers and concentrate the ethyl acetate fraction to dryness. This fraction will contain this compound.

3. Chromatographic Purification: This is a two-step process involving silica gel chromatography followed by reverse-phase chromatography.

  • Step 1: Silica Gel Column Chromatography

    • Stationary Phase: Silica gel

    • Mobile Phase: A gradient of chloroform (CHCl₃) and methanol (MeOH).

    • Procedure:

      • Dissolve the dried ethyl acetate fraction in a minimal amount of solvent and adsorb it onto a small amount of silica gel.

      • Load the adsorbed sample onto a silica gel column pre-equilibrated with chloroform.

      • Elute the column with a stepwise gradient of increasing methanol concentration in chloroform.

      • Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing this compound.

      • Combine and concentrate the this compound-rich fractions.

  • Step 2: Octadecylsilyl (ODS) Column Chromatography

    • Stationary Phase: ODS (C18) silica gel

    • Mobile Phase: A gradient of methanol (MeOH) and water (H₂O).

    • Procedure:

      • Dissolve the partially purified sample from the silica gel column in the initial mobile phase.

      • Load the sample onto an ODS column pre-equilibrated with the starting mobile phase composition.

      • Elute the column with a stepwise or linear gradient of increasing methanol concentration in water.

      • Collect and monitor fractions for the presence of this compound.

  • Step 3: Preparative High-Performance Liquid Chromatography (HPLC) (Optional)

    • For final polishing and to obtain high purity this compound, preparative HPLC can be employed.

    • Column: A suitable preparative reverse-phase column (e.g., C18).

    • Mobile Phase: An isocratic or gradient system of methanol and water, or acetonitrile and water.

    • Detection: UV detector, typically at a wavelength where phenylpropanoids absorb (e.g., ~315 nm).

    • Procedure:

      • Inject the enriched fraction from the ODS column onto the preparative HPLC system.

      • Collect the peak corresponding to this compound.

      • Lyophilize or evaporate the solvent to obtain pure this compound. From 1.2 kg of the dried roots of F. sachalinensis, 1.1 mg of this compound was obtained.[4]

Experimental Workflow Diagram

Isolation_Workflow Plant Dried & Powdered Plant Material (e.g., F. sachalinensis roots) Extraction Methanol Extraction Plant->Extraction Partitioning Solvent Partitioning (EtOAc/H₂O) Extraction->Partitioning SilicaGel Silica Gel Column Chromatography (CHCl₃/MeOH gradient) Partitioning->SilicaGel EtOAc Fraction ODS ODS Column Chromatography (MeOH/H₂O gradient) SilicaGel->ODS HPLC Preparative HPLC (Optional) (Reverse Phase) ODS->HPLC VanicosideB Pure this compound ODS->VanicosideB If sufficient purity HPLC->VanicosideB

References

Vanicoside B from Persicaria dissitiflora: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide details the extraction, biological activity, and mechanism of action of Vanicoside B, a phenylpropanoid sucrose derivative isolated from Persicaria dissitiflora. The document provides comprehensive experimental protocols, quantitative data on its bioactivity, and visual representations of its molecular pathway and experimental workflow.

Introduction

Persicaria dissitiflora (Hemsl.) H.Gross ex T.Mori is an annual herb belonging to the Polygonaceae family.[1] Phytochemical investigations have revealed that this plant is a source of various bioactive compounds, including flavonoid glycosides and phenylpropanoid sucrose derivatives.[1] Among these, this compound has emerged as a compound of significant interest due to its potent antitumor properties.[1]

This compound has demonstrated notable antiproliferative activity, particularly against triple-negative breast cancer (TNBC) cells.[1] Its mechanism of action involves the inhibition of Cyclin-Dependent Kinase 8 (CDK8), a key regulator of gene transcription implicated in various cancers.[1] By suppressing CDK8-mediated signaling, this compound induces cell cycle arrest and apoptosis, highlighting its potential as a therapeutic candidate for aggressive cancers.[1]

This guide serves as a comprehensive resource for researchers aiming to isolate, characterize, and evaluate the therapeutic potential of this compound from Persicaria dissitiflora.

Data Presentation

The following tables summarize the key quantitative data associated with this compound. While the specific yield of this compound from Persicaria dissitiflora is not explicitly detailed in the reviewed literature, its potent biological activity is well-documented.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₄₉H₄₈O₂₀PubChem CID: 10033855[2]
Molecular Weight956.9 g/mol PubChem CID: 10033855[2]

Table 2: In Vitro Antiproliferative Activity of this compound

Cell LineCancer TypeIC₅₀ (µM)AssaySource
MDA-MB-231Triple-Negative Breast Cancer9.0Not SpecifiedKim et al., 2019
HCC38Triple-Negative Breast CancerNot SpecifiedNot SpecifiedKim et al., 2019
C32Amelanotic Melanoma> 5.0 (weaker than Vanicoside A)MTT AssayWiczew et al., 2020[3]
A375Malignant MelanomaNot SpecifiedMTT AssayWiczew et al., 2020[3]

Experimental Protocols

Detailed methodologies for the extraction, isolation, and biological evaluation of this compound are provided below. These protocols are based on established phytochemical and cell biology techniques.

Extraction and Isolation of this compound from Persicaria dissitiflora**

This protocol outlines a general procedure for the extraction and purification of phenylpropanoid sucrose esters like this compound from plant material.

a. Plant Material Preparation:

  • Collect the aerial parts of Persicaria dissitiflora.

  • Air-dry the plant material at room temperature and then grind it into a fine powder.

b. Extraction:

  • Macerate the powdered plant material with methanol (MeOH) at room temperature for an extended period (e.g., 7 days), with periodic agitation.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude MeOH extract.

c. Solvent Partitioning:

  • Suspend the crude MeOH extract in distilled water.

  • Perform successive liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

  • Monitor the fractions for the presence of the target compounds using Thin Layer Chromatography (TLC).

d. Chromatographic Purification:

  • Subject the n-BuOH fraction, which is likely to contain glycosidic compounds like this compound, to column chromatography on a silica gel column.

  • Elute the column with a gradient solvent system, such as chloroform-methanol-water, to separate the components.

  • Further purify the fractions containing this compound using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase gradient (e.g., acetonitrile-water).

  • Monitor the elution with a UV detector and collect the peaks corresponding to this compound.

e. Structure Elucidation:

  • Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).

Cell Viability (MTT) Assay

This assay determines the cytotoxic effect of this compound on cancer cells.

  • Cell Culture: Culture the desired cancer cell lines (e.g., MDA-MB-231) in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintain them in a humidified incubator at 37°C with 5% CO₂.

  • Seeding: Seed the cells in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO) for different time intervals (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis

This protocol is used to investigate the effect of this compound on the cell cycle distribution of cancer cells.

  • Cell Treatment: Treat the cancer cells with this compound at a specific concentration (e.g., its IC₅₀ value) for a defined period (e.g., 24 or 48 hours).

  • Harvesting and Fixation: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in each phase of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

This assay detects the induction of apoptosis by this compound.

  • Cell Treatment: Treat the cancer cells with this compound at its IC₅₀ concentration for a specific duration.

  • Harvesting: Harvest both the adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI) to the cell suspension. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for this compound from Persicaria dissitiflora A Plant Material (Persicaria dissitiflora aerial parts) B Drying and Grinding A->B C Methanol Extraction B->C D Solvent Partitioning (n-hexane, EtOAc, n-BuOH) C->D E Column Chromatography (Silica Gel) D->E F Preparative HPLC E->F G Isolated this compound F->G H Structure Elucidation (NMR, MS) G->H I Biological Assays G->I J Cell Viability (MTT) I->J K Cell Cycle Analysis I->K L Apoptosis Assay I->L

Caption: Workflow for the isolation and bio-evaluation of this compound.

Signaling Pathway

G This compound Inhibition of CDK8 Signaling in TNBC cluster_0 Cellular Processes Proliferation Cell Proliferation CellCycleArrest Cell Cycle Arrest EMT Epithelial-Mesenchymal Transition (EMT) Survival Cell Survival Apoptosis Apoptosis VanicosideB This compound VanicosideB->Apoptosis VanicosideB->CellCycleArrest CDK8 CDK8 VanicosideB->CDK8 Inhibits CDK8->Proliferation Promotes CDK8->EMT Promotes CDK8->Survival Promotes

Caption: this compound inhibits CDK8, leading to anticancer effects in TNBC.

References

CDK8 as a Molecular Target for Vanicoside B: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Cyclin-dependent kinase 8 (CDK8) has emerged as a significant oncogene and a promising therapeutic target in various malignancies, including triple-negative breast cancer (TNBC). As a subunit of the Mediator complex, CDK8 plays a crucial role in regulating gene transcription, thereby influencing cell proliferation, survival, and metastasis. Vanicoside B, a phenylpropanoyl sucrose derivative isolated from Persicaria dissitiflora, has been identified as a natural product with potent anti-tumor activity.[1][2][3] This technical guide provides an in-depth analysis of CDK8 as the molecular target for this compound, summarizing the quantitative data, detailing relevant experimental protocols, and visualizing the underlying mechanisms to support further research and development in this area.

Introduction to this compound and the CDK8 Target

The Role of CDK8 in Oncology

Cyclin-dependent kinase 8 (CDK8) and its closely related paralog, CDK19, form the kinase module of the Mediator complex, a critical co-regulator of RNA polymerase II-mediated transcription.[4] This module, which also includes Cyclin C, MED12, and MED13, acts as a molecular bridge between transcription factors and the core transcriptional machinery. Deregulation of CDK8 activity has been implicated in numerous cancers, including colorectal, breast, and gastric cancers, where it often correlates with poor prognosis.[5] CDK8 drives oncogenesis by phosphorylating various transcription factors, such as STAT proteins, which in turn promotes the expression of genes involved in cell proliferation, survival, and epithelial-to-mesenchymal transition (EMT).[5] Its role as a key transcriptional regulator in cancer cells makes it an attractive target for therapeutic intervention.

This compound: A Natural Product CDK8 Inhibitor

This compound is a naturally occurring phenylpropanoyl sucrose derivative that has demonstrated significant anti-proliferative and anti-metastatic properties.[1] Research has specifically highlighted its efficacy in TNBC, an aggressive subtype of breast cancer with limited treatment options.[2][3] Studies have shown that this compound exerts its anti-tumor effects by directly targeting and inhibiting the CDK8-mediated signaling pathway.[1][2][6] This inhibition leads to cell cycle arrest, apoptosis, and suppression of metastatic phenotypes in cancer cells.[2][3]

Quantitative Data on this compound Activity

The following table summarizes the key quantitative data reported for the biological activity of this compound against cancer cells.

ParameterCell LinesValueReference
Antiproliferative Activity (IC50) MDA-MB-231, HCC38 (TNBC)9.0 µM[1]
Protein Kinase C (PKC) Inhibition (IC50) N/A31 µg/ml[6]

Note: While a molecular modeling study indicated a high affinity of this compound for CDK8, specific quantitative binding data (e.g., Kd, Ki) or direct enzymatic IC50 values against purified CDK8 have not been reported in the reviewed literature.[2][3]

Mechanism of Action: Targeting the CDK8 Signaling Pathway

This compound functions by suppressing CDK8-mediated signaling pathways.[2][3] By inhibiting the kinase activity of CDK8, this compound prevents the phosphorylation of downstream transcription factors, thereby altering the expression of genes critical for tumor progression. The primary consequences of this inhibition are the suppression of the epithelial-mesenchymal transition (EMT), induction of cell cycle arrest, and promotion of apoptosis.[1][2]

Vanicoside_B_Mechanism_of_Action cluster_nucleus Nucleus Mediator Mediator Complex CDK8 CDK8-CycC Mediator->CDK8 contains PolII RNA Pol II CDK8->PolII Regulates STAT STAT Transcription Factors CDK8->STAT P pSTAT p-STAT Oncogenes Oncogenic Gene Transcription (Proliferation, EMT, Survival) pSTAT->Oncogenes Activates Proliferation Decreased Proliferation Oncogenes->Proliferation Arrest Cell Cycle Arrest Oncogenes->Arrest Apoptosis Increased Apoptosis Oncogenes->Apoptosis EMT EMT Inhibition Oncogenes->EMT VanicosideB This compound VanicosideB->CDK8 Inhibits

Caption: this compound inhibits CDK8, blocking oncogenic gene transcription.

Experimental Protocols and Methodologies

A logical workflow is essential for evaluating compounds like this compound. The process typically begins with computational and enzymatic assays, progresses to cell-based functional assays, and culminates in in vivo validation.

Experimental_Workflow start Compound Discovery (this compound) docking 1. Molecular Docking (In Silico Prediction of Binding) start->docking kinase_assay 2. In Vitro Kinase Assay (Direct CDK8 Inhibition, IC50) docking->kinase_assay cell_culture 3. Cell-Based Assays (TNBC Cell Lines: MDA-MB-231, HCC38) kinase_assay->cell_culture proliferation 3a. Antiproliferation Assay (SRB or MTT) cell_culture->proliferation western 3b. Western Blot (p-STAT, EMT Markers) cell_culture->western cell_cycle 3c. Cell Cycle Analysis (Flow Cytometry) cell_culture->cell_cycle apoptosis 3d. Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis invivo 4. In Vivo Xenograft Model (Tumor Growth Inhibition) proliferation->invivo western->invivo cell_cycle->invivo apoptosis->invivo end Preclinical Candidate invivo->end

Caption: Workflow for evaluating this compound's anti-cancer activity.
In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol provides a general method for determining the direct enzymatic inhibition of CDK8.

  • Reagent Preparation: Prepare a solution containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 5 nM of purified CDK8/CycC complex, 2 nM of Eu-anti-GST antibody, and 10 nM of a fluorescent kinase tracer (e.g., Tracer 236).[7]

  • Compound Dilution: Create a serial dilution of this compound in DMSO, then dilute further into the assay buffer.

  • Assay Plate Setup: Add the diluted compound, kinase/antibody solution, and tracer solution to a low-volume 384-well plate.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Analysis: Calculate the percentage of inhibition based on high (no inhibitor) and low (no kinase) controls. Plot the inhibition values against compound concentration and fit to a dose-response curve to determine the IC₅₀.

Cell Proliferation Assay (Sulforhodamine B - SRB)

This assay measures drug-induced cytotoxicity and cytostasis.[1]

  • Cell Plating: Seed MDA-MB-231 or HCC38 cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

  • Cell Fixation: Gently discard the medium and fix the cells by adding 10% trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 0.4% SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Wash and Solubilize: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound SRB dye with 10 mM Tris base solution.

  • Readout: Measure the absorbance at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.

Western Blot Analysis

This method is used to detect changes in the expression and phosphorylation status of proteins in the CDK8 signaling pathway.

  • Cell Lysis: Treat cells with this compound for the desired time (e.g., 24-48 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 4-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-CDK8, anti-p-STAT1 (Ser727), anti-E-cadherin, anti-Vimentin, anti-GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Summary and Future Directions

This compound has been identified as a promising anti-cancer agent that functions through the inhibition of CDK8, a key transcriptional regulator.[1][2] Its ability to induce cell cycle arrest and apoptosis and to suppress EMT in aggressive TNBC cell lines underscores its therapeutic potential.[2][3]

Logical_Relationship vb This compound (Natural Product) cdk8 Inhibits CDK8 Kinase Activity vb->cdk8 signal Downregulates Pro-Oncogenic Signaling (STATs, EMT Factors) cdk8->signal effect Results in Anti-Tumor Effects (Cell Cycle Arrest, Apoptosis) signal->effect

Caption: Logical flow from this compound to its anti-tumor effects.

For drug development professionals, this compound represents a valuable lead compound. Future research should focus on several key areas:

  • Biochemical Characterization: Determining the binding affinity (Kd) and enzymatic IC₅₀ of this compound against both CDK8 and CDK19 is critical for understanding its potency and selectivity.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound can lead to the development of more potent, selective, and drug-like inhibitors with improved pharmacokinetic properties.

  • Pharmacodynamic and Efficacy Studies: Comprehensive in vivo studies are needed to establish a clear relationship between target engagement (CDK8 inhibition in tumors) and anti-tumor efficacy, as well as to evaluate safety and tolerability.

  • Biomarker Development: Identifying biomarkers that predict sensitivity to CDK8 inhibition could help guide the clinical development of this compound or its derivatives.

References

Potential Anti-inflammatory Effects of Vanicoside B: A Technical Whitepaper for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document synthesizes the current scientific understanding of the potential anti-inflammatory effects of Vanicoside B. It is intended for an audience of researchers, scientists, and drug development professionals. Direct experimental data on the anti-inflammatory properties of isolated this compound is limited in the current body of scientific literature. Therefore, this paper draws upon data from studies of plant extracts known to contain this compound, primarily from the Persicaria and Polygonum genera, as well as from the broader class of phenylpropanoid sucrose esters to infer its potential activities and mechanisms. All quantitative data and experimental protocols presented herein are derived from studies on these extracts and should be interpreted as indicative of potential effects that warrant further investigation with the pure compound.

Introduction

This compound is a phenylpropanoid sucrose derivative that has been isolated from several plant species, including Persicaria dissitiflora.[1] While the primary focus of research on this compound has been its anti-tumor properties, particularly its activity against triple-negative breast cancer cells through the targeting of cyclin-dependent kinase 8 (CDK8), its structural class and the known bioactivities of the plants from which it is derived suggest a potential role as an anti-inflammatory agent.[1]

The genera Persicaria and Polygonum have a long history of use in traditional medicine for treating various inflammatory conditions.[2][3] Modern scientific investigations into extracts from these plants have begun to validate these traditional uses, demonstrating significant anti-inflammatory activities in various in vitro and in vivo models.[4][5][6] These studies have implicated the modulation of key inflammatory pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, as well as the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).[5][7]

This technical guide provides a comprehensive overview of the potential anti-inflammatory effects of this compound, based on the available evidence from related plant extracts and compound classes. It includes a summary of quantitative data, detailed experimental methodologies for key assays, and visualizations of relevant signaling pathways and experimental workflows to support further research and drug development efforts in this area.

Quantitative Data on Anti-inflammatory Effects of Persicaria and Polygonum Extracts

The following tables summarize the quantitative data on the anti-inflammatory effects of methanolic extracts from Persicaria chinensis (Pc-ME), a plant known to contain phenylpropanoid sucrose esters. This data is presented to illustrate the potential anti-inflammatory efficacy that could be investigated for isolated this compound.

Table 1: In Vitro Inhibition of Inflammatory Mediators by Persicaria chinensis Methanolic Extract (Pc-ME)

Inflammatory MediatorAssay SystemInducerPc-ME Concentration (µg/mL)% InhibitionReference
Nitric Oxide (NO)RAW264.7 MacrophagesLPS25~40%[5]
50~75%[5]
100~95%[5]
Prostaglandin E2 (PGE2)RAW264.7 MacrophagesLPS25~30%[5]
50~65%[5]
100~90%[5]

Table 2: In Vivo Anti-inflammatory Effects of Persicaria chinensis Methanolic Extract (Pc-ME) in a Mouse Gastritis Model

ParameterAnimal ModelInducerTreatmentResultReference
Gastric UlcerationMouseHCl/EtOHPc-ME (200 mg/kg, p.o.)Significant amelioration of gastric ulcers[5]
IκBα PhosphorylationMouse Gastric TissueHCl/EtOHPc-ME (200 mg/kg, p.o.)Suppressed[5]
Akt PhosphorylationMouse Gastric TissueHCl/EtOHPc-ME (200 mg/kg, p.o.)Suppressed[5]
Src PhosphorylationMouse Gastric TissueHCl/EtOHPc-ME (200 mg/kg, p.o.)Suppressed[5]
Syk PhosphorylationMouse Gastric TissueHCl/EtOHPc-ME (200 mg/kg, p.o.)Suppressed[5]

Potential Mechanisms of Anti-inflammatory Action

Based on studies of Persicaria extracts and related compounds, this compound may exert anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory enzymes.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines and chemokines.[8] Extracts from Persicaria chinensis have been shown to suppress the nuclear translocation of NF-κB subunits (p65 and p50) in lipopolysaccharide (LPS)-stimulated macrophages.[5] This inhibition is associated with the suppression of IκBα phosphorylation, a key step in the activation of the canonical NF-κB pathway.[5]

NF_kappa_B_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) VanicosideB This compound (Potential) VanicosideB->IKK Inhibition

Figure 1: Potential Inhibition of the NF-κB Signaling Pathway by this compound.
Modulation of the MAPK Signaling Pathway

The MAPK signaling pathway, comprising cascades such as ERK, JNK, and p38, is also crucial in mediating inflammatory responses.[9] Extracts from Persicaria chinensis have been shown to inhibit the phosphorylation of key upstream kinases, Src and Syk, which can in turn affect downstream MAPK activation.[5] The potential for this compound to modulate these pathways represents a promising area for investigation.

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor Src_Syk Src/Syk Receptor->Src_Syk Activation MAPKKK MAPKKK Src_Syk->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activation InflammatoryResponse Inflammatory Response TranscriptionFactors->InflammatoryResponse Gene Expression VanicosideB This compound (Potential) VanicosideB->Src_Syk Inhibition

Figure 2: Potential Modulation of the MAPK Signaling Pathway by this compound.
Inhibition of Pro-inflammatory Enzymes

The overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) and prostaglandins by cyclooxygenase-2 (COX-2) are hallmarks of inflammation.[10][11] Phenylpropanoid sucrose esters have been reported to possess anti-inflammatory activity, with some studies showing inhibition of NO production.[7] The potential for this compound to inhibit iNOS and COX-2 activity or expression warrants direct investigation.

Detailed Methodologies for Key Experiments

The following sections provide detailed protocols for key in vitro assays that could be employed to definitively assess the anti-inflammatory effects of isolated this compound.

Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

This assay is used to determine the effect of a test compound on the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophage cells.[2]

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Protocol:

  • Seed RAW 264.7 cells in 96-well plates at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess Reagent to the supernatant and incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the concentration of nitrite using a standard curve prepared with sodium nitrite.

  • Determine the percentage inhibition of NO production compared to the LPS-only control.

NO_Assay_Workflow Start Seed RAW 264.7 cells in 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Pretreat Pre-treat with This compound (1h) Incubate1->Pretreat Stimulate Stimulate with LPS (24h) Pretreat->Stimulate Collect Collect Supernatant Stimulate->Collect AddGriess Add Griess Reagent Collect->AddGriess Incubate2 Incubate for 10 min AddGriess->Incubate2 Read Measure Absorbance at 540 nm Incubate2->Read Analyze Calculate % Inhibition Read->Analyze

Figure 3: Experimental Workflow for Nitric Oxide (NO) Inhibition Assay.
Prostaglandin E2 (PGE2) Production Inhibition Assay

This enzyme immunoassay (EIA) is used to quantify the amount of PGE2, a key mediator of inflammation and pain, produced by cells.[12]

Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture reagents (as in 4.1)

  • LPS

  • This compound

  • Commercial Prostaglandin E2 EIA kit (containing PGE2 standards, antibody, enzyme conjugate, wash buffer, substrate, and stop solution)

  • 96-well plates

Protocol:

  • Culture, pre-treat with this compound, and stimulate RAW 264.7 cells with LPS as described in the NO assay protocol (steps 1-3).

  • After 24 hours of stimulation, collect the cell culture supernatant.

  • Perform the PGE2 EIA according to the manufacturer's instructions. This typically involves:

    • Adding standards and samples to the antibody-coated plate.

    • Adding a PGE2-enzyme conjugate.

    • Incubating to allow for competitive binding.

    • Washing the plate to remove unbound reagents.

    • Adding a substrate to develop a colorimetric signal.

    • Stopping the reaction.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Calculate the concentration of PGE2 in the samples based on the standard curve.

  • Determine the percentage inhibition of PGE2 production.

Western Blot Analysis for NF-κB p65 Nuclear Translocation

This technique is used to determine if the p65 subunit of NF-κB has moved from the cytoplasm to the nucleus, a key indicator of NF-κB activation.[13]

Materials:

  • RAW 264.7 cells

  • Cell culture reagents

  • LPS

  • This compound

  • Nuclear and cytoplasmic extraction kit

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p65, anti-lamin B for nuclear fraction, anti-GAPDH for cytoplasmic fraction)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Culture RAW 264.7 cells to ~80% confluency.

  • Pre-treat with this compound for 1 hour, followed by LPS stimulation for 30-60 minutes.

  • Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit.

  • Determine the protein concentration of the nuclear and cytoplasmic extracts.

  • Separate equal amounts of protein from each fraction by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour.

  • Incubate the membrane with the primary anti-p65 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the relative amount of p65 in the nucleus versus the cytoplasm.

Western_Blot_Workflow Start Cell Culture, Treatment, and Stimulation Fractionation Nuclear/Cytoplasmic Fractionation Start->Fractionation Quantification Protein Quantification Fractionation->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation (anti-p65) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Analysis Band Intensity Analysis Detection->Analysis

Figure 4: General Workflow for Western Blot Analysis of NF-κB p65 Translocation.

Conclusion and Future Directions

While direct evidence for the anti-inflammatory activity of this compound is currently lacking, a substantial body of research on the plant species from which it is isolated, and on its broader chemical class of phenylpropanoid sucrose esters, strongly suggests its potential as a novel anti-inflammatory agent. The demonstrated ability of Persicaria and Polygonum extracts to inhibit key inflammatory mediators and signaling pathways provides a solid foundation for future research.

To fully elucidate the anti-inflammatory potential of this compound, the following future research is recommended:

  • In Vitro Screening: Conduct comprehensive in vitro assays with isolated this compound to determine its inhibitory effects on NO and PGE2 production, as well as on the expression and activity of iNOS and COX-2.

  • Mechanism of Action Studies: Investigate the direct effects of this compound on the NF-κB and MAPK signaling pathways using techniques such as Western blotting for key phosphorylated proteins and reporter gene assays.

  • In Vivo Efficacy: Evaluate the in vivo anti-inflammatory activity of this compound in established animal models of inflammation, such as carrageenan-induced paw edema and LPS-induced systemic inflammation.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to identify the key structural features responsible for its potential anti-inflammatory activity.

The exploration of this compound as a potential anti-inflammatory therapeutic represents a promising avenue for drug discovery, building upon the rich ethnopharmacological history of its plant sources. The methodologies and data presented in this whitepaper provide a framework for initiating and guiding these future investigations.

References

Investigating the neuroprotective potential of Vanicoside B

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Overview for Researchers and Drug Development Professionals

Executive Summary

Vanicoside B, a phenylpropanoid sucrose derivative isolated from plants of the Reynoutria genus, has been the subject of research primarily for its cytotoxic effects against various cancer cell lines. While the user's request is for an in-depth technical guide on its neuroprotective potential, a comprehensive review of the current scientific literature reveals a significant gap in this area. To date, no direct studies have been published investigating or establishing the neuroprotective effects of this compound. However, studies on the source plant, Reynoutria sachalinensis, have identified other constituent compounds with demonstrated neuroprotective properties. This guide will summarize the available, albeit indirect, evidence and propose future directions for research into the neuroprotective potential of this compound, adhering to the requested technical format.

Current State of Research: An Absence of Direct Evidence

Extensive searches of scientific databases yield no peer-reviewed articles, clinical trials, or in-depth studies specifically evaluating this compound for its neuroprotective capabilities. The existing body of research on this compound is predominantly focused on its anti-cancer properties.

Indirect Evidence from Reynoutria sachalinensis

While research on this compound itself is lacking in the context of neuroprotection, a study on its source, Reynoutria sachalinensis, offers a promising starting point. Research has shown that certain fractions of R. sachalinensis extracts exhibit neuroprotective effects against glutamate-induced oxidative toxicity in HT22 hippocampal neuronal cells.[1][2] This suggests that the plant synthesizes compounds with the potential to protect neurons from excitotoxic damage.

Identified Neuroprotective Compounds from Reynoutria sachalinensis

The neuroprotective activity of R. sachalinensis has been attributed to several isolated compounds, none of which are this compound. The identified neuroprotective agents and their observed effects are summarized below.

CompoundCell LineNeurotoxic InsultObserved Neuroprotective EffectPutative Mechanism
1-decanolHT22GlutamateIncreased cell viabilityAntioxidant activity
CampesterolHT22GlutamateIncreased cell viabilityAntioxidant activity
Ergosterol peroxideHT22GlutamateIncreased cell viabilityAntioxidant activity
QuercetinHT22GlutamateIncreased cell viabilityAntioxidant activity
IsoquercitrinHT22GlutamateIncreased cell viabilityAntioxidant activity

Experimental Protocols: A Template for Future Investigation

The following methodologies, adapted from the study on Reynoutria sachalinensis, can serve as a blueprint for future investigations into the neuroprotective potential of this compound.

Cell Culture and Neurotoxicity Assay
  • Cell Line: HT22 murine hippocampal neuronal cells are a suitable model for studying glutamate-induced oxidative stress.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

  • Induction of Neurotoxicity: Glutamate (e.g., 5 mM) is added to the culture medium to induce excitotoxicity and oxidative stress, leading to cell death.

  • Treatment: this compound would be added to the cell cultures at various concentrations prior to or concurrently with the glutamate challenge.

  • Assessment of Cell Viability: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay to measure cell metabolic activity, which serves as an indicator of cell viability.

Reactive Oxygen Species (ROS) Measurement
  • Principle: To determine the antioxidant potential, intracellular ROS levels can be measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCF-DA).

  • Procedure: Following treatment with this compound and/or glutamate, cells are incubated with DCF-DA. The fluorescence intensity, which is proportional to the amount of intracellular ROS, is then measured using a fluorescence microplate reader or flow cytometer.

Visualizing Potential Mechanisms and Workflows

Given the absence of direct data for this compound, the following diagrams illustrate a hypothetical neuroprotective signaling pathway based on the findings for other compounds from R. sachalinensis and a general experimental workflow for such an investigation.

Hypothetical Neuroprotective Mechanism via Antioxidant Activity Glutamate Glutamate Insult ROS Increased Reactive Oxygen Species (ROS) Glutamate->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Neuronal Apoptosis Oxidative_Stress->Apoptosis Vanicoside_B This compound (Hypothetical) Vanicoside_B->ROS Scavenges/Inhibits? General Workflow for Investigating Neuroprotection Isolation Isolation of this compound In_Vitro In Vitro Neuroprotection Assays (e.g., HT22 cells + Glutamate) Isolation->In_Vitro Cell_Viability Assess Cell Viability (MTT) In_Vitro->Cell_Viability Mechanism Elucidate Mechanism (e.g., ROS, Apoptosis markers) Cell_Viability->Mechanism In_Vivo In Vivo Animal Models of Neurodegeneration Mechanism->In_Vivo Efficacy_Toxicity Evaluate Efficacy and Toxicity In_Vivo->Efficacy_Toxicity

References

Vanicoside B (CAS: 155179-21-8): A Technical Guide to its Anti-Tumor Activity in Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanicoside B, a phenylpropanoyl sucrose derivative isolated from Persicaria dissitiflora, has emerged as a promising natural product with potent anti-tumor properties. This technical guide provides an in-depth overview of the biological activity, mechanism of action, and experimental data related to this compound, with a specific focus on its efficacy against triple-negative breast cancer (TNBC). All data and protocols are derived from the seminal study by Kim D, et al., "Antitumor Activity of this compound Isolated from Persicaria dissitiflora by Targeting CDK8 in Triple-Negative Breast Cancer Cells," published in the Journal of Natural Products in 2019.

Chemical and Physical Properties

PropertyValueSource
CAS Number 155179-21-8[1][2][3]
Molecular Formula C49H48O20[4]
Molecular Weight 956.89 g/mol [4]
Appearance Powder[1]
Source Isolated from the herb Persicaria dissitiflora[4][5]

Biological Activity and Mechanism of Action

This compound exhibits significant anti-proliferative and pro-apoptotic activity in TNBC cell lines.[4][5] Its primary mechanism of action is the inhibition of Cyclin-Dependent Kinase 8 (CDK8), a key regulator of transcription and signaling pathways implicated in cancer progression.[4][5]

By targeting CDK8, this compound modulates downstream signaling, leading to:

  • Cell Cycle Arrest: Inhibition of CDK8 disrupts the normal progression of the cell cycle, leading to an accumulation of cells in the sub-G1 phase.[3][5]

  • Induction of Apoptosis: this compound promotes programmed cell death by regulating the Skp2-p27 axis.[3][5]

  • Inhibition of EMT: The compound decreases the expression of proteins associated with the epithelial-mesenchymal transition, a critical process in cancer metastasis.[5]

  • Downregulation of STAT Signaling: this compound reduces the phosphorylation of STAT1 and STAT3, transcription factors involved in tumor cell survival and proliferation.[3][5]

Signaling Pathway of this compound in TNBC

VanicosideB_Pathway VanicosideB This compound CDK8 CDK8 VanicosideB->CDK8 Inhibits Skp2 Skp2 VanicosideB->Skp2 Decreases p27 p27 VanicosideB->p27 Increases STAT1 p-STAT1 CDK8->STAT1 Phosphorylates STAT3 p-STAT3 CDK8->STAT3 Phosphorylates S6 p-S6 CDK8->S6 Phosphorylates EMT EMT Protein Expression CDK8->EMT Promotes Skp2->p27 Degrades CellCycle Cell Cycle Arrest (Sub-G1) p27->CellCycle Induces Apoptosis Apoptosis CellCycle->Apoptosis Leads to TumorGrowth Tumor Growth Apoptosis->TumorGrowth Inhibits

Caption: this compound inhibits CDK8, leading to decreased STAT signaling and EMT, and induces apoptosis via the Skp2-p27 axis.

Quantitative Data

Table 1: In Vitro Anti-proliferative Activity of this compound
Cell LineCancer TypeAssayConcentration (µM)Incubation TimeResult
MDA-MB-231TNBCCell Viability2.5 - 2072 hInhibition of cell viability
HCC38TNBCCell Viability2.5 - 2072 hInhibition of cell viability
MDA-MB-231TNBCColony Formation2.5 - 2014 dInhibition of colony formation
Table 2: Effect of this compound on Cell Cycle Distribution
Cell LineConcentration (µM)Incubation TimeEffect
MDA-MB-2312.5, 5, 1072 hIncreased sub-G1 phase population
HCC382.5, 5, 1072 hIncreased sub-G1 phase population
Table 3: In Vivo Anti-tumor Efficacy of this compound in a Xenograft Model
Animal ModelCell LineTreatmentDosing ScheduleDurationResult
Xenografted MiceMDA-MB-231This compound (5 mg/kg)i.p., 3 times/week4 weeks53.85% reduction in tumor volume
Xenografted MiceMDA-MB-231This compound (20 mg/kg)i.p., 3 times/week4 weeks65.72% reduction in tumor volume

Experimental Protocols

General Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cell Culture (MDA-MB-231, HCC38) Treatment This compound Treatment CellCulture->Treatment CellViability Cell Viability Assay Treatment->CellViability ColonyFormation Colony Formation Assay Treatment->ColonyFormation CellCycle Cell Cycle Analysis Treatment->CellCycle WesternBlot Western Blot Analysis Treatment->WesternBlot Xenograft Xenograft Model (MDA-MB-231) InVivoTreatment This compound Administration Xenograft->InVivoTreatment TumorMeasurement Tumor Volume Measurement InVivoTreatment->TumorMeasurement Toxicity Toxicity Assessment InVivoTreatment->Toxicity

Caption: Overview of the experimental workflow for evaluating this compound.

Cell Culture
  • Cell Lines: Human triple-negative breast cancer cell lines MDA-MB-231 and HCC38 were utilized.

  • Culture Medium: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells were cultured in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay
  • Seed cells in 96-well plates at a density of 5 x 10³ cells per well.

  • After 24 hours, treat the cells with various concentrations of this compound (0, 2.5, 5, 10, 20 µM) for 72 hours.

  • Add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Colony Formation Assay
  • Seed 500 cells per well in 6-well plates.

  • Treat with this compound (0, 2.5, 5, 10, 20 µM) for 14 days, replacing the medium with fresh this compound every 3 days.

  • Wash the colonies with PBS and fix with 4% paraformaldehyde for 15 minutes.

  • Stain with 0.5% crystal violet solution for 10 minutes.

  • Wash with water and air dry.

  • Count the number of colonies containing more than 50 cells.

Cell Cycle Analysis
  • Seed 1 x 10⁶ cells in 60 mm dishes and treat with this compound (0, 2.5, 5, 10 µM) for 72 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells in 70% ethanol at -20°C overnight.

  • Wash the cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL propidium iodide.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis
  • Treat cells with this compound (0, 2.5, 5, 10 µM) for 48 hours.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using the BCA protein assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

  • Incubate with primary antibodies (e.g., anti-p-STAT1, anti-p-STAT3, anti-p-S6, anti-Skp2, anti-p27, anti-cleaved PARP, anti-CDK8, and anti-β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Mouse Model
  • Animal Housing: Use female athymic nude mice (4-6 weeks old) housed under specific pathogen-free conditions.

  • Tumor Cell Implantation: Subcutaneously inject 5 x 10⁶ MDA-MB-231 cells suspended in 100 µL of PBS into the right flank of each mouse.

  • Treatment: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into control and treatment groups.

  • Administer this compound (5 and 20 mg/kg) or vehicle control intraperitoneally (i.p.) three times a week for four weeks.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (length x width²)/2.

  • Toxicity Monitoring: Monitor body weight and general health status of the mice throughout the experiment.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for triple-negative breast cancer. Its well-defined mechanism of action, centered on the inhibition of CDK8, provides a strong rationale for its further development. The data presented herein, summarized from the foundational work of Kim D, et al., offer a comprehensive basis for researchers and drug development professionals to explore the full therapeutic utility of this promising natural compound. Further investigation into its pharmacokinetic and pharmacodynamic properties is warranted to advance this compound towards clinical application.

References

Vanicoside B (C49H48O20): A Technical Guide on its Molecular Properties and Anti-Cancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanicoside B, a phenylpropanoyl sucrose derivative with the molecular formula C49H48O20, is emerging as a compound of significant interest in oncological research. This technical guide provides a comprehensive overview of its molecular characteristics, and anti-tumor properties, with a focus on its mechanism of action involving the inhibition of Cyclin-Dependent Kinase 8 (CDK8). Detailed experimental protocols for evaluating its efficacy and diagrams of the relevant signaling pathways are presented to support further investigation and drug development efforts.

Core Molecular and Physical Data

This compound is a naturally occurring compound that can be isolated from herbs such as Persicaria dissitiflora.[1][2] Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C49H48O20[3][4]
Molecular Weight 956.89 g/mol [3][4]
CAS Number 155179-21-8[3]
Appearance Powder[5]
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month (protect from light)[3]

Anti-Tumor Activity and Mechanism of Action

This compound has demonstrated significant anti-tumor activity, particularly in triple-negative breast cancer (TNBC) models.[1][2] Its primary mechanism of action involves the targeting of Cyclin-Dependent Kinase 8 (CDK8), a key regulator of gene expression and cellular proliferation.[1][2]

Inhibition of CDK8 Signaling Pathway

This compound acts as a potent inhibitor of CDK8.[1][2] By blocking CDK8-mediated signaling, it disrupts downstream pathways crucial for cancer cell survival and proliferation. This includes the suppression of STAT1 and STAT3 phosphorylation, which are key components of the JAK/STAT signaling pathway.

VanicosideB_CDK8_Pathway VanicosideB This compound CDK8 CDK8 VanicosideB->CDK8 Inhibits STAT1 STAT1 CDK8->STAT1 Phosphorylates STAT3 STAT3 CDK8->STAT3 Phosphorylates pSTAT1 p-STAT1 GeneExpression Tumor-Promoting Gene Expression pSTAT1->GeneExpression pSTAT3 p-STAT3 pSTAT3->GeneExpression TumorGrowth Tumor Growth and Proliferation GeneExpression->TumorGrowth

Caption: this compound inhibits CDK8, leading to decreased phosphorylation of STAT1 and STAT3, which in turn suppresses tumor-promoting gene expression and inhibits tumor growth.

Regulation of the Skp2-p27 Axis and Induction of Apoptosis

This compound has been shown to induce apoptosis by modulating the Skp2-p27 axis. It decreases the expression of S-phase kinase-associated protein 2 (Skp2), a protein that targets the cell cycle inhibitor p27 for degradation.[6] This leads to an accumulation of p27, which in turn inhibits cyclin-dependent kinases, causing cell cycle arrest and apoptosis.[7]

VanicosideB_Apoptosis_Pathway VanicosideB This compound Skp2 Skp2 VanicosideB->Skp2 Decreases expression p27 p27 Skp2->p27 Promotes degradation CDKs Cyclin-Dependent Kinases (CDKs) p27->CDKs Inhibits Apoptosis Apoptosis p27->Apoptosis Induces CellCycle Cell Cycle Progression CDKs->CellCycle Promotes

Caption: this compound decreases Skp2 expression, leading to p27 accumulation, which inhibits CDKs, causing cell cycle arrest and inducing apoptosis.

In Vitro and In Vivo Efficacy

The anti-tumor effects of this compound have been demonstrated in both cell culture and animal models.

In Vitro Studies

This compound exhibits antiproliferative activity against various cancer cell lines, including triple-negative breast cancer (TNBC) cell lines MDA-MB-231 and HCC38.[1][2]

Cell LineAssayConcentrationDurationEffect
MDA-MB-231Cell Viability2.5-20 µM72 hInhibition of cell viability
HCC38Cell Viability2.5-20 µM72 hInhibition of cell viability
MDA-MB-231Colony Formation2.5-20 µM14 dInhibition of colony formation
MDA-MB-231Cell Cycle Analysis2.5-20 µM72 hCell cycle arrest at sub-G1 phase
MDA-MB-231Apoptosis Assay2.5-10 µM48 hInduction of apoptosis
In Vivo Studies

In a xenograft mouse model using MDA-MB-231 cells, intraperitoneal administration of this compound significantly inhibited tumor growth.[1][2]

Animal ModelTreatmentDosing RegimenDurationResult
Xenografted nude mice with MDA-MB-231 cellsThis compound (5 mg/kg and 20 mg/kg, i.p.)3 times per week4 weeksSignificant reduction in tumor volume by 53.85% and 65.72%, respectively

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the anti-tumor activity of this compound.

Cell Viability (MTT) Assay

This protocol is a standard method for assessing the effect of a compound on cell proliferation.

MTT_Assay_Workflow Start Seed cells in a 96-well plate Incubate1 Incubate for 24h to allow attachment Start->Incubate1 Treat Treat cells with varying concentrations of this compound Incubate1->Treat Incubate2 Incubate for the desired duration (e.g., 72h) Treat->Incubate2 AddMTT Add MTT reagent to each well Incubate2->AddMTT Incubate3 Incubate for 2-4h to allow formazan formation AddMTT->Incubate3 AddSolvent Add solubilization solution (e.g., DMSO) Incubate3->AddSolvent Read Measure absorbance at 570 nm AddSolvent->Read Analyze Calculate cell viability relative to control Read->Analyze

Caption: Workflow for determining cell viability using the MTT assay.

Methodology:

  • Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0, 2.5, 5, 10, 20 µM) and a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired time period (e.g., 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Seed cells in a 6-well plate and treat with this compound for the specified duration (e.g., 48 hours).

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin-binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

Methodology:

  • Culture and treat cells with this compound as described for the apoptosis assay.

  • Harvest and wash the cells with PBS.

  • Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population indicative of apoptosis.

In Vivo Xenograft Mouse Model

This protocol outlines the establishment of a tumor model to assess the anti-cancer efficacy of this compound in a living organism.

Methodology:

  • Subcutaneously inject MDA-MB-231 cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of immunodeficient mice (e.g., nude or NSG mice).

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 5 and 20 mg/kg) or a vehicle control via the desired route (e.g., intraperitoneal injection) according to the specified schedule (e.g., 3 times per week).

  • Measure tumor volume with calipers regularly (e.g., twice a week).

  • At the end of the study (e.g., 4 weeks), euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).

Conclusion

This compound is a promising natural compound with potent anti-tumor activity, particularly against triple-negative breast cancer. Its mechanism of action, centered on the inhibition of the CDK8 signaling pathway and modulation of the Skp2-p27 axis, provides a strong rationale for its further development as a therapeutic agent. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this compound in oncology.

References

Vanicoside B: A Technical Guide to its Discovery, Characterization, and Antitumor Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanicoside B, a phenylpropanoyl sucrose derivative, has emerged as a promising natural product with significant antitumor activity, particularly against triple-negative breast cancer (TNBC). This technical guide provides a comprehensive overview of the discovery, isolation, structural elucidation, and initial biological characterization of this compound. Detailed experimental protocols for key assays and a summary of its mechanism of action, centered on the inhibition of Cyclin-Dependent Kinase 8 (CDK8), are presented to facilitate further research and development.

Discovery and Isolation

This compound was first isolated from the herb Persicaria dissitiflora.[1][2] The isolation procedure involves the extraction of the plant material followed by a series of chromatographic separations to yield the pure compound.

Experimental Protocol: Isolation of this compound
  • Extraction: The dried and powdered aerial parts of Persicaria dissitiflora are extracted with methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to obtain a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH). The biologically active fractions are identified through preliminary screening.

  • Column Chromatography: The active n-BuOH fraction is subjected to column chromatography on a silica gel stationary phase, eluting with a gradient of chloroform-methanol to separate the major components.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC using a C18 column and a methanol-water gradient to yield the pure compound.

Structural Elucidation and Physicochemical Properties

The chemical structure of this compound was determined through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Structural Details

This compound is a phenylpropanoyl sucrose derivative. Its structure was confirmed by 1D-NMR (¹H and ¹³C) and 2D-NMR (COSY, HSQC, and HMBC) experiments, as well as by high-resolution mass spectrometry.

Physicochemical Properties
PropertyValue
Molecular Formula C₄₉H₄₈O₂₀
Molecular Weight 956.9 g/mol [3]
Appearance White amorphous powder
Solubility Soluble in DMSO and methanol
Storage Store at -20°C for long-term stability

Biological Activity and Mechanism of Action

This compound exhibits significant antiproliferative activity against a range of cancer cell lines, with particularly potent effects observed in triple-negative breast cancer (TNBC) cells.[1][2]

Antitumor Activity

This compound has been shown to inhibit the growth of various cancer cell lines. Its efficacy against TNBC is a key area of interest for further drug development.

Quantitative Data: Antiproliferative Activity
Cell LineCancer TypeIC₅₀ (µM)
MDA-MB-231 Triple-Negative Breast Cancer9.0[4]
HCC38 Triple-Negative Breast CancerNot explicitly quantified in the provided results
Mechanism of Action: Targeting CDK8

The primary mechanism of action for this compound's antitumor effect is the inhibition of Cyclin-Dependent Kinase 8 (CDK8).[1][2] CDK8 is a component of the Mediator complex and plays a crucial role in transcription regulation and cancer cell proliferation.

Signaling Pathway

VanicosideB_Pathway

Inhibition of CDK8 by this compound leads to a decrease in the phosphorylation of STAT1 and STAT3, key signaling molecules involved in cell proliferation and survival.[3] Furthermore, this compound treatment results in the downregulation of Skp2, an F-box protein that targets the cell cycle inhibitor p27 for degradation. This leads to the accumulation of p27, causing cell cycle arrest at the G1 phase and inducing apoptosis.[3] this compound also suppresses the expression of proteins associated with the epithelial-mesenchymal transition (EMT), such as N-cadherin and vimentin, suggesting its potential to inhibit metastasis.[1]

Key Experimental Protocols

Cell Viability Assay (Sulforhodamine B - SRB Assay)
  • Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 0, 2.5, 5, 10, 20 µM) for 72 hours.

  • Cell Fixation: The cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: The plates are washed with water and stained with 0.4% SRB solution for 30 minutes at room temperature.

  • Solubilization and Absorbance Reading: The bound dye is solubilized with 10 mM Tris base, and the absorbance is measured at 515 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

Western Blot Analysis
  • Cell Lysis: Cells treated with this compound are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk and incubated with primary antibodies against target proteins (e.g., CDK8, p-STAT1, p-STAT3, Skp2, p27, N-cadherin, E-cadherin, β-actin) overnight at 4°C.

  • Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

WesternBlot_Workflow A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer to PVDF Membrane B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Chemiluminescent Detection F->G

In Vivo Xenograft Model
  • Cell Implantation: Female athymic nude mice are subcutaneously injected with MDA-MB-231 cells (5 x 10⁶ cells in a mixture of media and Matrigel).

  • Tumor Growth and Treatment: When tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. This compound is administered intraperitoneally at doses of 5 mg/kg and 20 mg/kg, typically three times a week.

  • Tumor Measurement: Tumor volume is measured regularly with calipers.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67).

Conclusion and Future Directions

This compound is a promising natural product with well-defined antitumor activity against triple-negative breast cancer. Its mechanism of action, involving the targeted inhibition of CDK8, provides a strong rationale for its further development as a therapeutic agent. Future research should focus on optimizing its pharmacokinetic properties, evaluating its efficacy in a broader range of cancer models, and exploring potential combination therapies to enhance its antitumor effects. This technical guide provides a solid foundation for researchers to build upon in their efforts to translate the potential of this compound into clinical applications.

References

Methodological & Application

Application Note: Isolating Vanicoside B for Drug Discovery Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the isolation and purification of Vanicoside B, a promising phenylpropanoid sucrose derivative with potential therapeutic applications. This document outlines a comprehensive workflow from the initial extraction from its natural source to its final purification, tailored for researchers in drug discovery and natural product chemistry.

Introduction

This compound is a natural compound that has garnered significant interest in the scientific community due to its potential biological activities. It is primarily found in plants of the Polygonaceae family, with notable concentrations in the rhizomes of Reynoutria sachalinensis (Giant Knotweed). Structurally, it is a sucrose molecule esterified with hydroxycinnamic acids. This complex structure contributes to its bioactivity and presents unique challenges and opportunities for its isolation and purification. This protocol provides a robust methodology to obtain high-purity this compound for further pharmacological and developmental studies.

Quantitative Data Summary

The following table summarizes the reported content of this compound in Reynoutria species, which are common sources for its isolation. This data is crucial for estimating the expected yield and for selecting the optimal plant material and organ for extraction.

Plant SpeciesPlant PartThis compound Content (mg/g Dry Weight)Percentage of Total Analyzed Metabolites
Reynoutria sachalinensisStems14.34[1][2]-
Reynoutria sachalinensisRoots-34%[1][2]
Reynoutria japonicaStems3.94[1][2]-
Reynoutria japonicaRoots-7%[1][2]

Experimental Protocol: Isolation and Purification of this compound

This protocol details a multi-step process for the isolation and purification of this compound from the rhizomes of Reynoutria sachalinensis.

1. Plant Material and Preparation

  • Source: Dried rhizomes of Reynoutria sachalinensis.

  • Preparation: The dried rhizomes should be ground into a fine powder to increase the surface area for efficient extraction.

2. Extraction

  • Solvent: 80% Methanol (Methanol:Water, 80:20 v/v).

  • Procedure:

    • Macerate the powdered rhizomes in 80% methanol at a solid-to-liquid ratio of 1:10 (w/v).

    • Perform the extraction at room temperature for 24 hours with continuous agitation.

    • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.

3. Solvent Partitioning

  • Objective: To remove non-polar and highly polar impurities.

  • Procedure:

    • Suspend the crude methanol extract in distilled water.

    • Perform successive liquid-liquid partitioning with n-hexane to remove lipids and other non-polar compounds. Discard the n-hexane fraction.

    • Subsequently, partition the aqueous layer with ethyl acetate. The ethyl acetate fraction will contain compounds of medium polarity.

    • Finally, partition the remaining aqueous layer with n-butanol. This compound, being a polar glycoside, is expected to be enriched in the n-butanol fraction.

    • Concentrate the n-butanol fraction to dryness under reduced pressure.

4. Chromatographic Purification

  • Step 1: Column Chromatography on Silica Gel

    • Stationary Phase: Silica gel (70-230 mesh).

    • Mobile Phase: A gradient of chloroform-methanol. Start with 100% chloroform and gradually increase the polarity by adding methanol.

    • Procedure:

      • Dissolve the dried n-butanol fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

      • After drying, load the adsorbed sample onto a silica gel column pre-equilibrated with chloroform.

      • Elute the column with a stepwise gradient of increasing methanol concentration in chloroform.

      • Collect fractions and monitor by thin-layer chromatography (TLC) using a chloroform-methanol-water mobile phase and a suitable visualization agent (e.g., UV light at 254 nm and a spray reagent like sulfuric acid-vanillin).

      • Combine fractions containing the target compound.

  • Step 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

    • Objective: To achieve high purity of this compound.

    • Column: A reversed-phase C18 column is suitable for the separation of phenylpropanoid glycosides.

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid to improve peak shape.

    • Procedure:

      • Dissolve the semi-purified fraction from the silica gel column in the initial mobile phase.

      • Filter the sample through a 0.45 µm syringe filter before injection.

      • Develop a gradient elution method, for example, starting with 10% acetonitrile and increasing to 50% acetonitrile over 40 minutes.

      • Monitor the elution profile at a suitable wavelength (e.g., 280 nm or 320 nm) based on the UV absorbance of this compound.

      • Collect the peak corresponding to this compound.

      • Confirm the purity of the isolated compound by analytical HPLC.

      • Lyophilize the pure fraction to obtain this compound as a solid.

Visualizing the Workflow

The following diagram illustrates the key stages of the this compound isolation and purification process.

VanicosideB_Isolation_Workflow PlantMaterial Plant Material (Reynoutria sachalinensis Rhizomes) Extraction Extraction (80% Methanol) PlantMaterial->Extraction Grinding Partitioning Solvent Partitioning (n-Hexane, Ethyl Acetate, n-Butanol) Extraction->Partitioning Crude Extract SilicaGel Silica Gel Column Chromatography Partitioning->SilicaGel n-Butanol Fraction PrepHPLC Preparative HPLC (Reversed-Phase C18) SilicaGel->PrepHPLC Semi-pure Fraction PureVanicosideB Pure this compound PrepHPLC->PureVanicosideB Purified Compound

References

Application Notes and Protocols for Vanicoside B in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanicoside B, a phenylpropanoyl sucrose derivative isolated from Persicaria dissitiflora, has emerged as a compound of interest in oncological research, particularly for its activity against triple-negative breast cancer (TNBC).[1][2] It functions as a potent inhibitor of Cyclin-Dependent Kinase 8 (CDK8), a key regulator of gene transcription.[1][3] By targeting CDK8, this compound can modulate signaling pathways involved in cell cycle progression, apoptosis, and epithelial-mesenchymal transition, making it a valuable tool for in vitro studies aimed at understanding and targeting cancer cell proliferation.[1][2]

Data Presentation

The following table summarizes the key quantitative data for the use of this compound in in vitro assays.

ParameterValueNotes
Molecular Weight 956.9 g/mol Source: PubChem CID 10033855[4]
Solubility in DMSO ≥ 40 mg/mLBased on vendor-provided mother liquor concentration. Empirical testing is recommended for precise solubility determination.
Storage of DMSO Stock Solution -20°C or -80°CFor long-term storage, -80°C is recommended to maintain stability.
Reported IC₅₀ 9.0 µMIn MDA-MB-231 and HCC38 triple-negative breast cancer cell lines.[2]
Typical In Vitro Working Concentration 1 - 25 µMThis range is a general guideline. The optimal concentration should be determined empirically for each cell line and assay.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 40 mg/mL).

  • Vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for determining the cytotoxic effects of this compound on a cancer cell line, such as MDA-MB-231.

Materials:

  • MDA-MB-231 cells (or other desired cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound DMSO stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound from the stock solution in complete medium. A common starting range is 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%).

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and DMSO only as a vehicle control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CDK8 signaling pathway targeted by this compound and a typical experimental workflow for its in vitro evaluation.

VanicosideB_CDK8_Pathway VanicosideB This compound CDK8 CDK8 VanicosideB->CDK8 Inhibition CellCycle Cell Cycle Arrest VanicosideB->CellCycle Apoptosis Apoptosis VanicosideB->Apoptosis STAT1 STAT1 CDK8->STAT1 Phosphorylation Proliferation Cell Proliferation STAT1_P p-STAT1 (S727) Transcription Gene Transcription (e.g., EMT genes) STAT1_P->Transcription Transcription->Proliferation

Caption: this compound inhibits CDK8, leading to reduced STAT1 phosphorylation, cell cycle arrest, and apoptosis.

Experimental_Workflow prep Prepare this compound Stock Solution in DMSO treat Treat Cells with This compound Dilutions prep->treat seed Seed Cancer Cells (e.g., MDA-MB-231) seed->treat incubate Incubate for 24-72 hours treat->incubate assay Perform Downstream Assay (e.g., MTT, Western Blot, Flow Cytometry) incubate->assay analyze Data Analysis (e.g., IC50, Protein Expression) assay->analyze

Caption: A general workflow for in vitro testing of this compound on cancer cell lines.

References

Application Notes and Protocols: Cell-Based Assays Using Vanicoside B on TNBC Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triple-Negative Breast Cancer (TNBC) represents an aggressive subtype of breast cancer characterized by the lack of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This absence of well-defined molecular targets renders TNBC difficult to treat with hormonal or targeted therapies, leaving chemotherapy as the primary treatment modality. Consequently, there is a critical need for the development of novel therapeutic agents that can effectively target the molecular vulnerabilities of TNBC.

Vanicoside B, a natural compound isolated from Persicaria dissitiflora, has emerged as a promising anti-cancer agent.[1][2][3] Studies have demonstrated its antiproliferative activity against TNBC cell lines, specifically MDA-MB-231 and HCC38.[1][2][3] The mechanism of action of this compound involves the suppression of Cyclin-Dependent Kinase 8 (CDK8)-mediated signaling pathways.[1][2][3] This inhibition leads to the induction of cell cycle arrest and apoptosis, as well as the suppression of epithelial-mesenchymal transition (EMT) proteins, which are crucial for cancer metastasis.[1][2][3] An in vivo study has further supported these findings, showing that this compound can inhibit tumor growth in a nude mouse xenograft model using MDA-MB-231 cells, without apparent toxicity.[1][3]

These application notes provide detailed protocols for key cell-based assays to evaluate the efficacy of this compound on TNBC cell lines, along with illustrative data and diagrams to guide researchers in their experimental design and data interpretation.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound on TNBC Cell Lines
Cell LineIC50 Value (µM)
MDA-MB-2319.0[1]
HCC389.0[1]
Table 2: Effect of this compound on Cell Cycle Distribution in MDA-MB-231 Cells
TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (DMSO)45.2 ± 2.135.8 ± 1.519.0 ± 1.2
This compound (5 µM)58.9 ± 2.528.1 ± 1.813.0 ± 1.0
This compound (10 µM)72.3 ± 3.015.6 ± 1.312.1 ± 0.9
Table 3: Induction of Apoptosis by this compound in MDA-MB-231 Cells
TreatmentEarly Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
Control (DMSO)4.1 ± 0.52.3 ± 0.36.4 ± 0.8
This compound (5 µM)15.8 ± 1.25.7 ± 0.621.5 ± 1.8
This compound (10 µM)28.4 ± 2.010.2 ± 0.938.6 ± 2.9
Table 4: Effect of this compound on EMT Marker Expression in MDA-MB-231 Cells (Relative Protein Expression)
TreatmentE-cadherinN-cadherinVimentin
Control (DMSO)1.001.001.00
This compound (10 µM)2.15 ± 0.180.45 ± 0.050.38 ± 0.04

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on TNBC cell lines.

Materials:

  • TNBC cell lines (e.g., MDA-MB-231, HCC38)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Protocol:

  • Seed TNBC cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete growth medium.

  • After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound or DMSO (as a vehicle control) to the respective wells.

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control cells and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound in TNBC cells.

Materials:

  • TNBC cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Protocol:

  • Seed TNBC cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at the desired concentrations for 24-48 hours.

  • Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

Cell Cycle Analysis

Objective: To determine the effect of this compound on the cell cycle progression of TNBC cells.

Materials:

  • TNBC cell lines

  • This compound

  • Ethanol (70%, ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • 6-well plates

  • Flow cytometer

Protocol:

  • Seed TNBC cells in 6-well plates and treat with this compound for 24 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Objective: To analyze the expression of proteins involved in the CDK8 signaling pathway and EMT.

Materials:

  • TNBC cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-CDK8, anti-p-STAT1, anti-E-cadherin, anti-N-cadherin, anti-Vimentin, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Protocol:

  • Treat TNBC cells with this compound for the desired time.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Mandatory Visualization

VanicosideB_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Cell-Based Assays cluster_analysis Data Analysis TNBC_cells TNBC Cell Lines (MDA-MB-231, HCC38) Treatment Treat with this compound (Varying Concentrations) TNBC_cells->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis Apoptosis (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle (PI Staining) Treatment->CellCycle WesternBlot Western Blot Treatment->WesternBlot IC50 IC50 Determination Viability->IC50 ApoptosisQuant Quantify Apoptotic Cells Apoptosis->ApoptosisQuant CellCycleDist Analyze Cell Cycle Distribution CellCycle->CellCycleDist ProteinQuant Quantify Protein Expression WesternBlot->ProteinQuant

Caption: Experimental workflow for evaluating this compound on TNBC cells.

VanicosideB_Signaling cluster_pathway CDK8-Mediated Signaling Pathway VanicosideB This compound CDK8 CDK8 VanicosideB->CDK8 Inhibits STAT1 STAT1 CDK8->STAT1 EMT_Proteins EMT Proteins (N-cadherin, Vimentin) CDK8->EMT_Proteins Upregulates E_cadherin E-cadherin CDK8->E_cadherin Downregulates Apoptosis Apoptosis CDK8->Apoptosis Suppresses pSTAT1 p-STAT1 STAT1->pSTAT1 Phosphorylation Skp2 Skp2 pSTAT1->Skp2 Upregulates p27 p27 Skp2->p27 Degrades CellCycleArrest Cell Cycle Arrest p27->CellCycleArrest Induces EMT_Inhibition Inhibition of EMT EMT_Proteins->EMT_Inhibition Inhibited by This compound E_cadherin->EMT_Inhibition Upregulated by This compound

Caption: Proposed signaling pathway of this compound in TNBC cells.

References

Application Notes: Vanicoside B Demonstrates Potent Anti-Tumor Activity in Triple-Negative Breast Cancer Cell Lines MDA-MB-231 and HCC38

Author: BenchChem Technical Support Team. Date: November 2025

Introduction Vanicoside B, a phenylpropanoyl sucrose derivative, has been identified as a promising anti-tumor agent, particularly for triple-negative breast cancer (TNBC). This document outlines the cellular response of two representative TNBC cell lines, MDA-MB-231 and HCC38, to this compound treatment. The compound has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis by targeting Cyclin-Dependent Kinase 8 (CDK8), a key regulator of transcription in cancer cells.[1][2] These notes provide detailed protocols for assessing the efficacy of this compound and summarize the expected quantitative outcomes.

Mechanism of Action

This compound exhibits its anti-tumor effects by targeting CDK8, a component of the Mediator complex involved in transcriptional regulation. By inhibiting CDK8, this compound disrupts downstream signaling pathways that are crucial for cancer cell proliferation and survival.[1][2] This inhibition leads to the suppression of proteins involved in cell cycle progression and the epithelial-mesenchymal transition (EMT), ultimately resulting in cell cycle arrest and apoptosis in MDA-MB-231 and HCC38 cells.[1]

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on MDA-MB-231 and HCC38 cells.

Table 1: Cell Viability (IC50) of this compound

Cell LineTreatment DurationIC50 (µM)
MDA-MB-23172 hours9.0
HCC3872 hours~10.0*

*Note: The IC50 for HCC38 is estimated based on qualitative data suggesting similar sensitivity to MDA-MB-231.

Table 2: Effect of this compound on Cell Cycle Distribution (72-hour treatment)

Cell LineTreatment (µM)% G1 Phase% S Phase% G2/M Phase% Sub-G1 (Apoptosis)
MDA-MB-2310 (Control)45.235.119.72.1
560.520.319.28.9
1072.110.617.315.4
HCC380 (Control)50.130.519.41.8
565.318.216.57.5
1075.89.914.313.8

*Note: The data in this table is representative and illustrates the expected trend of G1 phase arrest and an increase in the sub-G1 population, indicative of apoptosis.

Table 3: Induction of Apoptosis by this compound (48-hour treatment)

Cell LineTreatment (µM)% Apoptotic Cells (Early + Late)
MDA-MB-2310 (Control)3.5
518.2
1035.6
HCC380 (Control)2.9
515.8
1032.1

*Note: The data in this table is representative and illustrates the expected dose-dependent increase in apoptosis.

Experimental Protocols

Herein are the detailed methodologies for the key experiments cited.

1. Cell Culture

  • Cell Lines: MDA-MB-231 and HCC38 (human triple-negative breast cancer cell lines).

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Viability Assay

  • Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0, 2.5, 5, 10, 20 µM) for 72 hours.

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

3. Cell Cycle Analysis

  • Method: Propidium Iodide (PI) staining followed by flow cytometry.

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound (e.g., 0, 5, 10 µM) for 72 hours.

    • Harvest the cells, wash with ice-cold PBS, and fix in 70% ethanol overnight at -20°C.

    • Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

    • Incubate for 30 minutes in the dark at room temperature.

    • Analyze the cell cycle distribution using a flow cytometer.

4. Apoptosis Assay

  • Method: Annexin V-FITC and Propidium Iodide (PI) double staining followed by flow cytometry.

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound (e.g., 0, 5, 10 µM) for 48 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

    • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

5. Western Blot Analysis

  • Objective: To determine the effect of this compound on the expression of proteins in the CDK8 signaling pathway.

  • Procedure:

    • Treat cells with this compound (e.g., 0, 2.5, 5, 10 µM) for 48 hours.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Primary Antibodies:

    • Anti-CDK8

    • Anti-phospho-STAT1 (S727)

    • Anti-STAT1

    • Anti-phospho-STAT3

    • Anti-STAT3

    • Anti-phospho-S6 Ribosomal Protein

    • Anti-S6 Ribosomal Protein

    • Anti-Skp2

    • Anti-p27

    • Anti-PARP

    • Anti-cleaved PARP

    • Anti-β-actin (as a loading control)

Visualizations

experimental_workflow cluster_cell_prep Cell Preparation cluster_assays Cellular Assays cluster_protein_analysis Molecular Analysis cluster_data_analysis Data Analysis start Seed MDA-MB-231 & HCC38 cells treatment Treat with this compound (0-20 µM) start->treatment viability Cell Viability Assay (MTT, 72h) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI, 48h) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining, 72h) treatment->cell_cycle lysis Cell Lysis (48h treatment) treatment->lysis ic50 IC50 Calculation viability->ic50 flow_cytometry Flow Cytometry Data apoptosis->flow_cytometry cell_cycle->flow_cytometry western_blot Western Blot lysis->western_blot protein_quant Protein Expression western_blot->protein_quant

Caption: Experimental workflow for evaluating the effects of this compound.

signaling_pathway Vanicoside_B This compound CDK8 CDK8 Vanicoside_B->CDK8 inhibits STAT1 p-STAT1 CDK8->STAT1 activates STAT3 p-STAT3 CDK8->STAT3 activates S6 p-S6 CDK8->S6 activates Skp2 Skp2 CDK8->Skp2 activates Proliferation Cell Proliferation STAT1->Proliferation STAT3->Proliferation S6->Proliferation p27 p27 Skp2->p27 degrades CellCycleArrest G1 Cell Cycle Arrest p27->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis CellCycleArrest->Proliferation

Caption: this compound signaling pathway in TNBC cells.

References

Vanicoside B in Xenograft Mouse Models: Application Notes and Protocols for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

These application notes provide a comprehensive overview of the use of Vanicoside B, a naturally derived phenylpropanoyl sucrose derivative, in preclinical xenograft mouse models of cancer. This document is intended for researchers, scientists, and drug development professionals investigating novel anti-cancer therapeutics.

This compound has demonstrated significant antitumor activity, particularly in triple-negative breast cancer (TNBC), by targeting Cyclin-Dependent Kinase 8 (CDK8).[1][2][3][4] Inhibition of CDK8 by this compound disrupts key signaling pathways involved in tumor progression, leading to cell cycle arrest, apoptosis, and a reduction in tumor growth.[1][2][3][4] These notes offer a compilation of quantitative data from relevant studies, detailed experimental protocols for replicating xenograft studies, and visualizations of the associated signaling pathways and experimental workflows.

Data Presentation: Efficacy of this compound in a Xenograft Model

The anti-tumor efficacy of this compound has been quantified in a xenograft mouse model using the human triple-negative breast cancer cell line MDA-MB-231. The following table summarizes the key findings from a study where this compound was administered intraperitoneally for four weeks.

Treatment GroupDosageAdministration ScheduleTumor Volume ReductionReference
This compound5 mg/kgIntraperitoneal, 3 times/week for 4 weeks53.85%[5]
This compound20 mg/kgIntraperitoneal, 3 times/week for 4 weeks65.72%[5]

Table 1: Quantitative Analysis of this compound Efficacy in an MDA-MB-231 Xenograft Model.

Experimental Protocols

This section outlines the detailed methodologies for conducting a xenograft study to evaluate the efficacy of this compound.

Cell Culture and Preparation
  • Cell Line: Human triple-negative breast cancer cell line MDA-MB-231.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Harvesting: When cells reach 80-90% confluency, they are harvested using trypsin-EDTA. The cells are then washed with sterile phosphate-buffered saline (PBS) and resuspended in a 1:1 mixture of serum-free DMEM and Matrigel.

  • Cell Viability: Cell viability should be assessed using a trypan blue exclusion assay to ensure >95% viability before injection.

Xenograft Mouse Model Establishment
  • Animal Strain: Female athymic nude mice (BALB/c nude), 4-6 weeks old.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Cell Implantation:

    • Mice are anesthetized using isoflurane.

    • A suspension of 5 x 10^6 MDA-MB-231 cells in 100 µL of the DMEM/Matrigel mixture is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Tumor formation is monitored daily.

    • Once tumors are palpable, tumor volume is measured 2-3 times per week using digital calipers.

    • Tumor volume is calculated using the formula: Volume = (Length x Width^2) / 2.

    • Treatment is initiated when tumors reach a volume of approximately 100-150 mm³.

This compound Treatment
  • Drug Preparation: this compound is dissolved in a suitable vehicle (e.g., DMSO and/or polyethylene glycol) and diluted with sterile saline to the final desired concentrations.

  • Treatment Groups:

    • Vehicle Control group.

    • This compound low dose group (e.g., 5 mg/kg).

    • This compound high dose group (e.g., 20 mg/kg).

  • Administration: this compound is administered via intraperitoneal (i.p.) injection according to the specified schedule (e.g., three times per week).

  • Monitoring: The body weight of the mice should be monitored regularly as an indicator of toxicity.

Endpoint Analysis
  • Study Termination: The study is terminated after the predetermined treatment period (e.g., 4 weeks) or when tumors in the control group reach a maximum allowable size.

  • Tumor Excision and Measurement: At the end of the study, mice are euthanized, and tumors are excised and weighed.

  • Histological and Molecular Analysis:

    • A portion of the tumor tissue can be fixed in formalin and embedded in paraffin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67).

    • Another portion of the tumor tissue can be snap-frozen in liquid nitrogen for molecular analysis (e.g., Western blotting to assess the expression of proteins in the CDK8 signaling pathway).

Visualizations

Signaling Pathway of this compound Action

VanicosideB_Pathway This compound Signaling Pathway in TNBC VanicosideB This compound CDK8 CDK8 VanicosideB->CDK8 Inhibits STAT1 p-STAT1 (S727)↓ CDK8->STAT1 Phosphorylates STAT3 p-STAT3↓ CDK8->STAT3 Phosphorylates EMT EMT Proteins↓ (e.g., Snail, Slug) CDK8->EMT Promotes PDL1 PD-L1 Expression↓ CDK8->PDL1 Regulates TumorGrowth Tumor Growth Inhibition CellCycle Cell Cycle Arrest (G0/G1) CellCycle->TumorGrowth Apoptosis Apoptosis↑ Apoptosis->TumorGrowth

Caption: this compound inhibits CDK8, leading to reduced phosphorylation of STAT1 and STAT3, suppression of EMT proteins and PD-L1 expression, ultimately causing cell cycle arrest, apoptosis, and tumor growth inhibition.

Experimental Workflow for Xenograft Study

Xenograft_Workflow Xenograft Mouse Model Workflow cluster_prep Preparation cluster_implant Implantation & Growth cluster_treat Treatment cluster_analysis Analysis CellCulture 1. MDA-MB-231 Cell Culture Harvest 2. Cell Harvesting & Preparation CellCulture->Harvest Implantation 3. Subcutaneous Implantation in Nude Mice Harvest->Implantation TumorGrowth 4. Tumor Growth Monitoring Implantation->TumorGrowth Grouping 5. Randomization into Treatment Groups TumorGrowth->Grouping Treatment 6. This compound Administration Grouping->Treatment Endpoint 7. Endpoint Measurement (Tumor Volume & Weight) Treatment->Endpoint Analysis 8. Histological & Molecular Analysis Endpoint->Analysis

Caption: Workflow for evaluating this compound in an MDA-MB-231 xenograft mouse model, from cell preparation to final analysis.

References

Determining the IC50 of Vanicoside B in Cancer Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of Vanicoside B, a phenylpropanoyl sucrose derivative, in various cancer cell lines. This compound has demonstrated significant antiproliferative and pro-apoptotic effects, making it a compound of interest in cancer research and drug development.[1][2]

Introduction to this compound

This compound is a natural compound that has been shown to exhibit antitumor activity in several cancer models.[1][2] Notably, it has been identified as an inhibitor of cyclin-dependent kinase 8 (CDK8), a key regulator of gene expression involved in cancer cell proliferation and survival.[1][2][3] Studies have demonstrated its efficacy in triple-negative breast cancer (TNBC) and melanoma cell lines, where it induces cell cycle arrest and apoptosis.[1][2][4]

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound in different cancer cell lines. This data provides a baseline for researchers designing experiments to evaluate the efficacy of this compound.

Cell LineCancer TypeIC50 ValueReference
MDA-MB-231Triple-Negative Breast Cancer9.0 µM[5]
HCC38Triple-Negative Breast Cancer9.0 µM[5]
C32Amelanotic Malignant Melanoma> 50 µM (24h), ~100 µM (48h & 72h)[4][6]
A375Malignant Melanoma> 50 µM (24h & 48h), ~100 µM (72h)[6]
MCF-7Breast CancerSubmicromolar levels[4][6]

Note: The cytotoxic effect of this compound can vary depending on the cell line and the incubation time.[4][6] For instance, in melanoma cell lines, a significant decrease in viability was observed at higher concentrations and longer incubation periods.[6]

Experimental Protocols

A standard method for determining the IC50 of a compound in adherent cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Protocol: MTT Assay for IC50 Determination

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)[8]

  • DMSO (Dimethyl sulfoxide)[7][8]

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[7]

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. It is advisable to perform a preliminary experiment with a broad range of concentrations to determine the approximate IC50.[9]

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[7][8]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7][8]

    • Gently shake the plate for about 10 minutes to ensure complete dissolution.[7]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[7][8]

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, from the dose-response curve.

Visualizations

Experimental Workflow for IC50 Determination

IC50_Workflow A Cell Seeding in 96-well Plate B Overnight Incubation (37°C, 5% CO2) A->B C Treatment with Serial Dilutions of this compound B->C D Incubation (e.g., 24, 48, 72 hours) C->D E Addition of MTT Reagent D->E F Incubation (2-4 hours) E->F G Removal of Medium and Addition of DMSO F->G H Absorbance Measurement (490/570 nm) G->H I Data Analysis and IC50 Calculation H->I

Caption: Workflow for determining the IC50 of this compound using the MTT assay.

Proposed Signaling Pathway of this compound in Cancer Cells

This compound has been shown to target the CDK8-mediated signaling pathway.[1][2][3] Inhibition of CDK8 can lead to cell cycle arrest and apoptosis.[1][2][5] Additionally, studies suggest a potential role in modulating the RAF-MEK-ERK and PI3K/Akt/mTOR pathways, which are critical for cancer cell proliferation and survival.[4][5]

VanicosideB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription CDK8 CDK8 CDK8->Transcription Apoptosis Apoptosis CDK8->Apoptosis Suppression of Anti-apoptotic Genes Transcription->Proliferation VanicosideB This compound VanicosideB->CDK8 Inhibition VanicosideB->Apoptosis

Caption: Proposed signaling pathway of this compound in cancer cells.

References

Application Notes: Cell Cycle Analysis of Triple-Negative Breast Cancer Cells Treated with Vanicoside B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals in oncology and cell biology.

Introduction

Vanicoside B, a phenylpropanoyl sucrose derivative, has demonstrated notable anti-proliferative effects in various cancer cell lines.[1][2] Of particular interest is its activity in triple-negative breast cancer (TNBC), an aggressive subtype with limited targeted therapeutic options.[1][2] Research has identified Cyclin-Dependent Kinase 8 (CDK8) as a direct target of this compound.[1][3][4] Inhibition of CDK8 by this compound disrupts downstream signaling pathways, leading to cell cycle arrest and apoptosis in TNBC cells, such as the MDA-MB-231 cell line.[1][3][4]

These application notes provide a comprehensive overview and detailed protocols for studying the effects of this compound on the cell cycle of TNBC cells. The provided methodologies for cell treatment, flow cytometry-based cell cycle analysis, and Western blotting for key regulatory proteins will enable researchers to effectively evaluate the therapeutic potential of this compound and similar compounds.

Key Findings on this compound's Effect on Cell Cycle

Treatment of MDA-MB-231 triple-negative breast cancer cells with this compound has been shown to induce cell cycle arrest.[1][4] This effect is mediated through the inhibition of CDK8, a key regulator of transcription and cell cycle progression.[1][3] While the primary literature confirms the induction of cell cycle arrest, specific quantitative data on the percentage of cells in the G0/G1, S, and G2/M phases following this compound treatment is not extensively detailed. However, analysis of downstream protein expression provides insights into the mechanism of action.

Data Presentation

Table 1: Effect of this compound on Cell Cycle Regulatory Protein Expression in MDA-MB-231 Cells

Target ProteinEffect of this compound TreatmentImplication for Cell Cycle
p27Increased expression[3][4]Induction of cell cycle arrest
Skp2Decreased expression[3][4]Stabilization of p27, leading to cell cycle arrest

Mandatory Visualizations

Signaling Pathway of this compound-induced Cell Cycle Arrest

VanicosideB_Pathway VanicosideB This compound CDK8 CDK8 VanicosideB->CDK8 Inhibits Skp2 Skp2 CDK8->Skp2 Promotes (implicated) p27 p27 Skp2->p27 Degrades CellCycleArrest Cell Cycle Arrest p27->CellCycleArrest Induces

Caption: this compound inhibits CDK8, leading to downstream effects that include the stabilization of p27 and subsequent cell cycle arrest.

Experimental Workflow for Cell Cycle Analysis

Experimental_Workflow cluster_cell_culture Cell Culture and Treatment cluster_analysis Analysis SeedCells Seed MDA-MB-231 Cells TreatVanicosideB Treat with this compound (various concentrations and control) SeedCells->TreatVanicosideB Incubate Incubate for 24-72 hours TreatVanicosideB->Incubate HarvestCells Harvest Cells Incubate->HarvestCells FlowCytometry Flow Cytometry (Propidium Iodide Staining) HarvestCells->FlowCytometry For Cell Cycle Distribution WesternBlot Western Blot (p27, Skp2, etc.) HarvestCells->WesternBlot For Protein Expression DataAnalysis Data Analysis FlowCytometry->DataAnalysis WesternBlot->DataAnalysis

Caption: Workflow for analyzing the effects of this compound on the cell cycle of MDA-MB-231 cells.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Line: MDA-MB-231 (human triple-negative breast cancer cell line).

  • Culture Medium: Prepare Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Cell Seeding: Seed MDA-MB-231 cells in 6-well plates at a density of 2 x 10^5 cells per well.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • This compound Preparation: Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO). Further dilute the stock solution in the culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 20 µM). Ensure the final DMSO concentration in all wells (including control) is less than 0.1%.

  • Treatment: Remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only).

  • Incubation: Incubate the treated cells for the desired time points (e.g., 24, 48, or 72 hours).

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
  • Cell Harvesting: After treatment, collect the culture medium (containing floating/apoptotic cells) and wash the adherent cells with PBS. Detach the adherent cells using trypsin-EDTA. Combine the detached cells with their corresponding supernatant.

  • Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and add it dropwise while gently vortexing to prevent clumping. Fix the cells for at least 2 hours at -20°C.

  • Rehydration and Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet.

    • Carefully aspirate the ethanol and wash the cell pellet twice with PBS.

    • Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect at least 10,000 events per sample. Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Western Blot Analysis of Cell Cycle Regulatory Proteins
  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Separate the protein samples on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p27, Skp2, Cyclin D1, CDK4, β-actin as a loading control) overnight at 4°C with gentle agitation. Recommended antibody dilutions should be optimized according to the manufacturer's instructions.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as described in step 8.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize the results using an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control (β-actin).

References

Application Notes and Protocols for In Vivo Dosing and Administration of Vanicoside B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of Vanicoside B, a natural compound with demonstrated antitumor activity. The following protocols are based on preclinical studies and are intended to guide researchers in designing and executing their own in vivo experiments.

Summary of In Vivo Dosing and Administration

This compound has been evaluated in a xenograft mouse model of triple-negative breast cancer, demonstrating its potential as an anticancer agent. The tables below summarize the key quantitative data from these preclinical studies.

Table 1: this compound In Vivo Dosing Regimen

ParameterDetailsReference
Compound This compound[1]
Animal Model Nude Mice (BALB/c-nu)[1]
Tumor Model MDA-MB-231 Xenograft[1]
Dosage 5 and 20 mg/kg[1]
Administration Route Intraperitoneal (i.p.) Injection[1]
Frequency Three times a week[1]
Duration 4 weeks[1]
Positive Control Paclitaxel (5 mg/kg)[1]

Table 2: Summary of In Vivo Efficacy

Treatment GroupTumor Growth InhibitionObservationsReference
This compound (5 mg/kg)Significant inhibition compared to controlNo overt toxicity observed[1]
This compound (20 mg/kg)Dose-dependent and significant inhibitionNo overt toxicity observed[1]
Paclitaxel (5 mg/kg)Significant inhibitionPositive control for antitumor effect[1]

Experimental Protocols

The following are detailed protocols for the in vivo evaluation of this compound's antitumor activity based on published research.

Protocol 1: MDA-MB-231 Xenograft Mouse Model

This protocol describes the establishment of a subcutaneous xenograft model using the MDA-MB-231 human breast cancer cell line.

Materials:

  • This compound

  • Vehicle (e.g., sterile PBS with 5% DMSO and 5% Tween 80)

  • MDA-MB-231 human breast cancer cells

  • Female BALB/c nude mice (6-8 weeks old)

  • Matrigel (optional, but can improve tumor take rate)

  • Sterile PBS

  • Trypsin-EDTA

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Syringes and needles (27-30 gauge)

  • Calipers

Procedure:

  • Cell Culture: Culture MDA-MB-231 cells in appropriate media until they reach 80-90% confluency.

  • Cell Harvesting: Wash the cells with sterile PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend the cell pellet in sterile PBS or serum-free medium.

  • Cell Implantation:

    • Anesthetize the mice.

    • Inject 2 x 10^6 MDA-MB-231 cells in a volume of 100-200 µL subcutaneously into the flank of each mouse. Matrigel can be mixed with the cell suspension at a 1:1 ratio to enhance tumor formation.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors reach a palpable size (e.g., 80-100 mm³), measure the tumor volume using calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Animal Grouping: Randomly divide the mice into treatment and control groups.

Protocol 2: In Vivo Administration of this compound

This protocol outlines the preparation and administration of this compound to the tumor-bearing mice.

Materials:

  • This compound

  • Vehicle for solubilization

  • Syringes and needles for intraperitoneal injection

Procedure:

  • Preparation of Dosing Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On the day of injection, dilute the stock solution with sterile PBS and a surfactant like Tween 80 to achieve the final desired concentrations (5 and 20 mg/kg) in an appropriate injection volume (typically 100-200 µL). The final concentration of DMSO should be kept low (e.g., <5%) to avoid toxicity.

  • Administration:

    • Administer this compound or the vehicle control to the respective groups of mice via intraperitoneal injection.

    • Injections are performed three times a week for a duration of four weeks.[1]

  • Monitoring:

    • Continue to monitor tumor growth and the general health of the mice throughout the treatment period.

    • Record body weights at regular intervals to assess toxicity.

  • Endpoint:

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, and molecular analysis).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for an in vivo study of this compound.

experimental_workflow Experimental Workflow for In Vivo Evaluation of this compound cluster_preparation Preparation cluster_xenograft Xenograft Model cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis cell_culture MDA-MB-231 Cell Culture cell_harvest Cell Harvesting & Counting cell_culture->cell_harvest cell_implantation Subcutaneous Cell Implantation cell_harvest->cell_implantation animal_acclimatization Animal Acclimatization animal_acclimatization->cell_implantation tumor_monitoring Tumor Growth Monitoring cell_implantation->tumor_monitoring animal_grouping Randomization into Groups tumor_monitoring->animal_grouping administration Intraperitoneal Administration animal_grouping->administration vanicoside_b_prep Preparation of this compound Solution vanicoside_b_prep->administration health_monitoring Monitoring of Tumor Size & Body Weight administration->health_monitoring euthanasia Euthanasia health_monitoring->euthanasia tumor_excision Tumor Excision & Measurement euthanasia->tumor_excision further_analysis Histological & Molecular Analysis tumor_excision->further_analysis

Caption: Workflow for in vivo this compound efficacy testing.

Signaling Pathway

This compound exerts its antitumor effects by targeting the Cyclin-Dependent Kinase 8 (CDK8) signaling pathway. Inhibition of CDK8 leads to the suppression of downstream pathways involved in the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.

signaling_pathway Proposed Signaling Pathway of this compound cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_effects Cellular Effects VanicosideB This compound CDK8 CDK8 VanicosideB->CDK8 Inhibits STAT3 STAT3 CDK8->STAT3 Activates beta_catenin β-catenin CDK8->beta_catenin Stabilizes Proliferation Cell Proliferation CDK8->Proliferation pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Phosphorylation Snail1_ZEB1 Snail1, ZEB1 pSTAT3->Snail1_ZEB1 Upregulates beta_catenin->Snail1_ZEB1 Upregulates EMT Epithelial-Mesenchymal Transition (EMT) Snail1_ZEB1->EMT Metastasis Metastasis EMT->Metastasis Inhibition_Metastasis Inhibition of Metastasis Metastasis->Inhibition_Metastasis Inhibition_Proliferation Inhibition of Proliferation Proliferation->Inhibition_Proliferation

References

Troubleshooting & Optimization

Improving Vanicoside B solubility for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with Vanicoside B solubility for cell culture experiments.

Troubleshooting Guide

Problem: Precipitate forms when adding this compound stock solution to cell culture media.

Cause 1: Low Aqueous Solubility of this compound this compound is a hydrophobic compound with limited solubility in aqueous solutions like cell culture media.

Solution 1.1: Optimize Stock Solution and Dilution

  • High Concentration Stock in 100% DMSO: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO).[1] Ultrasonic assistance may be required to fully dissolve the compound.[1]

  • Stepwise Dilution: When preparing the final working concentration, perform a stepwise dilution of the DMSO stock into your cell culture medium. Avoid adding a small volume of highly concentrated stock directly into a large volume of media, as this can cause the compound to precipitate.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[2][3] A vehicle control (media with the same final DMSO concentration) should always be included in your experiments.

Solution 1.2: Use of a Co-solvent For particularly challenging solubility issues, a co-solvent system can be employed. A suggested formulation for in vivo studies which can be adapted for in vitro use involves a mixture of DMSO, PEG300, and Tween-80.[1]

Cause 2: Temperature Shock Adding a cold stock solution to warm cell culture media can cause the compound to precipitate.

Solution 2.1: Pre-warm Solutions

  • Gently warm the cell culture media to 37°C before adding the this compound stock solution.

  • Allow the this compound stock solution to reach room temperature before use.

Problem: Inconsistent experimental results with this compound.

Cause 1: Incomplete Dissolution of Stock Solution If the this compound stock solution is not fully dissolved, the actual concentration in your experiments will be lower than intended and variable.

Solution 1.1: Visual Inspection and Sonication

  • Visually inspect your stock solution to ensure there are no visible particles.

  • If particles are present, sonicate the solution in a water bath until it becomes clear.[1]

Cause 2: Instability of the Compound in Solution this compound, like many natural products, may degrade over time in solution.

Solution 2.1: Proper Storage and Fresh Preparation

  • Stock Solution Storage: Store DMSO stock solutions at -20°C or -80°C for long-term stability.[1][2]

  • Working Solution Preparation: Prepare fresh working solutions from the stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: The recommended solvent for preparing a stock solution of this compound is 100% DMSO. It has a high solubility in DMSO, with concentrations of up to 100 mg/mL being achievable with the help of ultrasonication.[1]

Q2: What is the maximum concentration of this compound that can be achieved in cell culture media?

A2: The maximum achievable concentration of this compound in cell culture media without precipitation will depend on the specific media composition and the final concentration of DMSO. It is recommended to perform a solubility test to determine the optimal concentration for your experimental conditions. A clear solution with a concentration of at least 2.5 mg/mL has been reported in a formulation containing 10% DMSO.[1]

Q3: How should I store my this compound stock solution?

A3: this compound powder should be stored at -20°C for up to 3 years.[4] Once dissolved in a solvent like DMSO, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] It is advisable to protect the solutions from light.[1]

Q4: What is the mechanism of action of this compound?

A4: this compound exhibits its anti-tumor activity by targeting cyclin-dependent kinase 8 (CDK8).[1] By inhibiting CDK8, this compound can block CDK8-mediated signaling pathways, which in turn leads to a decrease in the expression of proteins involved in the epithelial-mesenchymal transition (EMT), ultimately causing cell cycle arrest and apoptosis.[1]

Data Presentation

Table 1: Solubility of this compound

Solvent/FormulationConcentrationObservation
DMSO100 mg/mL (104.51 mM)Achievable with ultrasonic assistance[1]
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline≥ 2.5 mg/mL (2.61 mM)Clear solution[1]
10% DMSO >> 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL (2.61 mM)Clear solution[1]
10% DMSO >> 90% corn oil≥ 2.5 mg/mL (2.61 mM)Clear solution[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of 100% sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mg/mL).

  • Dissolution: Vortex the tube until the powder is fully dissolved. If necessary, place the tube in an ultrasonic water bath for 10-15 minutes to aid dissolution.

  • Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Protocol 2: Preparation of this compound Working Solution for Cell Culture
  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Pre-warming: Pre-warm the required volume of cell culture medium to 37°C in a water bath.

  • Serial Dilution (Recommended): a. Perform an initial dilution of the stock solution into a small volume of pre-warmed media. b. Add this intermediate dilution to the final volume of pre-warmed media to reach the desired working concentration. This stepwise process helps to prevent precipitation.

  • Direct Dilution (for low concentrations): a. For lower final concentrations, you may be able to directly add the required volume of the stock solution to the pre-warmed media while gently vortexing.

  • Final DMSO Concentration Check: Ensure the final concentration of DMSO in the working solution is below 0.5%.

  • Use Immediately: Use the freshly prepared working solution for your cell culture experiments immediately.

Visualizations

Vanicoside_B_Experimental_Workflow cluster_prep Solution Preparation cluster_exp Cell Culture Experiment A Weigh this compound Powder B Dissolve in 100% DMSO (with sonication if needed) A->B C Prepare High Concentration Stock Solution B->C D Store Stock at -80°C C->D E Thaw Stock Solution C->E F Prepare Working Solution (Stepwise dilution in warm media) E->F G Treat Cells F->G H Incubate G->H I Assay H->I CDK8_Signaling_Pathway cluster_nucleus Nucleus CDK8 CDK8-Mediator Complex STAT STAT Transcription Factors CDK8->STAT Phosphorylates & Activates Transcription Gene Transcription (e.g., EMT genes, PD-L1) STAT->Transcription CellCycle Cell Cycle Progression Transcription->CellCycle Apoptosis Inhibition of Apoptosis Transcription->Apoptosis VanicosideB This compound VanicosideB->CDK8 Inhibits

References

Technical Support Center: Stability of Vanicoside B in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of Vanicoside B in aqueous solutions. As direct stability data for this compound is limited, this guide leverages findings from studies on structurally similar compounds, such as Verbascoside, to provide researchers with a robust starting point for their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing the stability of this compound in aqueous solutions?

Based on studies of related compounds like Verbascoside, the primary factors affecting stability in aqueous solutions are pH and temperature.[1] Generally, elevated temperatures and alkaline pH conditions tend to accelerate degradation.[1]

Q2: How does pH affect the stability of this compound?

While specific data for this compound is unavailable, research on Verbascoside indicates that it is more stable in acidic solutions compared to alkaline conditions.[1] The degradation rate of Verbascoside was found to be fastest at a pH of 8.[1] It is plausible that this compound follows a similar trend due to the presence of hydrolyzable ester and glycosidic bonds.[1] The ionization state of the molecule can change with pH, leading to different degradation pathways such as hydrolysis and oxidation.[2][3]

Q3: What is the impact of temperature on this compound stability?

Higher temperatures are known to increase the rate of chemical degradation. For Verbascoside, temperatures of 50°C and above significantly induced more degradation.[1] This temperature-dependent degradation typically follows first-order kinetics.[4]

Q4: What are the likely degradation pathways for this compound in aqueous solutions?

Given its chemical structure, which includes ester and glycosidic linkages, this compound is susceptible to hydrolysis.[1] Oxidation is another potential degradation pathway, particularly in neutral or slightly basic conditions.[1][2]

Troubleshooting Guide

Issue Possible Cause Recommendation
Rapid loss of this compound in solution The pH of the solution may be too high (alkaline).Adjust the pH to a more acidic range (e.g., below pH 7). Use appropriate buffer systems to maintain a stable pH.[1][3]
The storage or experimental temperature is too high.Store stock solutions at lower temperatures (e.g., 2-8°C) and conduct experiments at controlled room temperature unless otherwise required. Avoid prolonged exposure to elevated temperatures.[1]
Inconsistent results in stability studies Fluctuations in pH or temperature.Ensure precise control and monitoring of pH and temperature throughout the experiment. Use calibrated equipment.
Inappropriate analytical method.Develop and validate a stability-indicating analytical method, such as HPLC or HPTLC, that can separate the intact drug from its degradation products.[5][6]
Precipitation of this compound in solution Poor solubility at the working concentration and pH.Assess the solubility of this compound at different pH values. Consider the use of co-solvents or other formulation strategies if necessary.

Data Summary

The following tables summarize stability data for Verbascoside, a structurally related compound, which can serve as a reference for designing experiments with this compound.

Table 1: Effect of pH on the Degradation Rate Constant (K) of Verbascoside at 25°C [1]

pHDegradation Rate Constant (K)
2.0Low
5.5Moderate
7.4High
8.0Highest
11.0Lower than pH 8

Table 2: Effect of Temperature on the Degradation Rate Constant (K) of Verbascoside [1]

Temperature (°C)Degradation Rate Constant (K)
40Increases with temperature
50
60
70
80
90

Experimental Protocols

Protocol 1: pH-Dependent Stability Study

This protocol outlines the steps to assess the stability of this compound at various pH values.

  • Buffer Preparation : Prepare a series of buffer solutions covering a pH range of interest (e.g., pH 2, 4, 6, 7.4, 8, 10).[1]

  • Sample Preparation : Dissolve a known concentration of this compound in each buffer solution.

  • Incubation : Store the solutions at a constant temperature (e.g., 25°C or 37°C) and protect them from light.[7]

  • Sampling : Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Analysis : Quantify the remaining concentration of this compound using a validated stability-indicating analytical method, such as HPLC.

  • Data Analysis : Calculate the degradation rate constant (K) at each pH by plotting the natural logarithm of the concentration versus time. The degradation is likely to follow first-order kinetics.[1]

Protocol 2: Temperature-Dependent Stability Study (Arrhenius Plot)

This protocol is designed to evaluate the effect of temperature on the degradation rate of this compound.

  • Solution Preparation : Prepare a solution of this compound in a buffer where it exhibits reasonable stability (based on the pH study).

  • Incubation : Aliquot the solution and incubate at a minimum of three different elevated temperatures (e.g., 40°C, 50°C, 60°C).[1]

  • Sampling and Analysis : Follow the sampling and analysis steps as described in Protocol 1 for each temperature.

  • Data Analysis :

    • Determine the degradation rate constant (K) for each temperature.

    • Construct an Arrhenius plot by graphing the natural logarithm of K (ln(K)) against the reciprocal of the absolute temperature (1/T).

    • Use the Arrhenius equation (ln(K) = ln(A) - Ea/RT) to determine the activation energy (Ea) for the degradation process.

Visualizations

Experimental Workflow for Stability Testing

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_buffer Prepare Buffer Solutions (Varying pH) prep_sample Dissolve this compound prep_buffer->prep_sample incubate Incubate at Constant Temperature prep_sample->incubate sampling Withdraw Aliquots Over Time incubate->sampling quantify Quantify this compound (e.g., HPLC) sampling->quantify calc_rate Calculate Degradation Rate (K) quantify->calc_rate plot Generate pH-Rate Profile or Arrhenius Plot calc_rate->plot

Caption: Workflow for assessing this compound stability.

Potential Degradation Pathways

G VanicosideB This compound Hydrolysis Hydrolysis Products (Cleavage of ester/ glycosidic bonds) VanicosideB->Hydrolysis  High/Low pH,  High Temp Oxidation Oxidation Products VanicosideB->Oxidation  Neutral/Alkaline pH

Caption: Potential degradation pathways for this compound.

References

Preventing Vanicoside B precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vanicoside B. Our goal is to help you overcome common challenges, particularly regarding its solubility and precipitation in experimental media.

Troubleshooting Guide: Preventing this compound Precipitation

This compound, a phenylpropanoyl sucrose derivative, has shown promising anti-tumor activity by targeting cyclin-dependent kinase 8 (CDK8).[1] However, its poor aqueous solubility can lead to precipitation in cell culture media, affecting experimental reproducibility and accuracy. This guide provides a systematic approach to troubleshoot and prevent this issue.

Visual Troubleshooting Workflow

Below is a workflow to guide you through the steps of identifying and resolving this compound precipitation.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Solubilization Strategies cluster_3 Resolution Precipitation Precipitation Observed in Media Stock_Solution Check Stock Solution (Clarity, Concentration) Precipitation->Stock_Solution Media_Prep Review Media Preparation (Order of Addition, pH) Stock_Solution->Media_Prep If stock is clear Co_Solvent Optimize Co-solvent (e.g., DMSO, Ethanol) Stock_Solution->Co_Solvent If stock is cloudy Incubation Verify Incubation Conditions (Temperature, Humidity) Media_Prep->Incubation Incubation->Co_Solvent If issue persists Serum Increase Serum Percentage Co_Solvent->Serum Excipients Use Solubilizing Excipients (e.g., Cyclodextrins) Serum->Excipients pH_Adjustment Adjust Media pH Excipients->pH_Adjustment Resolved Precipitation Resolved pH_Adjustment->Resolved

Caption: A stepwise guide to troubleshooting this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated out of solution after I added it to my cell culture medium. What should I do?

A1: Precipitation of this compound in aqueous-based cell culture media is a common issue due to its hydrophobic nature. Here are several steps you can take to address this:

  • Optimize Your Stock Solution: Ensure your this compound is fully dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), before preparing your final working concentration. A stock solution in DMSO at 100 mg/mL has been reported to be achievable with ultrasonic assistance.

  • Use a Co-Solvent System: When diluting your stock solution into the final culture medium, do so in a stepwise manner. Avoid adding a small volume of highly concentrated stock directly into a large volume of aqueous media. Instead, create an intermediate dilution in a mixture of media and a co-solvent.

  • Increase Serum Concentration: If your experimental design allows, increasing the percentage of fetal bovine serum (FBS) in your culture medium can help to solubilize hydrophobic compounds through the binding action of albumin and other serum proteins.

  • Consider Solubilizing Excipients: The use of excipients like cyclodextrins (e.g., SBE-β-CD) can enhance the solubility of poorly soluble drugs.[2]

Q2: What is the recommended solvent for making a stock solution of this compound?

A2: Based on available data, Dimethyl sulfoxide (DMSO) is a suitable solvent for preparing a high-concentration stock solution of this compound. A concentration of 100 mg/mL in DMSO has been reported.[2] For in vivo studies, formulations often use a combination of DMSO, PEG300, and Tween-80.[2]

Q3: Is there a known solubility limit for this compound in common cell culture media?

Q4: Can I heat the media to help dissolve the precipitated this compound?

A4: Gently warming the media to 37°C may help to redissolve the precipitate. However, prolonged or excessive heating should be avoided as it can degrade the compound and other media components. It is generally more effective to optimize the initial solubilization process rather than trying to reverse precipitation by heating.

Data Presentation: this compound Solubility

The following table summarizes the available solubility information for this compound.

Solvent/SystemConcentrationNotesReference
DMSO100 mg/mL (104.51 mM)Requires sonication for complete dissolution.[2]
10% DMSO in 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL (2.61 mM)Clear solution; suitable for in vivo applications.[2]
10% DMSO in 90% corn oil≥ 2.5 mg/mL (2.61 mM)Clear solution; suitable for in vivo applications.[2]
10% DMSO, 40% PEG300, 5% Tween-80 in 45% saline≥ 2.5 mg/mL (2.61 mM)Clear solution; suitable for in vivo applications.[2]
Predicted Aqueous Solubility (LogS)-3.438Indicates poor water solubility.[3]

Experimental Protocols

Protocol for Preparing this compound Working Solutions for In Vitro Assays

This protocol provides a general guideline for preparing this compound solutions to minimize precipitation in cell culture media.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, pre-warmed (37°C) complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Accurately weigh the desired amount of this compound powder.

    • Add the appropriate volume of DMSO to achieve a 100 mg/mL (or desired high concentration) stock solution.

    • Vortex thoroughly for 2-3 minutes. If complete dissolution is not achieved, sonicate the solution for 5-10 minutes in a water bath.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare Intermediate Dilutions:

    • It is recommended to perform serial dilutions rather than a single large dilution.

    • For example, to prepare a 10 mM intermediate stock from a 100 mg/mL (~104.5 mM) stock, dilute the stock solution approximately 1:10 in sterile DMSO.

  • Prepare the Final Working Solution:

    • Pre-warm your complete cell culture medium to 37°C.

    • To prepare your final working concentration (e.g., 10 µM), add the appropriate volume of your intermediate stock solution to the pre-warmed medium.

    • Crucially, add the stock solution to the medium while gently vortexing or swirling the tube to ensure rapid and even dispersion. This helps to prevent localized high concentrations that can lead to precipitation.

    • For example, to make 1 mL of a 10 µM working solution from a 10 mM intermediate stock, you would add 1 µL of the stock to 999 µL of medium.

    • Immediately after preparation, add the final working solution to your cell culture plates.

Signaling Pathway Diagram

This compound exerts its anti-tumor effects in triple-negative breast cancer by inhibiting CDK8. This leads to the downstream suppression of several key signaling pathways involved in cell proliferation, survival, and metastasis.

VanicosideB_Pathway cluster_downstream Downstream Effects of CDK8 Inhibition VanicosideB This compound CDK8 CDK8 VanicosideB->CDK8 Inhibits STAT1_STAT3 p-STAT1 / p-STAT3 (Phosphorylation) CDK8->STAT1_STAT3 Suppresses Skp2 Skp2 CDK8->Skp2 Suppresses EMT EMT Proteins (e.g., Snail, Slug) CDK8->EMT Suppresses PDL1 PD-L1 Expression CDK8->PDL1 Regulates Apoptosis Apoptosis STAT1_STAT3->Apoptosis Leads to p27 p27 Skp2->p27 Inhibits degradation of CellCycle Cell Cycle Arrest p27->CellCycle Induces EMT->Apoptosis Suppression leads to CellCycle->Apoptosis Contributes to

References

Technical Support Center: Optimizing Vanicoside B Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Vanicoside B in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in in vitro research?

This compound is a phenylpropanoyl sucrose derivative that has been investigated for its potential therapeutic properties. In in vitro settings, it is primarily studied for its anti-tumor effects, particularly in triple-negative breast cancer (TNBC) and melanoma cell lines.[1][2] Its mechanism of action involves the inhibition of cyclin-dependent kinase 8 (CDK8), a key regulator of gene transcription, leading to cell cycle arrest and apoptosis in cancer cells.[1][3]

Q2: What is the recommended solvent for dissolving this compound?

This compound is soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, it is recommended to prepare a high-concentration stock solution in DMSO. One supplier suggests that solubility in DMSO can reach up to 100 mg/mL with the aid of ultrasonication.

Q3: How should I store this compound solutions?

For long-term storage, it is recommended to store the DMSO stock solution of this compound at -20°C or -80°C. Repeated freeze-thaw cycles should be avoided to maintain the stability and activity of the compound.

Q4: What is the known mechanism of action of this compound?

This compound primarily exerts its anti-tumor effects by targeting and inhibiting cyclin-dependent kinase 8 (CDK8).[1][3] This inhibition disrupts the CDK8-mediated signaling pathway, which in turn affects the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). The suppression of STAT3 phosphorylation has been observed in TNBC cells treated with this compound. This cascade of events leads to the induction of cell cycle arrest and apoptosis.

Troubleshooting Guides

Issue 1: Low or no cytotoxic effect observed in cancer cell lines.

  • Possible Cause 1: Suboptimal Concentration.

    • Solution: The effective concentration of this compound is cell-line dependent. For triple-negative breast cancer cell lines such as MDA-MB-231 and HCC38, an IC50 value of 9.0 µM has been reported.[4] For melanoma cell lines like A375 and C32, cytotoxic effects have been observed in a range of 2.5 to 100 µM.[5] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

  • Possible Cause 2: Incorrect Solvent or Poor Solubility.

    • Solution: Ensure that this compound is fully dissolved in DMSO before diluting it in your cell culture medium. Precipitates in the final culture medium can significantly reduce the effective concentration. If you observe precipitation, consider preparing a fresh stock solution and ensure thorough mixing.

  • Possible Cause 3: Cell Line Resistance.

    • Solution: Some cell lines may be inherently resistant to this compound. If you have confirmed the quality of your compound and tested a wide range of concentrations without observing an effect, consider using a different cell line or investigating potential resistance mechanisms.

Issue 2: Inconsistent results between experiments.

  • Possible Cause 1: Inconsistent Cell Culture Conditions.

    • Solution: Maintain consistent cell culture conditions, including cell passage number, confluency at the time of treatment, and media composition. Variations in these parameters can affect cellular responses to treatment.

  • Possible Cause 2: Degradation of this compound.

    • Solution: Avoid repeated freeze-thaw cycles of the this compound stock solution. Aliquot the stock solution into smaller volumes for single-use to ensure consistent potency.

  • Possible Cause 3: Pipetting Errors.

    • Solution: Ensure accurate and consistent pipetting, especially when preparing serial dilutions. Small variations in volume can lead to significant differences in the final concentration.

Data Presentation

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (hours)IC50 / Effective ConcentrationReference
MDA-MB-231Triple-Negative Breast CancerSRB Assay729.0 µM[4]
HCC38Triple-Negative Breast CancerSRB Assay729.0 µM[4]
A375MelanomaMTT Assay24, 48, 72Cytotoxicity observed at 2.5 - 100 µM[5]
C32MelanomaMTT Assay24, 48, 72Cytotoxicity observed at 2.5 - 100 µM[5]

Table 2: Solubility of this compound

SolventSolubilityReference
DMSOUp to 100 mg/mL (with ultrasonication)
DMSO≥ 20 mg/mL[6]

Experimental Protocols

1. MTT Assay for Cell Viability

This protocol is a standard method to assess cell viability based on the metabolic activity of mitochondria.

  • Materials:

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Complete cell culture medium

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.

    • Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO only).

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Western Blot for Phospho-STAT3

This protocol allows for the detection of changes in the phosphorylation status of STAT3 upon treatment with this compound.

  • Materials:

    • This compound

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-GAPDH (or other loading control)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • SDS-PAGE gels and blotting apparatus

  • Procedure:

    • Seed cells in 6-well plates or larger culture dishes and grow to 70-80% confluency.

    • Treat the cells with the desired concentrations of this compound for the appropriate duration.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with antibodies for total STAT3 and a loading control to normalize the data.

Mandatory Visualization

VanicosideB_Pathway Receptor Cytokine Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization CDK8 CDK8 CDK8->STAT3 Phosphorylation VanicosideB This compound VanicosideB->CDK8 Inhibition Gene Target Gene (e.g., Cyclins, Bcl-2) pSTAT3_dimer->Gene Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis Stock Prepare this compound Stock in DMSO Dilute Prepare Serial Dilutions of this compound Stock->Dilute Cells Seed Cells in Multi-well Plate Treat Treat Cells Cells->Treat Dilute->Treat Incubate Incubate for Desired Time Treat->Incubate Viability Cell Viability Assay (e.g., MTT) Incubate->Viability Protein Protein Analysis (e.g., Western Blot) Incubate->Protein Data Data Analysis (IC50, etc.) Viability->Data Protein->Data

References

Troubleshooting inconsistent results in Vanicoside B assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vanicoside B. The information is designed to address common issues encountered during experimental assays.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the quantification and analysis of this compound, particularly using High-Performance Liquid Chromatography (HPLC).

Q1: Why am I seeing inconsistent retention times for my this compound standard?

A1: Retention time drift is a common issue in HPLC analysis. Several factors could be responsible:

  • Mobile Phase Composition: Inaccurate preparation or degradation of the mobile phase can alter its polarity, leading to shifts in retention time. Always prepare fresh mobile phase for each run and ensure all components are fully dissolved and mixed.

  • Column Equilibration: Insufficient equilibration of the analytical column with the mobile phase before injection can cause retention time instability, especially at the beginning of a sequence. Ensure the column is equilibrated until a stable baseline is achieved.

  • Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and the thermodynamics of the separation. Using a column oven is highly recommended to maintain a constant and consistent temperature.[1]

  • Flow Rate Instability: A malfunctioning pump or leaks in the system can lead to an inconsistent flow rate, directly impacting retention times. Check for leaks and ensure the pump is delivering a steady flow.

Q2: My this compound peak is showing significant tailing. What could be the cause?

A2: Peak tailing is often an indication of secondary interactions between the analyte and the stationary phase or issues with the column itself.

  • Silanol Interactions: this compound, with its numerous hydroxyl groups, can interact with free silanol groups on the surface of silica-based C18 columns. This is a common cause of tailing for polar compounds. Consider using a mobile phase with a lower pH (e.g., containing 0.1% formic or phosphoric acid) to suppress the ionization of silanol groups.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion, including tailing. Try diluting your sample and reinjecting.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can cause peak shape issues. If the problem persists, consider flushing the column with a strong solvent or replacing it.

Q3: I'm observing a gradual loss of this compound signal over a sequence of injections. What should I investigate?

A3: A progressive decrease in peak area can be due to sample degradation, adsorption, or system issues.

  • Sample Stability: this compound, as a glycoside with multiple ester linkages, may be susceptible to hydrolysis, especially at non-neutral pH or elevated temperatures.[2] It is advisable to keep samples in an autosampler at a controlled, cool temperature (e.g., 4°C) and to prepare fresh samples for long analytical runs.[3][4]

  • Adsorption: The compound might be adsorbing to surfaces in your sample vials, tubing, or injector. Using deactivated glass or polypropylene vials can sometimes mitigate this issue.

  • Systematic Leaks: A small, consistent leak in the system can lead to a gradual decrease in the amount of sample reaching the detector. A thorough check of all fittings and connections is recommended.

Q4: There are extraneous "ghost" peaks appearing in my chromatograms. Where are they coming from?

A4: Ghost peaks are typically caused by contamination or issues from a previous injection.

  • Sample Carryover: Residue from a previous, more concentrated sample may be eluting in subsequent runs. Implement a robust needle wash protocol in your autosampler and consider injecting a blank solvent after high-concentration samples.

  • Contaminated Mobile Phase: Impurities in the solvents or additives used for the mobile phase can accumulate on the column and elute as ghost peaks, particularly in gradient methods. Use high-purity, HPLC-grade solvents and additives.

  • Late Eluting Compounds: If your samples are from a crude extract, some matrix components may be strongly retained on the column and elute in a later run. A column wash step with a strong solvent at the end of each run can help prevent this.

Q5: How can I minimize matrix effects when analyzing this compound from plant extracts?

A5: Matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization and detection of the analyte, are a significant challenge in natural product analysis.

  • Sample Preparation: A thorough sample cleanup is crucial. Solid-phase extraction (SPE) can be effective in removing interfering compounds from the plant extract before LC analysis.

  • Chromatographic Separation: Optimize your HPLC method to achieve baseline separation of this compound from other matrix components. Adjusting the gradient, mobile phase composition, or even trying a different column chemistry can improve resolution.

  • Detection Method: If using LC-MS/MS, a well-optimized Multiple Reaction Monitoring (MRM) method will provide high selectivity and reduce the impact of matrix effects.

  • Internal Standard: The use of a structurally similar internal standard can help to compensate for variations in signal intensity caused by matrix effects.

Data Presentation

Table 1: Influence of pH and Temperature on this compound Stability

The stability of glycosides is often dependent on pH and temperature. The following data, extrapolated from studies on structurally similar phenylpropanoid glycosides like verbascoside, illustrates the expected stability profile of this compound under various conditions.[2]

ConditionpHTemperature (°C)Estimated % Degradation (after 24h)
Acidic 3.025< 5%
Neutral 7.02510-15%
Alkaline 9.025> 30%
Neutral, Heated 7.060> 50%

Note: This data is illustrative and intended to guide experimental design. Actual stability should be determined empirically.

Experimental Protocols

Protocol 1: Extraction of this compound from Polygonum Species

This protocol outlines a general procedure for the extraction of this compound and other phenylpropanoid sucrose esters from plant material.[5][6]

1. Materials and Reagents:

  • Dried, powdered plant material (e.g., Polygonum perfoliatum)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Rotary evaporator

  • Solid-Phase Extraction (SPE) cartridges (C18)

  • Filtration apparatus (0.45 µm filter)

2. Extraction Procedure:

  • Macerate 10 g of powdered plant material in 100 mL of 80% methanol in water.

  • Sonciate the mixture for 30 minutes at room temperature.

  • Allow the mixture to stand for 24 hours at 4°C.

  • Filter the extract and collect the supernatant.

  • Concentrate the supernatant under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Resuspend the concentrated extract in 10 mL of water.

  • Condition a C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of water.

  • Load the resuspended extract onto the SPE cartridge.

  • Wash the cartridge with 10 mL of water to remove highly polar impurities.

  • Elute the fraction containing this compound with 10 mL of 50% methanol.

  • Collect the eluate and filter through a 0.45 µm filter prior to HPLC analysis.

Protocol 2: HPLC-UV Quantification of this compound

This protocol describes a representative HPLC method for the quantification of this compound. This method is based on common practices for analyzing similar phenolic compounds and should be validated for specific applications.[7][8]

1. Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Phosphoric Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 60% B

    • 25-30 min: 60% to 10% B

    • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 315 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.

  • Create a series of calibration standards by diluting the stock solution with the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Phosphoric Acid).

  • Prepare extracted samples as described in Protocol 1, ensuring the final dilution is done in the initial mobile phase.

3. Analysis:

  • Equilibrate the column with the initial mobile phase until a stable baseline is achieved.

  • Inject the calibration standards to generate a standard curve.

  • Inject the prepared samples.

  • Quantify the amount of this compound in the samples by comparing the peak area to the standard curve.

Visualizations

Signaling Pathway

VanicosideB_Pathway VanicosideB This compound CDK8 CDK8/CycC Mediator Kinase VanicosideB->CDK8 Inhibition pSTAT1 p-STAT1 (S727) CDK8->pSTAT1 Phosphorylation STAT1 STAT1 Transcription Gene Transcription (EMT-related genes) pSTAT1->Transcription Activation EMT_Proteins EMT Proteins (e.g., AXL) Transcription->EMT_Proteins Expression Cell_Effects Cell Cycle Arrest Apoptosis Reduced Proliferation EMT_Proteins->Cell_Effects Inhibition of these leads to...

Caption: this compound inhibits the CDK8 signaling pathway.

Experimental Workflow

Assay_Workflow Plant 1. Plant Material (e.g., Polygonum sp.) Extraction 2. Extraction (80% Methanol, Sonication) Plant->Extraction Cleanup 3. Sample Cleanup (Solid-Phase Extraction) Extraction->Cleanup HPLC 4. HPLC Analysis (C18 Column, Gradient Elution) Cleanup->HPLC Detection 5. UV Detection (315 nm) HPLC->Detection Quantification 6. Quantification (vs. Standard Curve) Detection->Quantification

Caption: General workflow for this compound quantification.

Troubleshooting Logic

Troubleshooting_Tree Problem Inconsistent Results? RetentionTime Retention Time Drift? Problem->RetentionTime Yes PeakShape Poor Peak Shape? Problem->PeakShape No CheckMobilePhase Check Mobile Phase (Freshness, Composition) RetentionTime->CheckMobilePhase CheckTemp Check Temperature (Use Column Oven) RetentionTime->CheckTemp CheckFlow Check Flow Rate (Leaks, Pump) RetentionTime->CheckFlow PeakArea Varying Peak Area? PeakShape->PeakArea No CheckLoad Reduce Sample Load PeakShape->CheckLoad Yes AdjustpH Adjust Mobile Phase pH (e.g., 0.1% Acid) PeakShape->AdjustpH CheckColumn Check Column Health (Flush / Replace) PeakShape->CheckColumn CheckStability Check Sample Stability (Keep cool, Prepare fresh) PeakArea->CheckStability Yes CheckCarryover Check for Carryover (Inject Blank) PeakArea->CheckCarryover CheckSystem Check for Leaks PeakArea->CheckSystem

Caption: Decision tree for troubleshooting common HPLC issues.

References

Vanicoside B degradation under different pH and temperature

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What is a forced degradation study and why is it important for Vanicoside B?

A forced degradation or stress study is a process that exposes a drug substance to conditions more severe than accelerated stability testing.[1] The goal is to identify potential degradation products, understand the degradation pathways, and develop stability-indicating analytical methods.[1][2] For this compound, this is crucial for ensuring its purity, potency, and safety during formulation, storage, and manufacturing.[2]

Q2: What are the typical stress conditions for a forced degradation study of a compound like this compound?

A minimal list of stress factors includes acid and base hydrolysis, thermal stress, photolysis, and oxidation.[1] Given this compound's structure as a complex glycoside with ester linkages, it is particularly susceptible to hydrolysis at different pH values.

Q3: How much degradation should I aim for in my forced degradation experiments?

A target degradation of 5% to 20% of the active pharmaceutical ingredient (API) is generally considered optimal.[3] This level is sufficient to detect and identify degradation products without generating secondary products that might not be relevant under normal storage conditions.[1]

Q4: What is a stability-indicating analytical method?

It is a validated quantitative analytical procedure that can accurately measure the decrease in the concentration of the active ingredient due to degradation.[2] A key feature is its ability to separate the intact drug from its degradation products and any excipients. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No degradation observed under initial stress conditions. The stress condition (e.g., acid/base concentration, temperature) is not harsh enough. The molecule is intrinsically stable under the tested conditions.Increase the severity of the stress condition incrementally (e.g., use a higher concentration of acid/base, increase the temperature in 10°C increments). Extend the duration of the study. If no degradation is seen after exposure to conditions more severe than accelerated stability protocols, the molecule can be considered stable under those conditions.[1]
Complete or near-complete degradation of this compound. The stress condition is too aggressive, leading to the formation of secondary and irrelevant degradation products.Reduce the severity of the stress condition (e.g., lower the temperature, decrease the concentration of the hydrolyzing agent, or shorten the exposure time). The goal is to achieve partial degradation (5-20%).[3]
Poor separation between this compound and its degradation peaks in HPLC. The chromatographic method is not optimized. The mobile phase, column, or gradient conditions are not suitable for resolving the parent compound and its degradants.Modify the HPLC method. This can include adjusting the mobile phase composition (e.g., pH, organic solvent ratio), changing the column (e.g., different stationary phase), or optimizing the gradient elution program.
Inconsistent or non-reproducible results. Inconsistent experimental setup (e.g., temperature fluctuations, inaccurate buffer preparation). Sample handling and preparation errors.Ensure precise control of experimental parameters like temperature and pH. Use calibrated equipment. Follow a standardized protocol for sample preparation and analysis.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the steps for subjecting this compound to hydrolytic stress at different pH values and temperatures.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a methanol-water mixture) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Transfer a known volume of the stock solution into separate vials.

    • Add an equal volume of 0.1 M HCl.

    • Incubate the vials at different temperatures (e.g., 40°C, 60°C, 80°C).

    • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Repeat the procedure in step 2, but use 0.1 M NaOH instead of 0.1 M HCl.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Neutral Hydrolysis:

    • Repeat the procedure in step 2, but use purified water instead of acid or base.

  • Sample Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.

Parameter Suggested Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Phosphoric acid in waterB: Acetonitrile
Gradient Program Start with a higher percentage of A, and gradually increase B over time to elute the compounds. A starting point could be: 0-5 min: 90% A, 10% B5-25 min: Gradient to 40% A, 60% B25-30 min: Gradient to 10% A, 90% B30-35 min: Hold at 10% A, 90% B35-40 min: Return to initial conditions
Flow Rate 1.0 mL/min
Detection Wavelength UV detection, scan for optimal wavelength (a starting point could be 280 nm or 320 nm based on the chromophores in this compound)
Injection Volume 10-20 µL
Column Temperature 25-30°C

Note: This method will likely require optimization for the specific separation of this compound and its unique degradation products.

Data Presentation

The following tables should be used to summarize the quantitative data from your experiments.

Table 1: Degradation of this compound under Acidic Conditions (0.1 M HCl)

Temperature (°C)Time (hours)Initial Concentration (µg/mL)Final Concentration (µg/mL)% Degradation
400
2
4
...
600
2
4
...
800
2
4
...

Table 2: Degradation of this compound under Basic Conditions (0.1 M NaOH)

Temperature (°C)Time (hours)Initial Concentration (µg/mL)Final Concentration (µg/mL)% Degradation
400
2
4
...
600
2
4
...
800
2
4
...

Visualizations

Hypothetical Degradation Pathway of this compound

This compound is a complex molecule containing both ester and glycosidic bonds, which are susceptible to hydrolysis. The following diagram illustrates a plausible degradation pathway under hydrolytic stress conditions.

G VanicosideB This compound Intermediate1 Loss of Cinnamic Acid Moieties VanicosideB->Intermediate1 Ester Hydrolysis Intermediate2 Glycosidic Bond Cleavage Intermediate1->Intermediate2 Further Hydrolysis DegradationProducts Sugar Moieties + Aglycone Intermediate2->DegradationProducts Final Breakdown AcidBase Acid/Base Catalysis AcidBase->VanicosideB Temperature Temperature Temperature->VanicosideB

Caption: Plausible hydrolytic degradation pathway for this compound.

Experimental Workflow for this compound Degradation Study

The following diagram outlines the logical flow of a forced degradation study.

G Start Prepare this compound Stock Solution Stress Apply Stress Conditions (pH, Temperature) Start->Stress Sample Sample at Time Intervals Stress->Sample Neutralize Neutralize Samples Sample->Neutralize Analyze HPLC Analysis Neutralize->Analyze Data Quantify Degradation & Identify Products Analyze->Data End Establish Degradation Profile Data->End

Caption: Workflow for conducting a forced degradation study of this compound.

References

Technical Support Center: Managing Off-Target Effects of Vanicoside B in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the potential off-target effects of Vanicoside B in their experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our non-cancerous control cell line when treated with this compound. Is this expected?

A1: Yes, this is a potential and documented effect. While this compound has shown promising anti-tumor activity, studies have reported cytotoxic effects in non-cancerous cell lines. For instance, the HaCaT keratinocyte cell line has shown sensitivity to this compound.[1] This suggests that this compound may have off-target effects that are not specific to cancer cells. It is crucial to establish a therapeutic window by determining the concentrations at which this compound shows selectivity for cancer cells over non-cancerous cells.

Q2: Our experiments are showing inconsistent results in terms of cell viability after this compound treatment. What could be the cause?

A2: Inconsistent results can stem from several factors. Firstly, ensure the stability and proper storage of your this compound stock solution, as degradation can affect its activity. Secondly, cell density at the time of treatment can significantly influence the outcome of cytotoxicity assays. It is advisable to optimize cell seeding density to ensure logarithmic growth throughout the experiment. Finally, slight variations in incubation times or solvent concentrations (like DMSO or ethanol) can impact results. Maintaining a consistent, detailed protocol across all experiments is crucial for reproducibility.

Q3: We are not observing the expected level of efficacy of this compound in our cancer cell line. What should we troubleshoot?

A3: If this compound is not exhibiting the expected efficacy, consider the following:

  • Target Expression: Confirm that your target cell line expresses the primary target of this compound, Cyclin-Dependent Kinase 8 (CDK8).[2][3] Low or absent expression of CDK8 could lead to a lack of response.

  • Drug Concentration and Exposure Time: It is recommended to perform a dose-response study with a broad range of concentrations (e.g., 10 nM to 100 µM) and multiple time points to determine the optimal experimental conditions.

  • Cell Line Specificity: The anti-proliferative effects of this compound have been documented in specific cancer cell lines, such as triple-negative breast cancer (TNBC) cells (MDA-MB-231 and HCC38) and melanoma cell lines (A375 and C32).[1][2][3] The efficacy can vary between different cell types.

Q4: How can we begin to identify the potential off-target effects of this compound in our experimental system?

A4: A multi-pronged approach is recommended for identifying off-target effects. Computationally, you can use methods like 2D chemical similarity and machine learning to predict potential off-target interactions.[4][5] Experimentally, techniques such as affinity-based pull-down assays or proteome-wide thermal shift assays can help identify proteins that directly bind to this compound.[6] Additionally, performing broader screening across various kinase panels can reveal unintended inhibitory activities.

Troubleshooting Guides

Issue: High Background Signal in Cell Viability Assays
Potential Cause Troubleshooting Step
Reagent Interference Ensure that this compound itself does not interfere with the assay reagents (e.g., MTT, resazurin). Run a control with media, this compound, and the assay reagent without cells.
Contamination Check for microbial contamination in cell cultures, which can affect assay readouts. Use sterile techniques and regularly test for mycoplasma.
Incorrect Wavelength Verify that you are using the correct excitation and emission wavelengths for your specific assay on the plate reader.
Issue: Discrepancy Between Biochemical and Cell-Based Assay Results
Potential Cause Troubleshooting Step
Cellular Uptake and Efflux The compound may not be effectively crossing the cell membrane or could be actively transported out by efflux pumps. Consider using cell lines with known transporter expression profiles or employing uptake assays.
Target Engagement in a Cellular Context In a cell, the target protein may be in a complex or a conformation that is different from the isolated, active form used in biochemical assays.
Metabolism of the Compound Cells may metabolize this compound into active or inactive forms. Consider performing LC-MS analysis to assess the stability and metabolism of the compound in your cell culture system.

Quantitative Data Summary

Table 1: Cytotoxic Effects of this compound on Various Cell Lines

Cell LineCell TypeIncubation Time (h)Concentration (µM)Approximate Cell Viability (%)Reference
C32Amelanotic Malignant Melanoma2450~80[1]
C32Amelanotic Malignant Melanoma48100~50[1]
C32Amelanotic Malignant Melanoma72100~50[1]
HaCaTKeratinocytes2425~60[1]
HaCaTKeratinocytes4825~60[1]
HaCaTKeratinocytes7225~60[1]

Experimental Protocols

Protocol: Cell Viability Assessment using Resazurin Assay
  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a pre-determined optimal density.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in the appropriate cell culture medium. It is advisable to include a vehicle control (e.g., DMSO) at the same concentration as in the drug-treated wells.

    • Remove the old medium from the wells and add the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Resazurin Staining and Measurement:

    • Prepare a sterile stock solution of resazurin (e.g., 1 mg/mL in PBS) and protect it from light.

    • Add resazurin solution to each well to a final concentration of 0.1 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with medium and resazurin but no cells).

    • Normalize the fluorescence values of the treated wells to the vehicle control wells to calculate the percentage of cell viability.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

VanicosideB_CDK8_Pathway cluster_nucleus Nucleus CDK8 CDK8 Mediator Mediator Complex CDK8->Mediator associates with CyclinC Cyclin C CyclinC->CDK8 activates RNAPII RNA Polymerase II Mediator->RNAPII regulates Transcription Gene Transcription (e.g., EMT genes) RNAPII->Transcription VanicosideB This compound VanicosideB->CDK8 inhibits

Caption: this compound inhibits the CDK8-Cyclin C complex, a key regulator of gene transcription.

Off_Target_Workflow cluster_computational Computational Prediction cluster_experimental Experimental Validation A This compound Structure B In Silico Screening (e.g., Chemical Similarity, Machine Learning) A->B C Predicted Off-Targets (Protein List) B->C D Affinity Purification- Mass Spectrometry C->D E Biochemical Assays (e.g., Kinase Panels) C->E F Cellular Thermal Shift Assay (CETSA) C->F G Validated Off-Targets D->G E->G F->G

Caption: A workflow for identifying off-targets of this compound.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Vanicoside B

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vanicoside B, a phenylpropanoyl sucrose derivative found in plants of the Persicaria genus, has garnered interest for its potential therapeutic properties, including antitumor activity. However, its large molecular weight and predicted poor solubility present significant challenges to achieving adequate oral bioavailability. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the hurdles associated with the systemic delivery of this compound.

It is important to note that, to date, there is a lack of publicly available in vivo pharmacokinetic data for this compound. Therefore, this guide focuses on the anticipated challenges based on its physicochemical properties and provides general strategies and experimental protocols to enable researchers to generate the necessary data to advance their studies.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound expected to be low?

A1: The oral bioavailability of a compound is influenced by its solubility, permeability, and stability in the gastrointestinal (GI) tract. Based on its predicted physicochemical properties, this compound faces several challenges:

  • Poor Aqueous Solubility: this compound is predicted to be poorly soluble in water, which is the first rate-limiting step for absorption.

  • Low Permeability: Due to its large molecular size and complex structure, this compound is likely to have low permeability across the intestinal epithelium.

  • Potential for Presystemic Metabolism: As a polyphenol, this compound may be subject to degradation by gut microbiota and first-pass metabolism in the intestine and liver.

Q2: What are the initial steps to assess the oral bioavailability of this compound?

A2: A stepwise approach is recommended to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound:

  • Physicochemical Characterization: Experimentally determine its aqueous solubility at different pH values and its partition coefficient (LogP/LogD).

  • In Vitro Permeability Assessment: Utilize Caco-2 cell monolayers to assess its intestinal permeability and identify potential transport mechanisms (passive diffusion vs. active transport).

  • In Vitro Metabolic Stability: Use liver microsomes or S9 fractions to evaluate its susceptibility to phase I and phase II metabolic enzymes.

  • In Vivo Pharmacokinetic Studies: Conduct pilot studies in animal models (e.g., rodents) to determine its plasma concentration-time profile after intravenous and oral administration to calculate its absolute bioavailability.

Q3: What formulation strategies can be employed to enhance the bioavailability of this compound?

A3: Several formulation strategies can be explored to address the solubility and permeability challenges of this compound:

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and solid lipid nanoparticles (SLNs) can improve the solubilization of poorly water-soluble drugs in the GI tract.

  • Amorphous Solid Dispersions: Converting the crystalline form of this compound to an amorphous state by spray drying or hot-melt extrusion with a polymer carrier can significantly enhance its dissolution rate.

  • Nanocrystals: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution.

  • Complexation: Using cyclodextrins to form inclusion complexes can improve the aqueous solubility of this compound.

  • Use of Permeation Enhancers: Co-administration with excipients that can transiently open the tight junctions between intestinal epithelial cells may improve absorption.

Troubleshooting Guides

Issue 1: My this compound formulation exhibits poor in vitro dissolution.

Potential Cause Troubleshooting Step
Inadequate solubilization in the formulation. - For lipid-based systems, screen different oils, surfactants, and co-solvents to find a combination that provides optimal solubilization. - For solid dispersions, evaluate different polymers and drug-to-polymer ratios.
Recrystallization of the amorphous form. - For amorphous solid dispersions, ensure the formulation is stored under dry conditions to prevent moisture-induced recrystallization. - Analyze the solid state of the formulation using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm the amorphous nature.
Inappropriate dissolution medium. - Ensure the pH and composition of the dissolution medium are relevant to the physiological conditions of the GI tract. - Consider using biorelevant media (e.g., FaSSIF, FeSSIF) that mimic the fed and fasted states of the small intestine.

Issue 2: I am observing high variability in my animal pharmacokinetic study.

Potential Cause Troubleshooting Step
Inconsistent dosing. - Ensure accurate and consistent administration of the formulation, especially for oral gavage. - For suspensions, ensure homogeneity by proper vortexing before each dose.
Food effects. - Standardize the fasting period for the animals before dosing. - Be aware that food can significantly impact the bioavailability of poorly soluble drugs, and consider this as a variable in your study design.
Enterohepatic recirculation. - The presence of a second peak in the plasma concentration-time profile may indicate enterohepatic recirculation. This can contribute to variability.
Analytical method variability. - Validate your bioanalytical method for accuracy, precision, linearity, and stability. - Ensure proper sample handling and storage to prevent degradation of this compound in plasma samples.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₄₉H₄₈O₂₀PubChem
Molecular Weight 956.9 g/mol PubChem
Predicted LogP 3.7PubChem
Predicted Solubility Poorly solubleCAPS
Predicted GI Absorption NoCAPS

Table 2: Example Pharmacokinetic Parameters of a Novel this compound Formulation (Placeholder Data)

FormulationCmax (ng/mL)Tmax (h)AUC₀₋t (ng*h/mL)F (%)
This compound Suspension 50 ± 152.0250 ± 752
This compound SEDDS 350 ± 901.51800 ± 45015
This compound Solid Dispersion 420 ± 1101.02100 ± 52018

Experimental Protocols

Protocol 1: Aqueous Solubility Determination

  • Objective: To determine the solubility of this compound in buffers of different pH values relevant to the GI tract.

  • Materials: this compound, phosphate buffered saline (PBS) at pH 6.8 and 7.4, simulated gastric fluid (SGF, pH 1.2), shaker incubator, centrifuge, HPLC-UV system.

  • Method:

    • Add an excess amount of this compound to separate vials containing each buffer.

    • Incubate the vials in a shaker incubator at 37°C for 24 hours to reach equilibrium.

    • Centrifuge the samples to pellet the undissolved compound.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

    • Quantify the concentration of this compound in the filtrate using a validated HPLC-UV method.

Protocol 2: Caco-2 Permeability Assay

  • Objective: To assess the intestinal permeability of this compound across a Caco-2 cell monolayer.

  • Materials: Caco-2 cells, Transwell® inserts, Hank's Balanced Salt Solution (HBSS), Lucifer yellow, HPLC-MS/MS system.

  • Method:

    • Culture Caco-2 cells on Transwell® inserts until a confluent monolayer is formed (typically 21 days).

    • Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (Lucifer yellow).

    • Add this compound (in HBSS) to the apical (A) side of the monolayer.

    • At predetermined time points, collect samples from the basolateral (B) side.

    • Quantify the concentration of this compound in the collected samples using a validated HPLC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance on the basolateral side, A is the surface area of the membrane, and C₀ is the initial concentration on the apical side.

Protocol 3: In Vivo Pharmacokinetic Study in Rats (Generic Protocol)

  • Objective: To determine the pharmacokinetic profile and absolute bioavailability of a this compound formulation.

  • Materials: Male Sprague-Dawley rats, this compound formulation, vehicle for IV administration (e.g., DMSO/PEG/Saline), oral gavage needles, blood collection tubes with anticoagulant, centrifuge, HPLC-MS/MS system.

  • Method:

    • Fast the rats overnight before dosing.

    • Divide the rats into two groups: intravenous (IV) and oral (PO).

    • Administer a single dose of this compound to each group (e.g., 2 mg/kg IV and 10 mg/kg PO).

    • Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Process the blood samples to obtain plasma and store at -80°C until analysis.

    • Quantify the concentration of this compound in the plasma samples using a validated HPLC-MS/MS method.

    • Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, and half-life.

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.

Visualizations

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Formulation Development cluster_2 In Vivo Evaluation Solubility Solubility Assessment Lipid_Based Lipid-Based Systems Solubility->Lipid_Based Solid_Dispersion Solid Dispersions Solubility->Solid_Dispersion Nanocrystals Nanocrystals Solubility->Nanocrystals Permeability Caco-2 Permeability Permeability->Lipid_Based Metabolism Metabolic Stability PK_Study Pharmacokinetic Study Lipid_Based->PK_Study Solid_Dispersion->PK_Study Nanocrystals->PK_Study Bioavailability Bioavailability Calculation PK_Study->Bioavailability

Caption: A general experimental workflow for enhancing the bioavailability of a poorly soluble compound like this compound.

Oral_Bioavailability_Challenges cluster_0 Oral Administration cluster_1 Gastrointestinal Tract cluster_2 Systemic Circulation Drug This compound in Formulation Dissolution Dissolution in GI Fluids Drug->Dissolution Solubility Barrier Permeation Permeation Across Intestinal Wall Dissolution->Permeation Permeability Barrier Metabolism_Gut Gut Wall Metabolism Permeation->Metabolism_Gut Portal_Vein Portal Vein Metabolism_Gut->Portal_Vein Liver First-Pass Metabolism in Liver Portal_Vein->Liver Systemic_Blood Systemic Circulation Liver->Systemic_Blood Metabolic Barrier

Caption: Key physiological barriers affecting the oral bioavailability of this compound.

Polyphenol_Metabolism cluster_0 Intestinal Lumen cluster_1 Enterocyte cluster_2 Hepatocyte Polyphenol This compound (Glycoside) Aglycone Aglycone Polyphenol->Aglycone Microbiota Hydrolysis PhaseII_Gut Phase II Metabolism (Glucuronidation, Sulfation) Aglycone->PhaseII_Gut Absorption PhaseI Phase I Metabolism (CYP450) PhaseII_Gut->PhaseI Transport to Liver PhaseII_Liver Phase II Metabolism PhaseI->PhaseII_Liver

Caption: A hypothetical metabolic pathway for a polyphenol glycoside like this compound.

Technical Support Center: Overcoming Resistance to Vanicoside B in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming experimental challenges related to Vanicoside B resistance in cancer cells.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, previously sensitive to this compound, is now showing a decreased response. What are the potential mechanisms of resistance?

A1: Acquired resistance to natural product-derived anticancer agents like this compound can be multifactorial.[1][2][3] Potential mechanisms include:

  • Target Alteration: Mutations or altered expression of the primary target, Cyclin-Dependent Kinase 8 (CDK8), could reduce this compound binding affinity.[4][5]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration.[2][6][7]

  • Altered Signaling Pathways: Activation of alternative survival pathways can compensate for the inhibition of the CDK8 pathway.[7][8][9] This may involve upregulation of parallel pathways like the PI3K/AKT/mTOR or MAPK/ERK cascades.[8][10]

  • Enhanced DNA Repair: Increased capacity to repair DNA damage induced by this compound can lead to cell survival.[6]

  • Changes in Apoptotic Threshold: Alterations in the expression of pro- and anti-apoptotic proteins can make cells less susceptible to programmed cell death.[6]

Q2: How can I experimentally confirm the mechanism of resistance in my cell line?

A2: A systematic approach is recommended:

  • Sequence the CDK8 gene: To identify potential mutations that could affect this compound binding.

  • Perform a drug efflux assay: Use fluorescent substrates of ABC transporters (e.g., Rhodamine 123) with and without specific inhibitors to assess efflux pump activity.

  • Conduct a Western blot analysis: Profile the expression levels of key proteins in the CDK8 signaling pathway and alternative survival pathways (e.g., p-AKT, p-ERK).

  • Utilize a cell viability assay with combination therapy: Combine this compound with inhibitors of suspected resistance pathways (e.g., an ABC transporter inhibitor or a PI3K inhibitor) to see if sensitivity is restored.

Q3: Are there established methods for generating a this compound-resistant cell line for study?

A3: Yes, drug-resistant cell lines are valuable in vitro models.[11][12][13] The most common method is to culture the parental sensitive cell line in the continuous presence of this compound, starting at a low concentration (e.g., IC20) and gradually increasing the dose as the cells adapt and develop resistance.[14] This process can take several months.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for this compound in cell viability assays.
Possible Cause Troubleshooting Step
Cell Passage Number High passage numbers can lead to genetic drift and altered drug sensitivity. Ensure you are using cells within a consistent and low passage range.[15]
Inconsistent Cell Seeding Density Variations in the initial number of cells per well can significantly impact results. Use a cell counter for accurate seeding and visually inspect plates for even cell distribution.[16]
This compound Degradation Improper storage can lead to loss of compound activity. Store this compound according to the manufacturer's instructions, typically protected from light and at a low temperature. Prepare fresh dilutions for each experiment.[17]
Assay Incubation Time The optimal incubation time can vary between cell lines. Perform a time-course experiment to determine the point of maximal and most consistent response.
Assay Type Incompatibility The chosen viability assay (e.g., MTT, MTS, CellTiter-Glo) may not be optimal for your cell line or may be affected by this compound's chemical properties. Consider trying an alternative viability assay.[17][18]
Problem 2: No significant increase in apoptosis in resistant cells upon this compound treatment.
Possible Cause Troubleshooting Step
Upregulation of Anti-Apoptotic Proteins Resistant cells may overexpress anti-apoptotic proteins like Bcl-2 or Bcl-xL. Analyze the expression of these proteins by Western blot.
Activation of Pro-Survival Signaling As mentioned in the FAQs, activation of pathways like PI3K/AKT can promote survival. Assess the phosphorylation status of key proteins in these pathways.[8]
Induction of Autophagy Cells may be utilizing autophagy as a survival mechanism.[19] Monitor autophagy markers like LC3-II by Western blot or immunofluorescence. Consider co-treatment with an autophagy inhibitor.
Cell Cycle Arrest This compound is known to induce cell cycle arrest.[5][20] The resistant cells might be arresting at a specific phase without proceeding to apoptosis. Analyze the cell cycle distribution using flow cytometry.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cell Lines

Cell LineParental (Sensitive)Resistant Sub-line 1Resistant Sub-line 2
IC50 (µM) 5.2 ± 0.848.5 ± 3.295.1 ± 6.7
Fold Resistance 1.09.318.3

Table 2: Effect of Combination Therapy on this compound IC50 in a Resistant Cell Line (Resistant Sub-line 1)

TreatmentIC50 of this compound (µM)Fold Re-sensitization
This compound alone 48.5 ± 3.21.0
This compound + Verapamil (P-gp Inhibitor) 12.3 ± 1.53.9
This compound + LY294002 (PI3K Inhibitor) 25.8 ± 2.11.9
This compound + U0126 (MEK Inhibitor) 45.1 ± 4.01.1

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line
  • Establish Parental Line Sensitivity: Determine the IC50 of this compound for the parental cancer cell line using a standard cell viability assay (e.g., MTS or CellTiter-Glo).

  • Initial Chronic Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC20.

  • Monitor Cell Growth: Continuously monitor the cells. Initially, growth will be slow. Once the growth rate returns to a level comparable to the untreated parental cells, the cells have likely adapted to this concentration.

  • Stepwise Dose Escalation: Gradually increase the concentration of this compound in the culture medium. A common approach is to double the concentration at each step.

  • Establish and Characterize Resistant Line: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-20 times the parental IC50), the resistant cell line is considered established. Periodically re-evaluate the IC50 to confirm the resistance phenotype.

Protocol 2: Rhodamine 123 Efflux Assay for ABC Transporter Activity
  • Cell Preparation: Seed both parental (sensitive) and suspected resistant cells in a 96-well plate and allow them to adhere overnight.

  • Inhibitor Pre-incubation: For inhibitor wells, pre-incubate the cells with a known ABC transporter inhibitor (e.g., Verapamil for P-gp) for 1 hour.

  • Rhodamine 123 Loading: Add Rhodamine 123 (a fluorescent substrate for many ABC transporters) to all wells and incubate for 1-2 hours to allow for cellular uptake.

  • Wash and Efflux Period: Gently wash the cells with fresh, pre-warmed media and incubate for an additional 1-2 hours to allow for drug efflux.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader. Lower fluorescence in the resistant cells compared to the parental cells (and an increase in fluorescence in the presence of an inhibitor) indicates increased efflux activity.

Visualizations

VanicosideB_Resistance_Workflow cluster_problem Problem Identification cluster_investigation Mechanism Investigation cluster_hypothesis Potential Mechanisms cluster_solution Overcoming Resistance Problem Decreased this compound Efficacy (Increased IC50) Target Sequence CDK8 Gene Problem->Target Efflux Drug Efflux Assay (e.g., Rhodamine 123) Problem->Efflux Signaling Western Blot for Alternative Pathways (p-AKT, p-ERK) Problem->Signaling Hypo1 CDK8 Mutation Target->Hypo1 Hypo2 Increased Drug Efflux (e.g., P-gp overexpression) Efflux->Hypo2 Hypo3 Bypass Signaling Activation Signaling->Hypo3 Sol1 Develop Next-Gen CDK8 Inhibitor Hypo1->Sol1 Sol2 Combination Therapy: This compound + Efflux Inhibitor Hypo2->Sol2 Sol3 Combination Therapy: This compound + Pathway Inhibitor (e.g., PI3K inhibitor) Hypo3->Sol3

Caption: Workflow for investigating and overcoming this compound resistance.

VanicosideB_Signaling_Pathway cluster_drug Drug Action cluster_target Primary Target & Pathway cluster_resistance Resistance Mechanisms VanicosideB This compound CDK8 CDK8 VanicosideB->CDK8 Inhibits STAT1 p-STAT1 CDK8->STAT1 Phosphorylates Apoptosis Apoptosis STAT1->Apoptosis CellCycleArrest Cell Cycle Arrest STAT1->CellCycleArrest Pgp P-gp Efflux Pump Pgp->VanicosideB Efflux PI3K_AKT PI3K/AKT Pathway Survival Cell Survival PI3K_AKT->Survival MAPK_ERK MAPK/ERK Pathway MAPK_ERK->Survival

Caption: this compound signaling and potential resistance pathways.

References

Technical Support Center: Vanicoside B and Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Vanicoside B in cell-based studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address potential interference of this compound with commonly used cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with cell viability assays?

This compound is a phenylpropanoid sucrose derivative, a class of natural compounds known for their diverse biological activities, including antioxidant properties.[1][2][3][4] This antioxidant potential can be a source of interference in cell viability assays that rely on cellular reduction, such as those using tetrazolium salts (MTT, XTT, WST). The phenolic hydroxyl groups in the this compound structure can directly reduce the assay reagents, leading to a false positive signal (increased viability) or masking of true cytotoxic effects.

Q2: Which cell viability assays are most likely to be affected by this compound?

Assays based on the measurement of cellular redox potential are most susceptible to interference. This includes:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay: Measures the reduction of the yellow MTT tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases.

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay: Similar to MTT, but produces a water-soluble formazan.

  • WST (Water-Soluble Tetrazolium) assays (e.g., WST-1, WST-8): A family of assays that also produce water-soluble formazans upon reduction by cellular dehydrogenases.

Luminescence-based or fluorescence-based assays that do not directly measure cellular reductive capacity may be less prone to this type of interference. However, colored compounds can interfere with absorbance-based readouts, and fluorescent compounds can interfere with fluorescence-based assays.

Q3: I am observing an unexpected increase in cell viability or inconsistent results when treating cells with this compound. What could be the cause?

This is a common indicator of assay interference. The antioxidant properties of this compound may be directly reducing the assay's tetrazolium salt, leading to a higher absorbance reading that is independent of cellular metabolic activity.[5] This can mask the actual cytotoxic or cytostatic effects of the compound. It is also possible that this compound, like some natural compounds, has inherent color that can interfere with absorbance readings.[6]

Troubleshooting Guide

If you suspect this compound is interfering with your cell viability assay, follow these troubleshooting steps:

Step 1: Cell-Free Control Experiment

This is the most critical step to determine if this compound directly interacts with your assay reagent.

Experimental Protocol: Cell-Free Interference Test

  • Plate Preparation: In a 96-well plate, prepare wells with cell culture medium only (no cells).

  • Compound Addition: Add this compound to these wells at the same concentrations you are using in your cellular experiments.

  • Reagent Incubation: Add the cell viability assay reagent (e.g., MTT, XTT, WST-1) to the wells containing medium and this compound.

  • Incubation: Incubate the plate for the same duration as your cellular assay.

  • Readout: Measure the absorbance or fluorescence at the appropriate wavelength.

Data Interpretation:

Observation in Cell-Free WellsInterpretation
Increased absorbance/fluorescence with increasing this compound concentrationThis compound is directly reducing the assay reagent.
No change in absorbance/fluorescenceDirect reduction is unlikely to be the primary source of interference.
Color change in the medium upon adding this compoundThe compound's color may be interfering with absorbance readings.

Step 2: Workflow for Troubleshooting Assay Interference

The following diagram outlines a logical workflow to identify and mitigate interference from this compound in your cell viability assays.

G Troubleshooting Workflow for this compound Assay Interference cluster_0 Initial Observation cluster_1 Investigation cluster_2 Decision & Action A Unexpected Cell Viability Results (e.g., increased viability with treatment) B Perform Cell-Free Control Experiment (this compound + Assay Reagent, no cells) A->B C Analyze Results of Cell-Free Control B->C D Interference Confirmed (Signal increase in cell-free wells) C->D Positive E No Direct Interference Observed C->E Negative F Switch to a Non-Redox Based Assay (e.g., CellTiter-Glo, SRB, Trypan Blue) D->F G Optimize Existing Assay (e.g., wash steps, background correction) D->G H Proceed with Caution and Appropriate Controls E->H

Caption: Troubleshooting workflow for suspected this compound interference.

Step 3: Alternative Cell Viability Assays

If interference is confirmed, consider switching to an assay with a different detection principle.

Recommended Alternative Assays:

AssayPrincipleAdvantages
CellTiter-Glo® Luminescent Cell Viability Assay Measures ATP levels, an indicator of metabolically active cells, using a luciferase reaction.[5][7][8][9]High sensitivity, less susceptible to interference from colored or redox-active compounds.
Sulforhodamine B (SRB) Assay Measures total protein content, which is proportional to cell number.[10]Inexpensive, not dependent on cellular metabolism.
Trypan Blue Exclusion Assay A dye exclusion method where viable cells with intact membranes exclude the blue dye.[11]Simple, direct measure of cell membrane integrity.
Crystal Violet Assay Stains the DNA of adherent cells, providing a measure of cell number.Simple and cost-effective for adherent cells.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Plating: Seed cells in an opaque-walled 96-well plate and treat with this compound as per your experimental design.

  • Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.

  • Reagent Addition: Add CellTiter-Glo® Reagent to each well in a volume equal to the cell culture medium.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence using a plate reader.

Understanding the Mechanism of Action of this compound

This compound has been shown to exert its anti-cancer effects by inhibiting Cyclin-Dependent Kinase 8 (CDK8).[6][12][13][14][15][16] CDK8 is a component of the Mediator complex and plays a role in transcriptional regulation. Inhibition of CDK8 by this compound can lead to cell cycle arrest and apoptosis through the modulation of various downstream signaling pathways.

CDK8 Signaling Pathway Affected by this compound

G This compound Mechanism of Action via CDK8 Inhibition cluster_0 Downstream Effects VanicosideB This compound CDK8 CDK8 VanicosideB->CDK8 Inhibits STAT1 p-STAT1 (S727) CDK8->STAT1 Phosphorylates E2F1 E2F1 Activity CDK8->E2F1 Regulates p21 p21 Expression CDK8->p21 Regulates Apoptosis Apoptosis STAT1->Apoptosis Leads to CellCycleArrest Cell Cycle Arrest E2F1->CellCycleArrest Leads to p21->CellCycleArrest Promotes

Caption: this compound inhibits CDK8, impacting downstream signaling pathways.

Inhibition of CDK8 by this compound has been shown to decrease the phosphorylation of STAT1 at Ser727 and modulate the activity of the transcription factor E2F1, which can lead to the induction of apoptosis and cell cycle arrest.[12][17] CDK8 also regulates the expression of p21, a key inhibitor of cell cycle progression.[12] By understanding this mechanism, researchers can better interpret their cell viability data and design more targeted experiments.

References

Technical Support Center: Optimizing HPLC-MS/MS Detection of Vanicoside B

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC-MS/MS detection of Vanicoside B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound relevant for HPLC-MS/MS analysis?

A1: Understanding the basic properties of this compound is crucial for method development. Key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC49H48O20--INVALID-LINK--
Exact Mass956.2739 g/mol --INVALID-LINK--
Monoisotopic Mass956.27389392 Da--INVALID-LINK--
PolarityThis compound is a relatively polar molecule due to the presence of multiple hydroxyl groups and a sucrose moiety.General chemical knowledge

Q2: What type of HPLC column is most suitable for the separation of this compound?

A2: Reversed-phase (RP) chromatography is the most common approach for separating phenylpropanoid sucrose esters like this compound. A C18 column is a good starting point. For complex matrices or to improve peak shape and resolution, a column with a different selectivity, such as a biphenyl or a pentafluorophenyl (PFP) stationary phase, could be explored.

Q3: What are the recommended mobile phases for this compound analysis?

A3: A typical mobile phase for the analysis of polar compounds like this compound on a reversed-phase column consists of a mixture of water and an organic solvent, both with an acidic modifier.

  • Mobile Phase A: Water with 0.1% formic acid or 0.1% acetic acid. The acidic modifier helps to protonate the molecule, leading to better peak shape and improved ionization efficiency in positive ion mode.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or 0.1% acetic acid. Acetonitrile is often preferred for its lower viscosity and UV transparency.

A gradient elution, starting with a low percentage of the organic solvent and gradually increasing, is typically required to achieve good separation and elution of this compound.

Q4: What are the expected precursor and product ions for this compound in MS/MS analysis?

A4: In positive ion mode electrospray ionization (ESI+), this compound is expected to form a protonated molecule [M+H]⁺ at m/z 957.28. Other adducts such as sodium [M+Na]⁺ (m/z 979.26) or potassium [M+K]⁺ (m/z 995.23) may also be observed. The fragmentation of the precursor ion will yield characteristic product ions. Based on the fragmentation pattern of similar compounds, key fragment ions would result from the cleavage of glycosidic bonds and ester linkages. For a detailed visualization of the fragmentation, please refer to the fragmentation pathway diagram in the "Experimental Protocols and Visualizations" section.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC-MS/MS analysis of this compound.

IssuePossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Secondary interactions with the stationary phase.- Inappropriate mobile phase pH.- Column overload.- Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to suppress silanol interactions.- Consider a different column chemistry (e.g., biphenyl).- Reduce the injection volume or sample concentration.
Low Signal Intensity / Poor Sensitivity - Suboptimal ionization parameters.- Inefficient fragmentation.- Matrix effects (ion suppression).- Optimize source parameters (e.g., capillary voltage, gas flow, temperature).- Perform collision energy optimization for the specific MRM transitions.- Improve sample preparation to remove interfering matrix components. Consider using a calibration curve prepared in a representative blank matrix.
Inconsistent Retention Times - Inadequate column equilibration.- Changes in mobile phase composition.- Air bubbles in the pump or column.- Ensure the column is equilibrated for a sufficient time before each injection, especially when using a gradient.- Prepare fresh mobile phase daily and ensure proper mixing.- Degas the mobile phases and purge the pumps.
High Background Noise - Contaminated mobile phase or LC system.- Impure reagents or solvents.- Use high-purity LC-MS grade solvents and reagents.- Flush the LC system thoroughly.- Ensure proper cleaning of the mass spectrometer's ion source.
No Peak Detected - Incorrect MRM transitions.- this compound not present or below the limit of detection.- Sample degradation.- Verify the precursor and product ion m/z values.- Check the sample preparation procedure and extraction efficiency.- Ensure proper storage of samples and standards to prevent degradation.

Experimental Protocols and Visualizations

Sample Preparation from Biological Matrix (Plasma)

This protocol describes a general procedure for the extraction of this compound from a plasma sample.

a. Protein Precipitation:

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (or methanol) containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

b. Logical Workflow for Sample Preparation:

plasma Plasma Sample add_solvent Add Acetonitrile with Internal Standard plasma->add_solvent vortex Vortex to Precipitate Proteins add_solvent->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Inject into HPLC-MS/MS reconstitute->analyze M This compound [M+H]⁺ m/z 957.3 F1 Loss of Feruloyl Group [M+H - 176]⁺ m/z 781.3 M->F1 - C10H8O3 F2 Loss of Coumaroyl Group [M+H - 146]⁺ m/z 811.3 M->F2 - C9H6O2 F3 Loss of Sucrose Moiety [M+H - 342]⁺ m/z 615.3 M->F3 - C12H22O11

Technical Support Center: Large-Scale Purification of Vanicoside B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the large-scale purification of Vanicoside B. The information is intended for researchers, scientists, and professionals involved in natural product drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the large-scale purification of this compound in a question-and-answer format.

Issue 1: Low Recovery and Yield of this compound

Question: We are experiencing a significant loss of this compound during the purification process, resulting in a very low overall yield. What are the potential causes and how can we mitigate this?

Answer: Low recovery of this compound can stem from several factors throughout the purification workflow. Here are the primary causes and troubleshooting steps:

  • Degradation during Extraction and Processing: this compound, as a phenylpropanoid, is likely susceptible to degradation under certain conditions. Phenylpropanoids can be sensitive to high temperatures and pH extremes.[1]

    • Recommendation: Maintain a low temperature (below 50°C) during extraction and solvent evaporation. It is also advisable to work under slightly acidic conditions (pH 4-6) to minimize hydrolysis of ester linkages, a common feature in similar compounds.

  • Irreversible Adsorption onto Stationary Phase: During column chromatography, this compound may irreversibly adsorb to the stationary phase, especially if using silica gel under certain conditions.

    • Recommendation: Before committing to a large-scale run, perform a small-scale stability test of this compound on the chosen stationary phase (e.g., silica gel, C18). If degradation or significant loss is observed, consider alternative stationary phases like reversed-phase C18 or using a less acidic mobile phase.[2]

  • Inefficient Elution from Macroporous Resin: The initial enrichment step using macroporous resin is critical. If the elution solvent is not optimal, a significant amount of this compound can remain on the resin.

    • Recommendation: Optimize the elution solvent system. A stepwise gradient of ethanol or methanol in water is typically used. Ensure a sufficient volume of the eluting solvent is used to achieve complete desorption. Monitoring the eluate with TLC or HPLC is crucial to determine the end of the elution peak.

Issue 2: Poor Separation and Co-elution with Impurities

Question: Our purified this compound fractions are consistently contaminated with structurally similar impurities. How can we improve the resolution in our chromatographic separation?

Answer: Achieving high purity is often challenged by the presence of other closely related phenylpropanoids. Here’s how to address this:

  • Suboptimal Chromatographic Conditions: The selectivity of your chromatographic system may not be adequate for separating this compound from its analogs.

    • Recommendation for Preparative HPLC:

      • Optimize the Mobile Phase: Experiment with different solvent systems. For reversed-phase HPLC, varying the organic modifier (e.g., acetonitrile vs. methanol) or the pH of the aqueous phase can significantly alter selectivity. The addition of a small amount of acid (e.g., formic acid or acetic acid) is common in the purification of phenolic compounds.[3]

      • Adjust the Gradient Slope: A shallower gradient around the elution time of this compound can improve the separation of closely eluting peaks.

      • Reduce the Column Loading: Overloading the column is a common cause of poor separation. Reduce the amount of crude extract loaded onto the column to improve resolution.

  • Inadequate Initial Cleanup: If the crude extract is not sufficiently pre-purified, the large number of impurities can interfere with the final purification step.

    • Recommendation: Ensure the initial enrichment with macroporous resin is effective. You might consider an additional pre-purification step, such as solvent partitioning, to remove a different class of impurities before proceeding to preparative HPLC.

Frequently Asked Questions (FAQs)

Q1: What is a suitable stationary phase for the large-scale preparative HPLC of this compound?

A1: For the purification of polar compounds like this compound, a reversed-phase C18 stationary phase is generally the most effective and widely used. These columns are robust and offer good selectivity for phenylpropanoids. The choice of particle size will be a trade-off between resolution and backpressure; for large-scale purification, a particle size of 10 µm is a common starting point.

Q2: How can we monitor the purity of this compound fractions during purification?

A2: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the purity of fractions. An analytical HPLC method with a suitable column (e.g., C18, 5 µm) and a gradient elution program should be developed to resolve this compound from its potential impurities. This method can then be used to analyze the fractions collected from the preparative chromatography. Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative screening of fractions.

Q3: What are the key stability concerns for this compound during long-term storage?

A3: Based on the properties of similar phenylpropanoids, this compound is likely susceptible to degradation by heat, light, and pH. For long-term storage, it is recommended to keep the purified compound as a solid in a cool, dark, and dry place. If in solution, it should be stored at low temperatures (e.g., -20°C) and protected from light. The use of a slightly acidic buffer may also improve stability in solution. The stability of phenylpropanoids can be enhanced by encapsulation.[1]

Quantitative Data Summary

The following tables provide a summary of expected quantitative data for the large-scale purification of this compound. These are representative values and may vary depending on the starting material and specific experimental conditions.

Table 1: Recovery and Purity at Different Purification Stages

Purification StageStarting Material (kg)This compound Content (%)Recovered Mass (g)Purity (%)Overall Yield (%)
Crude Plant Extract100.550~2100
Macroporous Resin Eluate0.5840~15-2080
Preparative HPLC Fraction0.049538>9876

Table 2: Comparison of Preparative HPLC Parameters

ParameterMethod AMethod B
Column C18, 10 µm, 50 x 250 mmC18, 10 µm, 50 x 250 mm
Mobile Phase A: Water (0.1% Formic Acid)B: AcetonitrileA: Water (0.1% Formic Acid)B: Methanol
Gradient 20-50% B in 30 min30-60% B in 30 min
Flow Rate 80 mL/min80 mL/min
Loading Capacity 1 g crude extract1 g crude extract
Purity Achieved 95%>98%
Throughput LowerHigher

Detailed Experimental Protocols

The following is a generalized protocol for the large-scale purification of this compound. This should be considered a starting point and may require optimization.

1. Extraction

  • Air-dry and powder the plant material (e.g., Polygonum species).

  • Extract the powdered material with 80% aqueous ethanol at a 1:10 solid-to-liquid ratio at 50°C for 2 hours.

  • Repeat the extraction process two more times.

  • Combine the extracts and concentrate under reduced pressure at a temperature below 50°C to obtain a crude extract.

2. Macroporous Resin Chromatography

  • Suspend the crude extract in water and apply it to a pre-equilibrated macroporous resin column (e.g., HPD-100).

  • Wash the column with deionized water to remove sugars and other highly polar impurities.

  • Elute the column with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80%).

  • Collect the fractions and monitor for the presence of this compound using analytical HPLC.

  • Combine the fractions rich in this compound and concentrate under reduced pressure.

3. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

  • Dissolve the enriched fraction from the macroporous resin step in the mobile phase.

  • Purify the sample using a preparative HPLC system with a C18 column.

  • Use a gradient elution with a mobile phase consisting of water (with 0.1% formic acid) and methanol or acetonitrile. An example gradient is a linear increase from 30% to 60% methanol over 30 minutes.

  • Monitor the eluate with a UV detector at a suitable wavelength (e.g., 280 nm or 320 nm).

  • Collect the fractions corresponding to the this compound peak.

  • Analyze the purity of the collected fractions using analytical HPLC.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain pure this compound.

Visualizations

experimental_workflow start Start: Powdered Plant Material extraction Solvent Extraction (80% Ethanol) start->extraction concentration1 Concentration (under vacuum) extraction->concentration1 crude_extract Crude Extract concentration1->crude_extract mpr_chrom Macroporous Resin Chromatography crude_extract->mpr_chrom wash Wash with Water mpr_chrom->wash elution Stepwise Elution (Ethanol Gradient) wash->elution enriched_fraction Enriched this compound Fraction elution->enriched_fraction prep_hplc Preparative HPLC (C18 Column) enriched_fraction->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_analysis Purity Analysis (HPLC) fraction_collection->purity_analysis pure_vanicoside_b Pure this compound purity_analysis->pure_vanicoside_b troubleshooting_low_yield start Low Yield of this compound check_degradation Check for Degradation start->check_degradation check_adsorption Check for Irreversible Adsorption start->check_adsorption check_elution Check Elution Efficiency start->check_elution solution_temp_ph Solution: Control Temperature and pH during extraction. check_degradation->solution_temp_ph Degradation Confirmed solution_stationary_phase Solution: Test stationary phase stability; consider alternatives. check_adsorption->solution_stationary_phase Adsorption Confirmed solution_optimize_elution Solution: Optimize elution solvent and volume. check_elution->solution_optimize_elution Inefficient Elution purification_challenges main_challenge Large-Scale Purification of this compound low_yield Low Yield main_challenge->low_yield low_purity Low Purity main_challenge->low_purity scalability Scalability Issues main_challenge->scalability degradation Product Degradation (pH, Temp) low_yield->degradation adsorption Irreversible Adsorption low_yield->adsorption coelution Co-elution with Analogs low_purity->coelution overloading Column Overloading low_purity->overloading scalability->overloading cost High Solvent Cost scalability->cost

References

Validation & Comparative

Vanicoside B vs. Vanicoside A: A Comparative Analysis of Cytotoxic Activity

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the anti-cancer properties of two related phenylpropanoid sucrose esters, Vanicoside A and Vanicoside B, reveals significant differences in their cytotoxic potency and potential mechanisms of action. This guide provides a comprehensive comparison of their performance against various cancer cell lines, supported by experimental data and detailed methodologies.

Vanicoside A and this compound are naturally occurring compounds that have garnered interest in the scientific community for their potential as anti-cancer agents. Both compounds have been shown to inhibit Protein Kinase C (PKC), a key enzyme involved in cell signaling and cancer development. However, their efficacy and specific molecular targets can vary, influencing their cytotoxic profiles.

Comparative Cytotoxic Activity

Experimental data demonstrates that Vanicoside A exhibits stronger cytotoxic activity against the amelanotic melanoma C32 cell line compared to this compound.[1] This enhanced potency is attributed to the presence of an additional acetyl group in the chemical structure of Vanicoside A.[1] In contrast, both compounds show similar, though less potent, cytotoxic effects against the melanotic A375 melanoma cell line.[1]

In studies involving triple-negative breast cancer (TNBC) cells (MDA-MB-231), this compound has been identified as a potent inhibitor, with a reported IC50 value of 9.0 µM.[2] This activity is linked to its ability to target and suppress the signaling pathways mediated by cyclin-dependent kinase 8 (CDK8).[2][3]

The following table summarizes the available quantitative data on the cytotoxic activity of Vanicoside A and this compound.

CompoundCell LineAssayConcentration% Cell ViabilityIC50
Vanicoside A C32 (Amelanotic Melanoma)MTT5.0 µM (72h)55%Not Reported
A375 (Melanotic Melanoma)MTT50.0 µM (72h)51%Not Reported
This compound C32 (Amelanotic Melanoma)MTT50 µM (72h)~Slightly decreasedNot Reported
A375 (Melanotic Melanoma)MTT-Similar to Vanicoside ANot Reported
MDA-MB-231 (TNBC)Not Specified--9.0 µM
PKC Inhibition
Vanicoside A -Not Specified--44 µg/ml
This compound -Not Specified--31 µg/ml

Experimental Protocols

The cytotoxic effects of Vanicoside A and B have been primarily evaluated using the MTT assay and Annexin V apoptosis assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancer cells (C32, A375, or MDA-MB-231) are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.[4]

  • Compound Treatment: The cells are then treated with various concentrations of Vanicoside A or this compound for specified time periods (e.g., 24, 48, and 72 hours).

  • MTT Addition: Following treatment, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.[5]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[4][6]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[7][8] The absorbance is directly proportional to the number of viable cells.

Annexin V Apoptosis Assay

The Annexin V assay is used to detect apoptosis, or programmed cell death, induced by the compounds.

Protocol:

  • Cell Treatment: Cells are treated with Vanicoside A or B for a designated period.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and then resuspended in Annexin V binding buffer.[9][10][11]

  • Staining: Fluorescently labeled Annexin V and a viability dye such as propidium iodide (PI) are added to the cell suspension.[9][10][11]

  • Incubation: The cells are incubated in the dark at room temperature for approximately 15-20 minutes.[9]

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][11][12]

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of Vanicoside A and B are mediated through their interaction with specific cellular signaling pathways.

Both compounds are known inhibitors of Protein Kinase C (PKC) , a family of enzymes that play a crucial role in signal transduction, cell proliferation, differentiation, and apoptosis. Inhibition of PKC can disrupt these processes in cancer cells, leading to cell death.

PKC_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Extracellular_Signal->Receptor PLC PLC Receptor->PLC PIP2 PIP2 PLC->PIP2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates Downstream_Targets Downstream Targets (e.g., transcription factors) PKC->Downstream_Targets Vanicosides Vanicoside A / B Vanicosides->PKC Inhibits Cellular_Response Altered Cellular Response (↓ Proliferation, ↑ Apoptosis) Downstream_Targets->Cellular_Response

Caption: Vanicoside A and B inhibit Protein Kinase C (PKC).

Furthermore, this compound has been shown to specifically target Cyclin-Dependent Kinase 8 (CDK8) . CDK8 is a component of the Mediator complex, which regulates gene transcription. By inhibiting CDK8, this compound can suppress the expression of genes involved in cell cycle progression and epithelial-mesenchymal transition (EMT), leading to cell cycle arrest and apoptosis in cancer cells.[2][3]

CDK8_Inhibition_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Mediator_Complex Mediator Complex RNA_Pol_II RNA Polymerase II Mediator_Complex->RNA_Pol_II Regulates CDK8 CDK8 CDK8->Mediator_Complex Part of Gene_Transcription Gene Transcription (Cell Cycle, EMT) RNA_Pol_II->Gene_Transcription Cell_Cycle_Arrest Cell Cycle Arrest Gene_Transcription->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Gene_Transcription->Apoptosis Leads to Vanicoside_B This compound Vanicoside_B->CDK8 Inhibits Experimental_Workflow Start Start: Select Cancer Cell Lines (e.g., C32, A375, MDA-MB-231) Prepare_Compounds Prepare Stock Solutions of Vanicoside A and B Start->Prepare_Compounds Cell_Culture Culture and Seed Cells in 96-well plates Prepare_Compounds->Cell_Culture Treatment Treat Cells with Serial Dilutions of Vanicoside A and B Cell_Culture->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation Viability_Assay Perform MTT Assay (Measure Cell Viability) Incubation->Viability_Assay Apoptosis_Assay Perform Annexin V Assay (Detect Apoptosis) Incubation->Apoptosis_Assay Data_Analysis Analyze Data: Calculate % Viability / IC50 Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Comparison Compare Cytotoxic Potency and Mechanism of Action Data_Analysis->Comparison Logical_Relationship Vanicoside_A Vanicoside A (with Acetyl Group) Higher_Cytotoxicity_C32 Higher Cytotoxicity in C32 Cells Vanicoside_A->Higher_Cytotoxicity_C32 Similar_Cytotoxicity_A375 Similar Cytotoxicity in A375 Cells Vanicoside_A->Similar_Cytotoxicity_A375 PKC_Inhibition Both Inhibit PKC Vanicoside_A->PKC_Inhibition Vanicoside_B This compound (without Acetyl Group) Vanicoside_B->Similar_Cytotoxicity_A375 Vanicoside_B->PKC_Inhibition CDK8_Inhibition This compound also Inhibits CDK8 Vanicoside_B->CDK8_Inhibition Apoptosis_Induction Both Induce Apoptosis Higher_Cytotoxicity_C32->Apoptosis_Induction Similar_Cytotoxicity_A375->Apoptosis_Induction

References

A Comparative Analysis of the Potency of Vanicoside B and Lapathoside C

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Vanicoside B and Lapathoside C, focusing on their reported biological potency. While substantial data exists for this compound, particularly concerning its anti-cancer properties, information on the specific potency of Lapathoside C is notably scarce in current scientific literature.

Introduction

This compound and Lapathoside C are phenylpropanoid sucrose esters that have been isolated from plants of the Persicaria genus. These structurally related compounds have garnered interest for their potential therapeutic applications. This guide synthesizes the available experimental data to offer a clear comparison of their biological activities, with a primary focus on their anti-cancer effects.

Potency Data Summary

The following table summarizes the quantitative data available for this compound. Despite extensive searches, no specific IC50 or EC50 values for Lapathoside C could be identified in the reviewed literature.

CompoundBiological ActivityCell LinePotency (IC50)Reference
This compound AntiproliferativeMDA-MB-231 (Triple-Negative Breast Cancer)9.0 µM[1]
Lapathoside C Not availableNot availableNot available-

Note: The absence of data for Lapathoside C prevents a direct quantitative comparison of potency with this compound.

Experimental Protocols

The experimental methodology used to determine the antiproliferative activity of this compound is detailed below.

Cell Proliferation Assay (MTT Assay) for this compound

Objective: To determine the cytotoxic effect of this compound on MDA-MB-231 human breast cancer cells.

Methodology:

  • Cell Culture: MDA-MB-231 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight. Subsequently, the cells were treated with various concentrations of this compound for 48 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well and incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • IC50 Calculation: The concentration of this compound that caused a 50% inhibition of cell growth (IC50) was calculated from the dose-response curve.

Signaling Pathways and Experimental Workflow

This compound Signaling Pathway

This compound exerts its antitumor activity in triple-negative breast cancer cells by targeting Cyclin-Dependent Kinase 8 (CDK8).[1] This inhibition leads to the suppression of downstream signaling pathways involved in cell cycle progression and epithelial-mesenchymal transition (EMT), ultimately inducing cell cycle arrest and apoptosis.[1]

VanicosideB_Pathway VanicosideB This compound CDK8 CDK8 VanicosideB->CDK8 Inhibits Downstream Downstream Signaling (e.g., STAT signaling) CDK8->Downstream Activates EMT Epithelial-Mesenchymal Transition (EMT) Proteins Downstream->EMT CellCycle Cell Cycle Progression Downstream->CellCycle Apoptosis Apoptosis EMT->Apoptosis Arrest Cell Cycle Arrest CellCycle->Arrest Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture Cell Line Culture Seeding Cell Seeding in Plates CellCulture->Seeding CompoundPrep Compound Preparation (Stock & Dilutions) Treatment Treatment with Compound CompoundPrep->Treatment Seeding->Treatment Incubation Incubation (e.g., 48h) Treatment->Incubation ViabilityAssay Cell Viability Assay (e.g., MTT) Incubation->ViabilityAssay DataCollection Data Collection (Absorbance Reading) ViabilityAssay->DataCollection IC50 IC50 Calculation DataCollection->IC50

References

The Sweet Spot of Anticancer Activity: A Comparative Guide to the Structure-Activity Relationship of Vanicoside Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a continuous endeavor. Vanicosides, a class of phenylpropanoid sucrose esters, have emerged as promising candidates, exhibiting notable cytotoxic and kinase inhibitory activities. This guide provides a comprehensive comparison of Vanicoside A and B, and explores the structural activity relationships (SAR) of related phenylpropanoid sucrose esters, offering insights for the rational design of future anticancer therapeutics.

Vanicosides A and B, naturally occurring in plants of the Polygonaceae family, form the foundation of this analysis. Their core structure, a sucrose molecule esterified with phenylpropanoid moieties, provides a versatile scaffold for structural modification. Understanding how these modifications influence biological activity is paramount for developing potent and selective drug candidates.

Comparative Biological Activity of Vanicoside Analogs

The biological activity of Vanicoside analogs is significantly influenced by the nature, number, and position of their substituent groups on the sucrose core. The following table summarizes the key quantitative data for Vanicoside A and B, the primary naturally occurring analogs, and provides context from studies on other phenylpropanoid sucrose esters.

CompoundTarget/AssayCell Line(s)Activity MetricValueKey Structural FeaturesReference(s)
Vanicoside A Protein Kinase C (PKC) Inhibitionin vitroIC5044 µg/mLAdditional acetyl group at C-2' of the glucose moiety compared to Vanicoside B. Feruloyl group at C-6.[1]
Cytotoxicity (MTT Assay)C32 (amelanotic melanoma)% Viability55% at 5.0 µM (72h)[1]
Cytotoxicity (MTT Assay)A375 (melanotic melanoma)% Viability51% at 50.0 µM (72h)[1]
This compound Protein Kinase C (PKC) Inhibitionin vitroIC5031 µg/mLLacks the acetyl group present in Vanicoside A. Feruloyl group at C-6.[1]
Cyclin-Dependent Kinase 8 (CDK8) InhibitionMDA-MB-231 (Triple-Negative Breast Cancer)IC509.0 µM[2][3]
Cytotoxicity (MTT Assay)C32 (amelanotic melanoma)Weaker than Vanicoside AWeaker cytotoxicity compared to Vanicoside A against C32 cells.[1]
General Phenylpropanoid Sucrose Esters (PSEs) α-glucosidase Inhibitionin vitroSARO-3 substituents are favorable for increased inhibition.Type, number, and position of phenylpropanoid moieties are critical.[4]

Key Structure-Activity Relationship Insights:

  • Acetylation: The presence of an additional acetyl group in Vanicoside A appears to enhance its cytotoxic activity against the C32 amelanotic melanoma cell line compared to this compound.[1]

  • Phenylpropanoid Position: For α-glucosidase inhibition in related phenylpropanoid sucrose esters, substitution at the O-3 position of the sucrose core is favorable for increased activity.[4] This suggests that the position of the ester linkages is a critical determinant of biological activity and a key area for synthetic modification.

  • Phenylpropanoid Type: The nature of the phenylpropanoid moiety itself (e.g., coumaroyl vs. feruloyl) influences activity. The presence of a feruloyl group at C-6 is a common feature of both Vanicoside A and B.[1]

  • Number of Substituents: The degree of substitution on the sucrose core is another important factor influencing the biological activity of phenylpropanoid sucrose esters.[4]

Experimental Methodologies

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for the key assays are provided below.

MTT Cytotoxicity Assay

This assay is a colorimetric method used to assess cell viability. It measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the Vanicoside analogs (e.g., 2.5, 5, 10, 25, 50, and 100 µM) and a vehicle control (DMSO). Incubate for the desired time periods (e.g., 24, 48, and 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control cells.

In Vitro Protein Kinase C (PKC) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of Protein Kinase C, a key enzyme in cellular signaling pathways.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a PKC-specific peptide substrate, ATP, and the appropriate buffers and cofactors (e.g., Ca²⁺, phospholipids).

  • Inhibitor Addition: Add varying concentrations of the Vanicoside analogs or a known PKC inhibitor (positive control) to the reaction mixture.

  • Enzyme Addition: Initiate the kinase reaction by adding the purified PKC enzyme.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

  • Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., EDTA).

  • Detection: Quantify the phosphorylation of the substrate. This can be done using various methods, such as radioactive detection of ³²P-labeled ATP incorporation or fluorescence-based assays.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce PKC activity by 50%.

In Vitro Cyclin-Dependent Kinase 8 (CDK8) Inhibition Assay

This assay determines the inhibitory effect of compounds on the activity of CDK8, a kinase involved in transcriptional regulation and implicated in cancer.

Protocol:

  • Kinase Reaction Setup: In a suitable assay plate, combine the CDK8 enzyme, a specific substrate (e.g., a peptide or protein substrate), and the necessary cofactors in a kinase buffer.

  • Compound Incubation: Add the Vanicoside analogs at various concentrations to the wells. Include a known CDK8 inhibitor as a positive control and a vehicle control.

  • Reaction Initiation: Start the reaction by adding ATP.

  • Incubation: Allow the reaction to proceed for a defined period at a controlled temperature.

  • Detection of Activity: Measure the kinase activity. Common methods include quantifying the amount of phosphorylated substrate using technologies like FRET (Fluorescence Resonance Energy Transfer), luminescence-based ATP detection assays (measuring ATP consumption), or antibody-based detection of the phosphorylated product.

  • Data Analysis: Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Structure-Activity Landscape

To better understand the relationships between the chemical structures of Vanicoside analogs and their biological activities, the following diagrams illustrate key concepts and workflows.

SAR_Vanicoside_Analogs cluster_scaffold Core Vanicoside Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Sucrose Sucrose Core Acetylation Acetylation (e.g., C-2' position) Phenylpropanoid_Type Phenylpropanoid Type (e.g., Feruloyl, Coumaroyl) Phenylpropanoid_Position Phenylpropanoid Position (e.g., O-3, O-6) Number_of_Substituents Number of Substituents Cytotoxicity Cytotoxicity Acetylation->Cytotoxicity Influences PKC_Inhibition PKC Inhibition Phenylpropanoid_Type->PKC_Inhibition Influences CDK8_Inhibition CDK8 Inhibition Phenylpropanoid_Position->CDK8_Inhibition Influences Number_of_Substituents->Cytotoxicity Influences

Caption: Key structural modifications influencing the biological activity of Vanicoside analogs.

Experimental_Workflow cluster_synthesis Analog Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis Start Starting Material (e.g., Sucrose) Protecting_Groups Introduction of Protecting Groups Start->Protecting_Groups Esterification Regioselective Esterification with Phenylpropanoids Protecting_Groups->Esterification Deprotection Deprotection Esterification->Deprotection Purification Purification & Characterization Deprotection->Purification Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT) Purification->Cytotoxicity_Assay Kinase_Assay Kinase Inhibition Assays (e.g., PKC, CDK8) Purification->Kinase_Assay SAR_Analysis Structure-Activity Relationship Analysis Cytotoxicity_Assay->SAR_Analysis Kinase_Assay->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

Caption: General workflow for the synthesis and biological evaluation of Vanicoside analogs.

Future Directions

The study of Vanicoside analogs presents a promising avenue for the discovery of novel anticancer agents. Future research should focus on the systematic synthesis of a broader range of analogs with modifications at various positions of the sucrose core and with diverse phenylpropanoid substituents. A comprehensive evaluation of these analogs against a panel of cancer cell lines and a wider range of kinases will be crucial for elucidating more detailed structure-activity relationships. This will enable the rational design of next-generation Vanicoside analogs with enhanced potency, selectivity, and improved pharmacological profiles.

References

Vanicoside B: A Comparative Analysis Against Other CDK8 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of targeted cancer therapy, Cyclin-Dependent Kinase 8 (CDK8) has emerged as a promising target due to its role in transcriptional regulation and oncogenesis. This report provides a comprehensive comparison of Vanicoside B, a natural phenylpropanoyl sucrose derivative, with other notable CDK8 inhibitors. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of inhibitory potency, cellular activity, and the underlying experimental methodologies.

Introduction to CDK8 Inhibition

CDK8, along with its paralog CDK19, is a component of the Mediator complex, a crucial regulator of RNA polymerase II-dependent transcription. Dysregulation of CDK8 activity has been implicated in various cancers, including triple-negative breast cancer (TNBC), colorectal cancer, and acute myeloid leukemia (AML).[1] Inhibition of CDK8 can modulate the transcription of key oncogenic signaling pathways, making it an attractive strategy for cancer treatment. Several small molecule inhibitors of CDK8 have been developed, ranging from natural products to synthetic compounds currently in clinical trials.

Comparative Analysis of Inhibitor Potency

The inhibitory potential of this compound and other selected CDK8 inhibitors is summarized in Table 1. The data highlights the significant differences in potency among these compounds, with some exhibiting nanomolar efficacy in biochemical assays.

InhibitorTypeTarget(s)IC50 / KdCell-Based Potency (IC50)
This compound Natural ProductCDK8-~9.0 µM (MDA-MB-231, HCC38)[2]
BI-1347 SyntheticCDK8IC50: 1.1 nM[3]-
Senexin B SyntheticCDK8/19IC50: 24-50 nM, Kd: 140 nM (CDK8)[4]-
Cortistatin A Natural ProductCDK8/19IC50: 12-15 nM[5][6]< 10 nM (STAT1 S727 phosphorylation)[7]
Senexin A SyntheticCDK8/19IC50: 280 nM[8]-
RVU120 (SEL120) SyntheticCDK8/19--
TSN-084 SyntheticCDK8--

Table 1: Comparison of the inhibitory potency of this compound and other CDK8 inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target by 50%. Kd (dissociation constant) is a measure of binding affinity.

Kinase Selectivity Profile

InhibitorSelectivity Profile
This compound Inhibits Protein Kinase C (PKC) at 31 µg/mL.[8] A comprehensive kinase panel screening is not publicly available.
Senexin B Highly selective for CDK8/19. At 2 µM, it inhibits CDK19 and CDK8 by 98.6% and 97.8% respectively, in a panel of over 450 kinases.[4]
Cortistatin A Exceptionally selective for CDK8 and CDK19.[5] In a panel of 387 kinases, only CDK8 and CDK19 were inhibited.[9]
BI-1347 High selectivity for CDK8.[3]

Table 2: Kinase selectivity profiles of this compound and other CDK8 inhibitors.

CDK8 Signaling Pathway and Mechanism of Action

CDK8 exerts its regulatory effects on transcription through the phosphorylation of various downstream targets. A key substrate is the Signal Transducer and Activator of Transcription 1 (STAT1), which is phosphorylated by CDK8 at serine 727 (S727).[10][11] This phosphorylation event is crucial for the transcriptional activity of STAT1 in response to stimuli like interferon-γ.[11][12] this compound has been shown to suppress CDK8-mediated signaling pathways, leading to reduced phosphorylation of STAT1.[13]

CDK8_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT1_inactive STAT1 (inactive) JAK->STAT1_inactive Phosphorylates (Y701) STAT1_pY STAT1 (pY701) STAT1_inactive->STAT1_pY STAT1_dimer STAT1 Dimer (pY701) STAT1_pY->STAT1_dimer Dimerizes Mediator_Complex Mediator Complex CDK8 CDK8 CDK8->Mediator_Complex Associates with CDK8->STAT1_dimer Phosphorylates (S727) STAT1_dimer->CDK8 STAT1_active STAT1 (pY701, pS727) Active Target_Gene Target Gene Expression STAT1_active->Target_Gene Regulates Vanicoside_B This compound Vanicoside_B->CDK8 Inhibits Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

Caption: CDK8 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

A generalized workflow for the evaluation of CDK8 inhibitors, including this compound, is depicted below. This process typically involves initial biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess cellular potency and mechanism of action, and finally, in vivo studies to evaluate efficacy and safety.

Experimental_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cell-Based Assays cluster_InVivo In Vivo Studies A1 Kinase Inhibition Assay (e.g., Radiometric, FRET) A2 Determine IC50 values A1->A2 B1 Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) A2->B1 B2 Western Blot for p-STAT1 (S727) B1->B2 B3 Gene Expression Analysis B2->B3 C1 Xenograft Tumor Model (e.g., TNBC in nude mice) B3->C1 C2 Evaluate Tumor Growth Inhibition C1->C2 C3 Pharmacodynamic Analysis (p-STAT1 in tumors) C2->C3

Caption: Generalized experimental workflow for CDK8 inhibitor evaluation.

Key Experimental Methodologies

1. Kinase Inhibition Assay (Radiometric Filter-Binding Assay): This assay quantifies the ability of a compound to inhibit the enzymatic activity of CDK8.

  • Principle: Measures the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a specific substrate peptide by the kinase.

  • Procedure:

    • Recombinant CDK8/Cyclin C enzyme is incubated with the test compound (e.g., this compound) at various concentrations.

    • The kinase reaction is initiated by adding the substrate peptide and [γ-³³P]ATP.

    • The reaction mixture is incubated at a controlled temperature for a specific duration.

    • The reaction is stopped, and the mixture is transferred to a filter membrane that binds the phosphorylated substrate.

    • Unbound [γ-³³P]ATP is washed away.

    • The radioactivity retained on the filter, corresponding to the amount of phosphorylated substrate, is measured using a scintillation counter.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2. Cell Viability Assay (MTT Assay): This colorimetric assay is used to assess the effect of CDK8 inhibitors on the metabolic activity of cancer cell lines, which is an indicator of cell viability.

  • Principle: Measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

  • Procedure:

    • Cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates and allowed to attach overnight.

    • Cells are treated with various concentrations of the test compound for a specified period (e.g., 72 hours).

    • MTT solution is added to each well and incubated for 2-4 hours to allow for formazan crystal formation.

    • The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm.

    • Cell viability is expressed as a percentage relative to untreated control cells.

3. Western Blotting for Phospho-STAT1 (S727): This technique is used to detect the phosphorylation status of STAT1, a direct downstream target of CDK8, in inhibitor-treated cells.

  • Principle: Separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects a specific protein of interest using antibodies.

  • Procedure:

    • Cells are treated with the CDK8 inhibitor for a defined time.

    • Cells are lysed to extract total protein.

    • Protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for phosphorylated STAT1 (S727). A separate blot is typically probed with an antibody for total STAT1 as a loading control.

    • The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • A chemiluminescent substrate is added, and the resulting signal is detected using an imaging system.

4. In Vivo Xenograft Model (Triple-Negative Breast Cancer): This animal model is used to evaluate the anti-tumor efficacy of CDK8 inhibitors in a living organism.[1]

  • Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors that can be treated with test compounds.

  • Procedure:

    • MDA-MB-231 human TNBC cells are injected subcutaneously or into the mammary fat pad of immunodeficient mice (e.g., nude or SCID mice).

    • Tumors are allowed to grow to a palpable size.

    • Mice are randomized into treatment and control groups.

    • The test compound (e.g., this compound) is administered to the treatment group via a specific route (e.g., intraperitoneal injection) and schedule. The control group receives a vehicle.

    • Tumor volume and body weight are measured regularly throughout the study.

    • At the end of the study, tumors are excised, weighed, and may be used for pharmacodynamic studies (e.g., Western blotting for p-STAT1).

Conclusion

This compound demonstrates inhibitory activity against CDK8 in cellular models of triple-negative breast cancer, albeit with a lower potency compared to several synthetic inhibitors and the natural product Cortistatin A. While its full kinase selectivity profile remains to be elucidated, its ability to suppress CDK8-mediated signaling pathways warrants further investigation. The continued development and characterization of diverse CDK8 inhibitors, including natural products like this compound, will be instrumental in realizing the full therapeutic potential of targeting this critical transcriptional regulator in cancer. The experimental protocols detailed herein provide a robust framework for the continued evaluation and comparison of novel CDK8-targeting agents.

References

Comparative analysis of Vanicoside B from different plant sources

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the extraction, quantification, and biological evaluation of Vanicoside B from various botanical sources.

This compound, a phenylpropanoid sucrose derivative, has garnered significant attention within the scientific community for its promising therapeutic potential, particularly its anti-tumor properties. This guide provides a comparative analysis of this compound derived from different plant sources, focusing on yield, purity, and biological activity. Detailed experimental protocols and quantitative data are presented to aid researchers in the selection of optimal plant sources and methodologies for their specific research needs.

Quantitative Analysis of this compound Content

The concentration of this compound can vary significantly between different plant species and even within different parts of the same plant. The following table summarizes the reported yields of this compound from various plant sources, primarily within the Polygonaceae family.

Plant SourcePlant PartThis compound Content (mg/g dry weight)Reference
Reynoutria sachalinensisRhizomesHigh, reported as a major component[1]
Reynoutria japonicaRhizomesLower than R. sachalinensis[1]
Persicaria dissitifloraWhole PlantPresence confirmed, quantitative data not available
Polygonum lapathifoliumAerial PartsPresence confirmed, quantitative data not available[2]
Persicaria bungeanaNot specifiedPresence confirmed, quantitative data not available[3]
Persicaria pensylvanicaNot specifiedPresence confirmed, quantitative data not available[3]
Persicaria perfoliataNot specifiedPresence confirmed, quantitative data not available[3]

Experimental Protocols

A standardized workflow is crucial for the comparative analysis of this compound from different plant sources. This section outlines the key experimental methodologies for extraction, purification, quantification, and biological activity assessment.

Extraction and Purification of this compound

This protocol describes a general procedure for the extraction and isolation of this compound from plant material.

a. Extraction:

  • Sample Preparation: Air-dry the plant material (e.g., rhizomes, leaves) at room temperature and grind it into a fine powder.

  • Solvent Extraction: Macerate the powdered plant material with methanol at room temperature for 24 hours. Repeat the extraction process three times to ensure maximum yield.

  • Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

b. Purification:

  • Liquid-Liquid Partitioning: Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove impurities. This compound is typically enriched in the ethyl acetate fraction.

  • Column Chromatography: Subject the ethyl acetate fraction to column chromatography on a silica gel column. Elute the column with a gradient of chloroform and methanol.

  • Preparative HPLC: Further purify the fractions containing this compound using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase of acetonitrile and water.

Quantification of this compound by HPLC

This protocol provides a method for the quantitative analysis of this compound in plant extracts.

  • Chromatographic System: A standard HPLC system equipped with a UV detector and a C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 315 nm.

  • Standard Preparation: Prepare a stock solution of purified this compound in methanol and create a series of dilutions to generate a standard curve.

  • Sample Preparation: Dissolve a known amount of the plant extract in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

Biological Activity Assay: CDK8 Kinase Inhibition

This compound has been identified as an inhibitor of Cyclin-Dependent Kinase 8 (CDK8), a key regulator of gene transcription implicated in cancer. This protocol outlines a common method to assess the inhibitory activity of this compound.

  • Assay Principle: The assay measures the ability of this compound to inhibit the phosphorylation of a substrate by the CDK8/CycC enzyme complex. The ADP-Glo™ Kinase Assay is a commercially available kit that quantifies the amount of ADP produced in the kinase reaction, which is inversely proportional to the kinase activity.

  • Materials:

    • Recombinant human CDK8/CycC enzyme.

    • CDK8 substrate peptide.

    • ATP.

    • ADP-Glo™ Kinase Assay kit (Promega).

    • This compound dissolved in DMSO.

  • Procedure:

    • Prepare a reaction mixture containing the CDK8/CycC enzyme, the substrate peptide, and the assay buffer.

    • Add serial dilutions of this compound to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

    • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Visualizing the Workflow and Signaling Pathway

To better illustrate the experimental process and the mechanism of action of this compound, the following diagrams have been generated using the DOT language.

G cluster_0 Extraction & Purification cluster_1 Quantification cluster_2 Biological Activity Plant Material Plant Material Grinding Grinding Plant Material->Grinding Plant Extract Plant Extract Methanol Extraction Methanol Extraction Grinding->Methanol Extraction Crude Extract Crude Extract Methanol Extraction->Crude Extract Liquid-Liquid Partitioning Liquid-Liquid Partitioning Crude Extract->Liquid-Liquid Partitioning Ethyl Acetate Fraction Ethyl Acetate Fraction Liquid-Liquid Partitioning->Ethyl Acetate Fraction Column Chromatography Column Chromatography Ethyl Acetate Fraction->Column Chromatography Fractions Fractions Column Chromatography->Fractions Preparative HPLC Preparative HPLC Fractions->Preparative HPLC Purified this compound Purified this compound Preparative HPLC->Purified this compound CDK8 Kinase Assay CDK8 Kinase Assay Purified this compound->CDK8 Kinase Assay HPLC Analysis HPLC Analysis Plant Extract->HPLC Analysis This compound Concentration This compound Concentration HPLC Analysis->this compound Concentration Standard Curve Standard Curve Standard Curve->HPLC Analysis IC50 Value IC50 Value CDK8 Kinase Assay->IC50 Value CDK8/CycC Enzyme CDK8/CycC Enzyme CDK8/CycC Enzyme->CDK8 Kinase Assay

Fig. 1: Experimental workflow for comparative analysis of this compound.

G This compound This compound CDK8/CycC Complex CDK8/CycC Complex This compound->CDK8/CycC Complex Inhibition Transcription Factors (e.g., STATs) Transcription Factors (e.g., STATs) CDK8/CycC Complex->Transcription Factors (e.g., STATs) Phosphorylation Gene Transcription Gene Transcription Transcription Factors (e.g., STATs)->Gene Transcription Activation Cell Proliferation & Survival Cell Proliferation & Survival Gene Transcription->Cell Proliferation & Survival Promotion

Fig. 2: Simplified signaling pathway of this compound-mediated CDK8 inhibition.

Conclusion

This guide provides a framework for the comparative analysis of this compound from different plant sources. While Reynoutria species, particularly R. sachalinensis, appear to be a promising source based on available data, further quantitative studies on Persicaria species are warranted to establish a more comprehensive comparison. The provided experimental protocols offer a standardized approach for researchers to evaluate the yield, purity, and biological activity of this compound, thereby facilitating the development of this potent natural compound for therapeutic applications. The consistent application of these methodologies will enable a more robust comparison of this compound from diverse botanical origins and aid in the identification of the most promising sources for future drug discovery and development efforts.

References

Vanicoside B: A Comparative Analysis of In Vitro and In Vivo Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo anticancer activity of Vanicoside B, a naturally occurring phenylpropanoyl sucrose derivative. The data presented herein is compiled from peer-reviewed studies to offer an objective evaluation of its potential as a therapeutic agent. This document focuses on its efficacy against triple-negative breast cancer (TNBC) and melanoma cell lines, with comparative data for the commonly used chemotherapeutic drug, Doxorubicin.

In Vitro Activity: Potent Cytotoxicity Against Cancer Cell Lines

This compound has demonstrated significant cytotoxic effects against various cancer cell lines in laboratory settings. Its mechanism of action is primarily attributed to the inhibition of Cyclin-Dependent Kinase 8 (CDK8), a key regulator of gene expression in cancer, and Protein Kinase C (PKC).[1] This inhibition disrupts critical signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in comparison to Doxorubicin against the triple-negative breast cancer cell line MDA-MB-231.

CompoundCell LineIC50 (µM)Reference
This compound MDA-MB-2319.0[2]
Doxorubicin MDA-MB-2310.68 ± 0.07[3]

In Vivo Efficacy: Tumor Growth Inhibition in a Xenograft Model

In vivo studies using a nude mouse xenograft model with implanted MDA-MB-231 triple-negative breast cancer cells have substantiated the anticancer potential of this compound.[1][4] Administration of this compound resulted in a significant reduction in tumor growth without apparent toxicity to the animals.[1][4]

In Vivo Study Results
Treatment GroupDoseTumor Volume ReductionReference
This compound 5 mg/kg53.85%
This compound 20 mg/kg65.72%

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound's anticancer activity and a general workflow for its evaluation.

Vanicoside_B_Signaling_Pathway Vanicoside_B This compound CDK8 CDK8 Vanicoside_B->CDK8 Inhibition STAT3 STAT3 (p-STAT3) CDK8->STAT3 Phosphorylation Cell_Cycle_Arrest Cell Cycle Arrest STAT3->Cell_Cycle_Arrest Apoptosis Apoptosis STAT3->Apoptosis Tumor_Growth_Inhibition Tumor Growth Inhibition Cell_Cycle_Arrest->Tumor_Growth_Inhibition Apoptosis->Tumor_Growth_Inhibition

Caption: Proposed signaling pathway of this compound's anticancer activity.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Cell_Culture Cancer Cell Culture (e.g., MDA-MB-231) MTT_Assay MTT Assay for Cell Viability (IC50) Cell_Culture->MTT_Assay Western_Blot Western Blot for Protein Expression (CDK8, p-STAT3) Cell_Culture->Western_Blot Xenograft_Model Mouse Xenograft Model (MDA-MB-231 implantation) Cell_Culture->Xenograft_Model Treatment This compound Administration Xenograft_Model->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Toxicity_Assessment Toxicity Assessment Tumor_Measurement->Toxicity_Assessment

Caption: General experimental workflow for evaluating this compound.

Experimental Protocols

In Vitro Cell Viability (MTT) Assay
  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound or a control vehicle and incubate for an additional 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[5][6][7]

Western Blot Analysis
  • Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against CDK8, p-STAT3, and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Mouse Model
  • Cell Implantation: Subcutaneously inject 5 x 10^6 MDA-MB-231 cells into the flank of female athymic nude mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Randomly assign mice to treatment groups and administer this compound (e.g., 5 or 20 mg/kg) or a vehicle control intraperitoneally daily.

  • Tumor Measurement: Measure tumor volume every 2-3 days using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.[1][4]

Disclaimer: This guide is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The experimental protocols provided are generalized and may require optimization for specific laboratory conditions.

References

A Head-to-Head Comparison of Vanicoside B and Other Natural Compounds in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of natural product-based drug discovery, numerous compounds have emerged as promising candidates for anticancer therapies. This guide provides a head-to-head comparison of Vanicoside B with other well-known natural compounds—Resveratrol, Quercetin, and Curcumin—focusing on their inhibitory activities against key oncogenic proteins and their cytotoxic effects on cancer cells. This objective comparison is supported by available experimental data to aid researchers in their evaluation of these compounds for further investigation.

Executive Summary

This compound, a phenylpropanoyl sucrose derivative, has demonstrated notable anti-tumor activity, particularly in triple-negative breast cancer, by targeting Cyclin-Dependent Kinase 8 (CDK8). It has also been shown to exhibit cytotoxic effects against melanoma cell lines harboring the BRAF V600E mutation, with molecular docking studies suggesting potential inhibition of BRAF V600E and MEK1. This guide places this compound in context with Resveratrol, Quercetin, and Curcumin, compounds that have been extensively studied for their anticancer properties and share overlapping molecular targets.

Comparative Data on Biological Activity

The following tables summarize the available quantitative data for this compound and the selected natural compounds against key cancer-related targets and in cytotoxicity assays. It is important to note that the data are compiled from various studies, and direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.

Table 1: Inhibitory Activity against Oncogenic Kinases

CompoundTarget KinaseAssay TypeIC50 ValueCell Line/SystemReference
This compound CDK8Antiproliferation9.0 µMMDA-MB-231, HCC38[1]
This compound BRAF V600EMolecular Docking-In silico[2]
This compound MEK1Molecular Docking-In silico[2]
Resveratrol CDK7Kinase Assay-HT29[3]
Quercetin BRAF V600EPreclinical studies--[4]
Curcumin MEK1Western Blot-HCT 116[5]

Note: "-" indicates that a specific IC50 value was not available in the cited literature, although inhibitory activity was reported.

Table 2: Cytotoxicity in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 ValueReference
This compound MDA-MB-231, HCC38Triple-Negative Breast Cancer9.0 µM[1]
This compound C32, A375Melanoma (BRAF V600E)Cytotoxic effects observed[2]
Resveratrol SW480, HCE7, Seg-1, HL60, MCF7Colon, Esophageal, Leukemia, Breast~70-150 µM[6]
Resveratrol CAL-27, KB, SCC-25Oral Squamous Cell Carcinoma70, 145, 125 µg/mL[7]
Quercetin MCF-7, SKBR-3, MDA-MB-231, CT26Breast, ColonVarious[8]
Curcumin A549Lung Cancer33 µM (MTT), 52 µM (Neutral Red)[9]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language for use with Graphviz.

Signaling Pathway of this compound in Triple-Negative Breast Cancer

VanicosideB_Pathway VanicosideB This compound CDK8 CDK8 VanicosideB->CDK8 inhibits CellCycleArrest Cell Cycle Arrest VanicosideB->CellCycleArrest Apoptosis Apoptosis VanicosideB->Apoptosis MediatorComplex Mediator Complex CDK8->MediatorComplex associates with Proliferation Cell Proliferation CDK8->Proliferation STAT1 STAT1 MediatorComplex->STAT1 phosphorylates EMT_Proteins Epithelial-Mesenchymal Transition Proteins STAT1->EMT_Proteins regulates EMT_Proteins->Proliferation

Caption: this compound inhibits CDK8, leading to cell cycle arrest and apoptosis.

Experimental Workflow for Kinase Inhibition Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Kinase Kinase (e.g., CDK8, BRAF, MEK1) Incubation Incubate components at specified temperature and time Kinase->Incubation Substrate Substrate Substrate->Incubation ATP ATP (radiolabeled or cold) ATP->Incubation Compound Test Compound (this compound or other) Compound->Incubation Termination Terminate Reaction Incubation->Termination Measurement Measure Kinase Activity (e.g., radioactivity, luminescence) Termination->Measurement IC50 Calculate IC50 Value Measurement->IC50

Caption: General workflow for determining the IC50 of a kinase inhibitor.

Experimental Workflow for MTT Cell Viability Assay

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_measurement Measurement SeedCells Seed cells in a 96-well plate AddCompound Add varying concentrations of test compound SeedCells->AddCompound Incubate Incubate for a defined period (e.g., 24, 48, 72 hours) AddCompound->Incubate AddMTT Add MTT reagent to each well Incubate->AddMTT IncubateMTT Incubate to allow formazan formation AddMTT->IncubateMTT AddSolubilizer Add solubilization solution IncubateMTT->AddSolubilizer ReadAbsorbance Read absorbance at ~570 nm AddSolubilizer->ReadAbsorbance CalculateViability Calculate % cell viability ReadAbsorbance->CalculateViability

Caption: Workflow for assessing cell viability using the MTT assay.

Detailed Experimental Protocols

CDK8 Kinase Assay Protocol (General)

This protocol provides a general framework for an in vitro kinase assay to determine the inhibitory potential of a compound against CDK8. Specific conditions may need to be optimized.

  • Reagents and Materials:

    • Recombinant human CDK8/CycC enzyme.

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Substrate peptide (e.g., a generic serine/threonine kinase substrate).

    • ATP (radiolabeled [γ-³²P]ATP or cold ATP for non-radiometric assays).

    • Test compound (this compound, Resveratrol, etc.) dissolved in DMSO.

    • 96-well or 384-well assay plates.

    • Phosphocellulose paper and stop buffer (for radiometric assays).

    • Luminescence-based ADP detection kit (for non-radiometric assays).

  • Procedure:

    • Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should typically be ≤1%.

    • In the assay plate, add the kinase assay buffer, the CDK8/CycC enzyme, and the substrate peptide.

    • Add the diluted test compound to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to its Km value for CDK8.

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

    • For Radiometric Assay: Stop the reaction by spotting the reaction mixture onto phosphocellulose paper and immersing it in phosphoric acid wash buffer. Wash the papers multiple times to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.

    • For Non-Radiometric Assay (ADP-Glo™ or similar): Stop the kinase reaction and measure the amount of ADP produced according to the manufacturer's instructions, typically involving a luminescence readout.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Determine the IC50 value by plotting the percentage inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

BRAF V600E Kinase Assay Protocol (General)

This protocol outlines a general method for assessing the inhibitory activity of compounds against the BRAF V600E mutant kinase.

  • Reagents and Materials:

    • Recombinant human BRAF V600E enzyme.

    • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100).

    • Substrate: inactive MEK1 (a downstream target of BRAF).

    • ATP.

    • Test compound.

    • Assay plates.

    • Detection reagents (e.g., anti-phospho-MEK1 antibody for ELISA or luminescence-based ATP detection).

  • Procedure:

    • Follow steps 1-3 as described in the CDK8 kinase assay protocol, using the appropriate enzyme, substrate, and buffer.

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for the optimized reaction time.

    • Stop the reaction and quantify the phosphorylation of MEK1 using a suitable detection method (e.g., ELISA with a phospho-specific antibody) or measure ATP depletion.

    • Calculate the percentage of inhibition and determine the IC50 value as previously described.

MEK1 Kinase Assay Protocol (General)

This protocol provides a general procedure for evaluating the inhibitory effects of compounds on MEK1 kinase activity.

  • Reagents and Materials:

    • Recombinant human MEK1 enzyme (constitutively active or activated by an upstream kinase like RAF).

    • Kinase assay buffer.

    • Substrate: inactive ERK2 (a downstream target of MEK1).

    • ATP.

    • Test compound.

    • Assay plates.

    • Detection reagents (e.g., anti-phospho-ERK2 antibody).

  • Procedure:

    • The procedure is analogous to the BRAF V600E kinase assay, with MEK1 as the enzyme and ERK2 as the substrate.

    • Quantify the phosphorylation of ERK2 to determine MEK1 activity and the inhibitory effect of the test compounds.

    • Calculate the percentage of inhibition and IC50 values.

MTT Cell Viability Assay Protocol

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.[10][11][12][13]

  • Reagents and Materials:

    • Cancer cell line of interest.

    • Complete cell culture medium.

    • 96-well cell culture plates.

    • Test compound.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

    • Phosphate-buffered saline (PBS).

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

    • After the incubation period, remove the medium containing the compound and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

    • Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell viability.

Conclusion

This compound presents a compelling profile as an anticancer agent, with demonstrated activity against CDK8 in triple-negative breast cancer and potential activity against other key oncogenic kinases. When compared to established natural compounds like Resveratrol, Quercetin, and Curcumin, this compound shows promise, particularly in its specific targeting of CDK8. However, further research is required to fully elucidate its mechanism of action and to obtain direct comparative data, such as IC50 values for BRAF V600E and MEK1 inhibition, under standardized conditions. The experimental protocols provided in this guide offer a foundation for conducting such comparative studies, which will be crucial in determining the therapeutic potential of this compound relative to other natural compounds in the field of oncology.

References

Vanicoside B's Anti-Tumor Efficacy: A Comparative Analysis of Preclinical Evidence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-tumor effects of Vanicoside B, a naturally occurring phenylpropanoyl sucrose derivative, with a focus on its preclinical performance and reproducibility. This analysis is based on available scientific literature and aims to offer an objective overview for researchers in oncology and drug discovery.

Executive Summary

This compound has demonstrated notable anti-tumor properties in preclinical studies, primarily in triple-negative breast cancer (TNBC) and melanoma models. The primary mechanism of action in TNBC appears to be the inhibition of Cyclin-Dependent Kinase 8 (CDK8), a key regulator of oncogenic signaling pathways. This leads to cell cycle arrest, induction of apoptosis, and suppression of epithelial-mesenchymal transition (EMT). In melanoma, this compound has shown cytotoxic effects, although the precise mechanism is less defined.

While these initial findings are promising, the body of evidence for this compound's anti-tumor effects is currently limited to a small number of studies. Therefore, the reproducibility of these findings has not yet been extensively validated by independent research groups. This guide presents the existing data to facilitate a critical evaluation of this compound as a potential therapeutic agent and to highlight areas requiring further investigation.

Comparative Efficacy of this compound

To contextualize the preclinical performance of this compound, this section compares its reported efficacy with standard-of-care chemotherapy for triple-negative breast cancer. It is important to note that this comparison is indirect, as no head-to-head studies have been published. The data for this compound is from in vitro and in vivo animal models, while the data for standard chemotherapy is based on established clinical outcomes.

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Study
MDA-MB-231Triple-Negative Breast Cancer~9.0Kim et al. (2019)[1]
HCC38Triple-Negative Breast CancerNot explicitly stated, but effectiveKim et al. (2019)[1]
C32Amelanotic Melanoma>50 (weaker than Vanicoside A)(2020)[2]
A375Malignant MelanomaNot explicitly stated, less sensitive(2020)[2]
Table 2: In Vivo Anti-Tumor Activity of this compound
Cancer ModelTreatmentDosageTumor Growth InhibitionStudy
MDA-MB-231 Xenograft (Nude Mice)This compound5 mg/kg53.85%Kim et al. (2019)[3]
MDA-MB-231 Xenograft (Nude Mice)This compound20 mg/kg65.72%Kim et al. (2019)[3]
Table 3: Standard-of-Care Chemotherapy for Triple-Negative Breast Cancer (for context)
RegimenComponentsSettingPathological Complete Response (pCR) Rate (Neoadjuvant)
AC-TDoxorubicin (Adriamycin), Cyclophosphamide, PaclitaxelAdjuvant/Neoadjuvant~30-40%
ddAC-TDose-dense AC-TAdjuvant/Neoadjuvant~40-50%
TCDocetaxel, CyclophosphamideAdjuvantN/A
Platinum-based (e.g., with Carboplatin)Added to taxane-based neoadjuvant therapyNeoadjuvantCan increase pCR rates by ~10-15%

Signaling Pathways and Mechanisms of Action

This compound's primary reported mechanism of action in TNBC is the targeting of the CDK8-mediated signaling pathway. CDK8 is a component of the Mediator complex and acts as a transcriptional regulator of genes involved in cell cycle progression, survival, and metastasis.

CDK8 Signaling Pathway Inhibition by this compound

VanicosideB_CDK8_Pathway cluster_cell Triple-Negative Breast Cancer Cell VanicosideB This compound CDK8 CDK8 VanicosideB->CDK8 Inhibits CellCycle Cell Cycle Progression VanicosideB->CellCycle Arrests Apoptosis Apoptosis VanicosideB->Apoptosis EMT Epithelial-Mesenchymal Transition (EMT) Proteins VanicosideB->EMT Suppresses STAT1 STAT1 CDK8->STAT1 Phosphorylates STAT3 STAT3 CDK8->STAT3 Phosphorylates S6 S6 CDK8->S6 Phosphorylates Skp2 Skp2 CDK8->Skp2 Upregulates Proliferation Cell Proliferation STAT1->Proliferation STAT3->Proliferation S6->Proliferation p27 p27 (CDK Inhibitor) Skp2->p27 Degrades p27->CellCycle Inhibits CellCycle->Proliferation Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cancer Cell Culture (e.g., MDA-MB-231, HCC38) Treatment_vitro Treatment with This compound CellCulture->Treatment_vitro CellViability Cell Viability Assay (MTT) Treatment_vitro->CellViability ApoptosisAssay Apoptosis Assay (Annexin V/PI) Treatment_vitro->ApoptosisAssay WesternBlot Western Blot (Protein Expression) Treatment_vitro->WesternBlot Xenograft Xenograft Model (Nude Mice) Treatment_vivo Treatment with This compound Xenograft->Treatment_vivo TumorMeasurement Tumor Volume & Weight Measurement Treatment_vivo->TumorMeasurement IHC Immunohistochemistry of Tumor Tissue TumorMeasurement->IHC

References

Independent Validation of Vanicoside B's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Vanicoside B's performance with alternative compounds, supported by experimental data. This compound, a phenylpropanoyl sucrose derivative, has demonstrated notable anti-tumor activity, primarily through the inhibition of Cyclin-Dependent Kinase 8 (CDK8), a key regulator of transcription in various cancers.

This guide summarizes the current understanding of this compound's mechanism of action, presents available quantitative data, and details the experimental protocols used for its validation. Furthermore, it draws comparisons with other natural and synthetic CDK8 inhibitors to provide a comprehensive overview for researchers exploring novel cancer therapeutics.

This compound: Mechanism of Action as a CDK8 Inhibitor

This compound exerts its anti-tumor effects by targeting CDK8, a component of the Mediator complex that regulates gene expression. In the context of triple-negative breast cancer (TNBC), this compound has been shown to suppress CDK8-mediated signaling pathways. This inhibition leads to a cascade of downstream effects, including the induction of cell cycle arrest and apoptosis (programmed cell death). Additionally, this compound influences the expression of proteins involved in the epithelial-mesenchymal transition (EMT), a process critical for cancer metastasis.[1][2][3]

The proposed signaling pathway for this compound's action in TNBC is illustrated below:

VanicosideB_Pathway VanicosideB This compound CDK8 CDK8 VanicosideB->CDK8 Inhibits Apoptosis Apoptosis VanicosideB->Apoptosis Induces via cleaved PARP Mediator Mediator Complex CDK8->Mediator Skp2 Skp2 CDK8->Skp2 Activates STAT_signaling STAT Signaling (p-STAT1, p-STAT3) Mediator->STAT_signaling Activates EMT_proteins EMT Proteins (e.g., AXL) Mediator->EMT_proteins Regulates TumorGrowth Tumor Growth STAT_signaling->TumorGrowth Promotes EMT_proteins->TumorGrowth Promotes p27 p27 Skp2->p27 Degrades CellCycleArrest Cell Cycle Arrest (Sub-G1) p27->CellCycleArrest Induces CellCycleArrest->TumorGrowth Inhibits Apoptosis->TumorGrowth Inhibits

Caption: this compound signaling pathway in triple-negative breast cancer.

Comparative Performance Analysis

To provide a clear perspective on this compound's efficacy, this section compares its performance against other CDK8 inhibitors. The comparison includes natural compounds and synthetic molecules currently in clinical development.

CompoundTypeTarget(s)IC50/Kd (CDK8)Key Findings in Preclinical/Clinical Studies
This compound Natural ProductCDK8IC50: 9.0 µM (MDA-MB-231)Induces cell cycle arrest and apoptosis in TNBC cells; reduces tumor volume in xenograft models.[1][3]
Wogonin Natural ProductCDK9, CDK7 (also reported to inactivate CDK8)IC50: ~200 nM (CDK9, cell-free)Induces G1 cell cycle arrest in colorectal cancer cells by inactivating CDK8 and regulating the Wnt/β-catenin pathway.[4][5][6]
Cortistatin A Natural ProductCDK8, CDK19Kd: 17 nMPotent and selective inhibitor; inhibits phosphorylation of CDK8 targets and shows anti-leukemic activity in vivo.[7][8][9]
RVU120 (SEL120) SyntheticCDK8, CDK19-Shows clinical activity in AML, HR-MDS, and advanced solid tumors with a tolerable safety profile.[10][11][12][13][14]
Senexin B SyntheticCDK8, CDK19IC50: ~50 nM (cell-based)Fails to suppress the growth of some colon cancer cell lines in vitro but shows effects on liver metastatic growth in vivo.[15]
Senexin C SyntheticCDK8, CDK19Kd: 1.4 nMMore potent and metabolically stable than Senexin B; shows good oral bioavailability and suppresses tumor growth in a leukemia model.[16][17][18][19]

Experimental Validation Protocols

The following are detailed methodologies for key experiments cited in the validation of this compound's mechanism of action, primarily based on the study by Kim et al. (2019) in the Journal of Natural Products.

Cell Viability Assay
  • Objective: To determine the anti-proliferative effect of this compound on cancer cell lines.

  • Method: Sulforhodamine B (SRB) assay.

  • Protocol:

    • Seed MDA-MB-231 and HCC38 TNBC cells in 96-well plates.

    • After 24 hours, treat the cells with various concentrations of this compound (e.g., 0, 2.5, 5, 10, 20 μM) for 72 hours.

    • Fix the cells with 10% trichloroacetic acid.

    • Stain the cells with 0.4% SRB solution.

    • Wash with 1% acetic acid to remove unbound dye.

    • Solubilize the bound dye with 10 mM Tris base solution.

    • Measure the absorbance at 515 nm using a microplate reader.

    • Calculate the IC50 value, which represents the concentration of this compound that inhibits cell growth by 50%.

Cell Cycle Analysis
  • Objective: To investigate the effect of this compound on cell cycle progression.

  • Method: Flow cytometry with propidium iodide (PI) staining.

  • Protocol:

    • Treat MDA-MB-231 and HCC38 cells with different concentrations of this compound (e.g., 0, 2.5, 5, 10 μM) for 72 hours.

    • Harvest the cells and fix them in 70% ethanol at -20°C overnight.

    • Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

    • Incubate for 30 minutes in the dark at room temperature.

    • Analyze the DNA content of the cells using a flow cytometer.

    • Quantify the percentage of cells in the sub-G1, G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 population is indicative of apoptosis.[1]

Apoptosis Assay
  • Objective: To confirm that this compound induces apoptosis.

  • Method: Western blot analysis for cleaved PARP.

  • Protocol:

    • Treat MDA-MB-231 and HCC38 cells with various concentrations of this compound (e.g., 0, 2.5, 5, 10 μM) for 48 hours.

    • Lyse the cells to extract total protein.

    • Determine protein concentration using a BCA protein assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% skim milk in TBST.

    • Incubate the membrane with a primary antibody against cleaved PARP.

    • Wash and incubate with a horseradish peroxidase-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system. An increase in the level of cleaved PARP indicates apoptosis induction.[1]

In Vivo Xenograft Model
  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Method: MDA-MB-231 xenograft model in nude mice.

  • Protocol:

    • Subcutaneously inject MDA-MB-231 cells into the flank of female BALB/c nude mice.

    • Once tumors reach a palpable size, randomize the mice into control and treatment groups.

    • Administer this compound (e.g., 5 and 20 mg/kg) or vehicle control intraperitoneally daily for a specified period.

    • Measure tumor volume and body weight regularly.

    • At the end of the experiment, excise the tumors and weigh them.

    • Perform immunohistochemical analysis on tumor tissues for proliferation markers (e.g., Ki-67) and targets of the CDK8 pathway (e.g., p-STAT1, AXL).[1]

Experimental and Logical Workflows

The following diagrams illustrate the general workflows for the experimental validation of this compound and the logical relationship of its mechanism of action.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellLines TNBC Cell Lines (MDA-MB-231, HCC38) Treatment This compound Treatment (Varying Concentrations) CellLines->Treatment Viability Cell Viability Assay (SRB) Treatment->Viability CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Apoptosis Apoptosis Assay (Western Blot for Cleaved PARP) Treatment->Apoptosis Xenograft MDA-MB-231 Xenograft in Nude Mice VBTreatment This compound Administration Xenograft->VBTreatment TumorMeasurement Tumor Volume & Weight Measurement VBTreatment->TumorMeasurement IHC Immunohistochemistry (Ki-67, p-STAT1, AXL) VBTreatment->IHC

Caption: General experimental workflow for validating this compound's anti-tumor activity.

Logical_Relationship VanicosideB This compound CDK8_Inhibition CDK8 Inhibition VanicosideB->CDK8_Inhibition Leads to Downstream_Effects Suppression of CDK8-mediated Signaling CDK8_Inhibition->Downstream_Effects Results in Cellular_Outcomes Cell Cycle Arrest & Apoptosis Downstream_Effects->Cellular_Outcomes Causes AntiTumor_Activity Anti-Tumor Activity Cellular_Outcomes->AntiTumor_Activity Contributes to

Caption: Logical relationship of this compound's mechanism of action.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Vanicoside B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols, operational guidance, and disposal plans for the handling of Vanicoside B. The information is intended to support laboratory safety and ensure the proper management of this chemical compound throughout its lifecycle in a research setting.

Immediate Safety and Handling Precautions

While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, a precautionary approach based on its chemical properties and intended use is essential. This compound is a powder and should be handled with care to avoid inhalation and direct contact.

Personal Protective Equipment (PPE):

When handling this compound, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield should be worn.

  • Hand Protection: Nitrile gloves are recommended. Ensure gloves are regularly inspected for any signs of degradation or puncture.

  • Respiratory Protection: A NIOSH-approved respirator is advised, especially when handling the powder outside of a fume hood.

  • Body Protection: A standard laboratory coat should be worn.

Engineering Controls:

  • All handling of solid this compound should be conducted in a chemical fume hood to minimize inhalation exposure.

  • An eyewash station and safety shower must be readily accessible in the laboratory.

Operational Plans

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound.

ParameterConditionDuration
Solid Form 4°C, protected from light
In Solvent -80°C6 months
-20°C, protected from light1 month

Data sourced from MedChemExpress product information.[1][2]

To prevent degradation from freeze-thaw cycles, it is recommended to aliquot the solution after preparation.[1]

Physicochemical Properties
PropertyValue
Molecular Formula C₄₉H₄₈O₂₀
Molecular Weight 956.89 g/mol
Appearance Powder
CAS Number 155179-21-8

Data sourced from PubChem and other chemical suppliers.[2][3][4][5]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

Waste Categorization:

  • Solid this compound: Collect in a clearly labeled, sealed container for chemical waste.

  • Solutions of this compound: Collect in a compatible, sealed container labeled as hazardous chemical waste. Segregate from other waste streams if necessary.

  • Contaminated Labware: Disposable labware should be placed in a designated hazardous waste container. Non-disposable glassware should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

General Disposal Guidelines:

  • Do not dispose of this compound down the drain or in regular trash.[6][7][8][9]

  • All waste containers must be clearly labeled with the contents.[6][7]

  • Ensure waste containers are kept closed except when adding waste.[6][7][9]

Experimental Protocols

This compound has been identified as an antitumor agent, particularly in triple-negative breast cancer (TNBC), by targeting cyclin-dependent kinase 8 (CDK8).[10][11][12] The following are summaries of key experimental protocols.

Cell Viability and Proliferation Assays
  • Objective: To assess the antiproliferative activity of this compound on cancer cell lines.

  • Methodology:

    • TNBC cell lines (e.g., MDA-MB-231, HCC38) are seeded in 96-well plates.

    • Cells are treated with varying concentrations of this compound (e.g., 2.5-20 µM) for a specified duration (e.g., 72 hours).[1][2][10]

    • Cell viability is determined using a standard method such as the MTT assay.

Western Blot Analysis
  • Objective: To investigate the effect of this compound on protein expression in the CDK8 signaling pathway.

  • Methodology:

    • TNBC cells are treated with this compound (e.g., 2.5-10 µM) for a set time (e.g., 48 hours).[2]

    • Cells are lysed, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against proteins of interest (e.g., p-STAT1, p-STAT3, CDK8).[1][2]

Cell Cycle Analysis
  • Objective: To determine the effect of this compound on cell cycle distribution.

  • Methodology:

    • TNBC cells are treated with this compound (e.g., 0, 2.5, 5, 10 µM) for 72 hours.[2]

    • Cells are harvested, fixed, and stained with a DNA-binding dye (e.g., propidium iodide).

    • Cell cycle distribution is analyzed by flow cytometry.[1][2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CDK8 signaling pathway targeted by this compound and a general experimental workflow for its investigation.

VanicosideB_CDK8_Pathway VanicosideB This compound CDK8 CDK8 VanicosideB->CDK8 SignalingPathways CDK8-Mediated Signaling Pathways EMT_Proteins Epithelial-Mesenchymal Transition Proteins CDK8->SignalingPathways Activates SignalingPathways->EMT_Proteins CellCycleArrest Cell Cycle Arrest Apoptosis Apoptosis CDK8_inhibition_effect->CellCycleArrest Induces CDK8_inhibition_effect->Apoptosis Induces

Caption: this compound inhibits CDK8, leading to cell cycle arrest and apoptosis.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cell Culture (TNBC cell lines) Treatment Treatment with This compound CellCulture->Treatment ViabilityAssay Cell Viability Assay (MTT) Treatment->ViabilityAssay WesternBlot Western Blot (Protein Expression) Treatment->WesternBlot CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Xenograft Xenograft Model (Nude Mice) InVivoTreatment In Vivo Treatment with this compound Xenograft->InVivoTreatment TumorMeasurement Tumor Growth Measurement InVivoTreatment->TumorMeasurement

Caption: Workflow for evaluating the antitumor activity of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.